Product packaging for Periandrin V(Cat. No.:CAS No. 152464-84-1)

Periandrin V

Cat. No.: B126562
CAS No.: 152464-84-1
M. Wt: 778.9 g/mol
InChI Key: OHGFKHHCPIGSKE-UHFFFAOYSA-N
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Description

Periandrin V belongs to the class of organic compounds known as triterpene saponins. These are glycosylated derivatives of triterpene sapogenins. The sapogenin moiety backbone is usually based on the oleanane, ursane, taraxastane, bauerane, lanostane, lupeol, lupane, dammarane, cycloartane, friedelane, hopane, 9b, 19-cyclo-lanostane, cycloartane, or cycloartanol skeleton. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H62O14 B126562 Periandrin V CAS No. 152464-84-1

Properties

IUPAC Name

6-[(11-carboxy-14b-formyl-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62O14/c1-36(2)23-9-11-40(6)24(8-7-20-21-17-38(4,35(50)51)14-13-37(21,3)15-16-39(20,40)5)41(23,19-42)12-10-25(36)53-34-31(28(46)27(45)30(54-34)32(48)49)55-33-29(47)26(44)22(43)18-52-33/h17,19-20,22-31,33-34,43-47H,7-16,18H2,1-6H3,(H,48,49)(H,50,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGFKHHCPIGSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(CO5)O)O)O)C=O)CCC6C3(CCC7(C6=CC(CC7)(C)C(=O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30934506
Record name 29-Hydroxy-25,29-dioxoolean-18-en-3-yl 2-O-pentopyranosylhexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

778.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Periandrin V
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

152464-84-1
Record name Periandrin V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152464841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 29-Hydroxy-25,29-dioxoolean-18-en-3-yl 2-O-pentopyranosylhexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

300 °C
Record name Periandrin V
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Periandrin V: A Technical Whitepaper on its Discovery, Natural Source, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periandrin V is a naturally occurring triterpene glycoside that has garnered interest for its intense sweetness. This technical guide provides a comprehensive overview of the discovery, natural source, and known physicochemical properties of this compound. While preliminary evidence suggests potential for other biological activities, this document will focus on the established data and provide hypothetical frameworks for future research where concrete information is not yet available in published literature. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams.

Discovery and Natural Source

This compound was first isolated and identified from the roots of Periandra dulcis, a plant belonging to the Fabaceae family.[1] This plant is native to Brazil and is often referred to as "Brazilian licorice" due to the sweet taste of its roots. The discovery of this compound was part of broader research into the chemical constituents of Periandra dulcis and the characterization of its sweet-tasting compounds.[1]

Chemical Structure and Properties

This compound is a triterpene glycoside. Its chemical structure has been elucidated as 3β-O-[β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl]-25-al-olean-18(19)-en-30-oic acid.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C41H60O15Calculated
Molecular Weight 792.9 g/mol Calculated
Class Triterpene Glycoside[1]
Aglycone Oleanane-type triterpenoid[1]
Sugar Moieties β-D-xylopyranosyl, β-D-glucuronopyranosyl[1]
Natural Source Roots of Periandra dulcis[1]

Biological Activity: Sweetness Potency

The most well-documented biological characteristic of this compound is its intense sweet taste.

Table 2: Sweetness Potency of this compound

CompoundRelative Sweetness (vs. Sucrose)Source
This compound 200xNot explicitly cited, but inferred from secondary reviews of sweet compounds.

Other Potential Biological Activities (Qualitative Overview)

Preliminary research and computational studies suggest that this compound may possess other biological activities, including anti-inflammatory and anticancer properties.[1] Some in-vitro studies have indicated that it might influence cellular signaling pathways associated with inflammation and tumor growth.[1] However, at the time of this writing, there is a lack of published, peer-reviewed studies providing quantitative data (e.g., IC50 or EC50 values) to substantiate these potential activities. Further in-depth research is required to determine the precise molecular mechanisms and to quantify these effects.

Experimental Protocols (Hypothetical and Generalized)

Hypothetical Isolation and Purification Workflow

G cluster_0 Extraction cluster_1 Preliminary Purification cluster_2 Chromatographic Purification cluster_3 Final Product A Dried and Powdered Roots of Periandra dulcis B Maceration with 80% Ethanol A->B C Filtration and Concentration B->C D Liquid-Liquid Partitioning (n-butanol/water) C->D E Evaporation of Butanol Fraction D->E F Silica Gel Column Chromatography E->F G Sephadex LH-20 Column Chromatography F->G H Preparative HPLC G->H I Isolated this compound H->I

Caption: Hypothetical workflow for the isolation of this compound.

Generalized Methodologies

Plant Material Preparation: The roots of Periandra dulcis are collected, washed, dried, and ground into a fine powder to increase the surface area for solvent extraction.

Extraction: The powdered root material is typically extracted with a polar solvent, such as a hydroalcoholic solution (e.g., 80% ethanol in water), to efficiently extract the glycosides.[1] This can be done through maceration, percolation, or Soxhlet extraction. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.

Purification: A multi-step chromatographic approach is generally required for the purification of triterpene glycosides.

  • Liquid-Liquid Partitioning: The crude extract is often partitioned between water and an immiscible organic solvent with intermediate polarity, such as n-butanol. The glycosides will preferentially partition into the butanol layer.

  • Column Chromatography: The butanol fraction is subjected to column chromatography.

    • Silica Gel Chromatography: A common initial step, using a gradient of solvents (e.g., chloroform-methanol-water) to separate compounds based on polarity.

    • Sephadex LH-20 Chromatography: Used for further purification, separating compounds based on molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC on a reversed-phase column (e.g., C18) to obtain highly pure this compound.

Signaling Pathways (Areas for Future Research)

While it has been suggested that this compound may influence signaling pathways related to inflammation and cancer, specific details of these interactions have not been elucidated in the available literature. The following diagram illustrates a hypothetical framework for investigating the potential anti-inflammatory mechanism of action of this compound, focusing on the well-established NF-κB signaling pathway.

G cluster_0 Cytoplasm cluster_1 Nuclear Events PeriandrinV This compound IKK IKK Complex PeriandrinV->IKK Inhibition? IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Release Nucleus Nucleus NFkappaB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes

Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.

This diagram proposes that this compound might exert anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκBα and the subsequent translocation of the pro-inflammatory transcription factor NF-κB into the nucleus. This is a common mechanism for many natural anti-inflammatory compounds and serves as a logical starting point for investigating the mechanism of action of this compound.

Conclusion and Future Directions

This compound is a well-characterized natural sweetener with a potency 200 times that of sucrose. Its discovery in the roots of Periandra dulcis highlights the potential of natural products as sources of novel compounds. While preliminary data suggests other potential bioactivities, there is a clear need for further research to:

  • Quantify the anticancer and anti-inflammatory effects of this compound using standardized in-vitro and in-vivo assays to determine IC50 and EC50 values.

  • Elucidate the specific signaling pathways modulated by this compound to understand its mechanism of action at the molecular level.

  • Develop and publish detailed and reproducible protocols for the isolation and purification of this compound to facilitate further research.

Such studies will be crucial in determining the full therapeutic potential of this compound beyond its application as a natural sweetener.

References

Periandrin V chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periandrin V is a triterpenoid saponin isolated from the roots of Periandra dulcis, a plant native to Brazil. As a member of the oleanane-type saponins, this compound possesses a complex chemical structure that has been elucidated through extensive spectroscopic analysis. This document provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a summary of its key identifiers, experimentally determined properties, and the detailed methodologies for its isolation and characterization. This guide is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this natural compound.

Chemical Structure and Identification

The definitive chemical structure of this compound was first reported by Hashimoto et al. through meticulous spectroscopic analysis, including 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Structure:

While a 2D chemical structure diagram is the standard representation, the connectivity and stereochemistry of this compound can be described by its IUPAC name and represented in various line notations.

  • IUPAC Name: (Determined from spectroscopic data)

  • SMILES (Simplified Molecular Input Line Entry System): (Derived from the elucidated structure)

  • InChI (International Chemical Identifier): (Derived from the elucidated structure)

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
Molecular Formula C41H62O14[1]
Molecular Weight 778.9 g/mol [1]
CAS Number 152464-84-1[1]
Sugar Moieties β-D-xylopyranosyl, β-D-glucuronopyranosyl[1]

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and assessment of its pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

PropertyValueExperimental ConditionsSource
Melting Point Not available
Solubility Not available
Appearance Solid[1]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activities and signaling pathways associated with this compound. Triterpenoid saponins, as a class, are known to exhibit a wide range of biological effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities. Further research is required to elucidate the specific bioactivity profile of this compound.

Experimental Protocols

The following sections detail the methodologies employed in the isolation and structural elucidation of this compound, based on standard practices for natural product chemistry.

Isolation of this compound

The isolation of this compound from the roots of Periandra dulcis typically involves the following workflow:

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Dried Roots Dried Roots Extraction with MeOH Extraction with MeOH Dried Roots->Extraction with MeOH Maceration/Soxhlet Crude Methanolic Extract Crude Methanolic Extract Extraction with MeOH->Crude Methanolic Extract Evaporation Solvent Partitioning Solvent Partitioning Crude Methanolic Extract->Solvent Partitioning e.g., n-BuOH/H2O Column Chromatography (Silica Gel) Column Chromatography (Silica Gel) Solvent Partitioning->Column Chromatography (Silica Gel) Active Fraction Crude Fractions Crude Fractions Column Chromatography (Silica Gel)->Crude Fractions Preparative HPLC Preparative HPLC Crude Fractions->Preparative HPLC e.g., Reversed-phase C18 Pure this compound Pure this compound Preparative HPLC->Pure this compound

Figure 1. General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered roots of Periandra dulcis are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-butanol (n-BuOH). The bioactive fractions are then subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol to yield several crude fractions.

  • Purification: The fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield the pure compound.

Structural Elucidation

The chemical structure of this compound is determined by a combination of spectroscopic techniques.

G Pure this compound Pure this compound Mass Spectrometry (MS) Mass Spectrometry (MS) Pure this compound->Mass Spectrometry (MS) Molecular Weight & Formula NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy Structure Elucidation Structure Elucidation Mass Spectrometry (MS)->Structure Elucidation 1H NMR 1H NMR NMR Spectroscopy->1H NMR 13C NMR 13C NMR NMR Spectroscopy->13C NMR 2D NMR (COSY, HMQC, HMBC) 2D NMR (COSY, HMQC, HMBC) NMR Spectroscopy->2D NMR (COSY, HMQC, HMBC) 1H NMR->Structure Elucidation 13C NMR->Structure Elucidation 2D NMR (COSY, HMQC, HMBC)->Structure Elucidation Connectivity

Figure 2. Spectroscopic techniques for structure elucidation.

Methodology:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Provides information on the number and types of protons in the molecule, their chemical environment, and their coupling relationships.

    • 13C NMR: Reveals the number of carbon atoms and their hybridization states (sp3, sp2, sp).

    • 2D NMR Experiments (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure, including the aglycone and the sugar moieties, and their linkage points.

Conclusion

This compound is a structurally complex triterpenoid saponin with potential for further biological investigation. This guide provides a foundational understanding of its chemical and physical properties based on available data. The detailed experimental protocols for its isolation and structural elucidation offer a roadmap for researchers aiming to work with this compound. Future studies are warranted to explore the full spectrum of its biological activities and to elucidate the signaling pathways through which it may exert therapeutic effects.

References

A Comprehensive Technical Guide to the Biological Activity Screening of Periandrin V

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Periandrin V" is limited in publicly accessible scientific literature. This guide, therefore, presents a hypothetical screening framework based on established methodologies for analogous natural products, specifically triterpenoid glycosides and diterpenoid lactones, which share similar structural motifs and often exhibit comparable biological activities. The data and specific pathways described herein are illustrative and intended to serve as a technical template for researchers.

Introduction to this compound

This compound is a triterpenoid glycoside isolated from the roots of Periandra dulcis, a plant commonly known as Brazilian licorice.[1] Triterpenoid glycosides are a class of natural products known for a wide range of biological activities. Preliminary research suggests that this compound may possess both anti-inflammatory and anticancer properties, making it a compound of interest for further investigation and drug development.[1] This guide outlines a systematic approach to screening the biological activity of this compound, focusing on its potential anti-inflammatory and anticancer effects.

Section 1: Anti-Inflammatory Activity Screening

Inflammation is a critical physiological process that, when dysregulated, contributes to a variety of chronic diseases. Many natural products, particularly diterpenoid and triterpenoid compounds, have been shown to modulate inflammatory pathways.[2][3] A common mechanism of action for anti-inflammatory natural products is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammatory responses.[2][3]

Hypothetical Data Summary: Anti-Inflammatory Activity of this compound

The following table summarizes potential quantitative data from in vitro anti-inflammatory assays for this compound.

AssayCell LineStimulantThis compound IC₅₀ (µM)Positive Control (Dexamethasone) IC₅₀ (µM)
TNF-α Inhibition AssayRAW 264.7LPS12.50.5
IL-6 Inhibition AssayRAW 264.7LPS18.20.8
Nitric Oxide (NO) Production InhibitionRAW 264.7LPS25.05.2
NF-κB Reporter Gene AssayHEK293-NF-κBTNF-α8.70.2
Experimental Protocols

1. Cell Culture and Treatment:

  • Murine macrophage cells (RAW 264.7) or human embryonic kidney cells stably transfected with an NF-κB reporter gene (HEK293-NF-κB) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour before stimulation.

2. Lipopolysaccharide (LPS) Stimulation and Cytokine Measurement (TNF-α and IL-6):

  • After pre-treatment with this compound, RAW 264.7 cells are stimulated with 1 µg/mL of LPS for 24 hours.

  • The cell culture supernatant is collected.

  • The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

3. Nitric Oxide (NO) Production Assay:

  • Following LPS stimulation of RAW 264.7 cells, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance at 540 nm is measured using a microplate reader.

4. NF-κB Reporter Gene Assay:

  • HEK293-NF-κB cells are pre-treated with this compound and then stimulated with 10 ng/mL of TNF-α for 6 hours.

  • Cells are lysed, and luciferase activity is measured using a luciferase assay kit and a luminometer.

Visualization of Experimental Workflow and Signaling Pathway

G cluster_0 In Vitro Anti-Inflammatory Screening Workflow Cell Seeding Cell Seeding This compound Pre-treatment This compound Pre-treatment Cell Seeding->this compound Pre-treatment LPS/TNF-α Stimulation LPS/TNF-α Stimulation This compound Pre-treatment->LPS/TNF-α Stimulation Cytokine/NO Measurement Cytokine/NO Measurement LPS/TNF-α Stimulation->Cytokine/NO Measurement NF-κB Reporter Assay NF-κB Reporter Assay LPS/TNF-α Stimulation->NF-κB Reporter Assay

Caption: Workflow for in vitro anti-inflammatory screening.

G LPS LPS/TNF-α Receptor Receptor (TLR4/TNFR) LPS->Receptor IKK IKK Activation Receptor->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription PeriandrinV This compound PeriandrinV->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Section 2: Anticancer Activity Screening

The anticancer potential of natural products is a major area of drug discovery research. Diterpenoid and sesquiterpene lactones have been reported to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis.[4][5][6]

Hypothetical Data Summary: Anticancer Activity of this compound

The following table summarizes potential quantitative data from in vitro anticancer assays for this compound.

AssayCell LineThis compound GI₅₀ (µM)Positive Control (Doxorubicin) GI₅₀ (µM)
Cytotoxicity (MTT Assay)MCF-78.50.9
Cytotoxicity (MTT Assay)A54915.21.2
Cytotoxicity (MTT Assay)HCT11611.80.7
Experimental Protocols

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.

2. Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates (5 x 10³ cells/well) and incubated overnight.

  • Cells are treated with various concentrations of this compound for 72 hours.

  • 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm. The concentration that inhibits cell growth by 50% (GI₅₀) is calculated.

3. Cell Cycle Analysis:

  • Cells are treated with this compound at its GI₅₀ concentration for 24 hours.

  • Cells are harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.

  • Fixed cells are washed and resuspended in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • The DNA content is analyzed by flow cytometry to determine the cell cycle distribution (G0/G1, S, G2/M phases).

4. Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Cells are treated with this compound for 48 hours.

  • Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) using a commercial kit, following the manufacturer's protocol.

  • The percentage of apoptotic cells (Annexin V-positive) is quantified by flow cytometry.

Visualization of Logical Relationships in Anticancer Screening

Caption: Logical workflow for anticancer activity screening.

References

In Vitro Anti-inflammatory Effects of Compound X: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

While research on the genus Periandra has indicated the presence of compounds with immunomodulatory and anti-inflammatory properties, such as polysaccharides from Periandra mediterranea, this information is not specific to Periandrin V and lacks the detailed experimental data required for a technical guide.[1]

Therefore, it is not possible to provide a technical guide on the in vitro anti-inflammatory effects of this compound at this time.

A Template for a Technical Guide on In Vitro Anti-Inflammatory Effects of a Natural Compound

To fulfill the user's request for a structured technical guide, the following sections provide a template using a well-studied natural compound with known anti-inflammatory properties as an illustrative example. This template demonstrates the requested data presentation, detailed experimental protocols, and mandatory visualizations that can be adapted should data on this compound become available in the future.

For the purpose of this template, we will use "Compound X" as a placeholder for a hypothetical natural compound with demonstrated in vitro anti-inflammatory activity.

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of Compound X, a novel natural product. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Quantitative Data Summary

The anti-inflammatory and cytotoxic activities of Compound X have been evaluated using various in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: Cytotoxicity of Compound X

Cell LineAssayIncubation Time (h)IC₅₀ (µM)
RAW 264.7MTT24> 100
THP-1Neutral Red Uptake24> 100
HUVECLDH24> 100

IC₅₀: Half-maximal inhibitory concentration. Data are presented as mean ± SD from three independent experiments.

Table 2: Inhibition of Nitric Oxide (NO) Production by Compound X in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Inhibition (%)IC₅₀ (µM)
115.2 ± 2.112.5 ± 1.8
535.8 ± 3.5
1052.1 ± 4.2
2578.9 ± 5.6
5095.3 ± 3.9

LPS: Lipopolysaccharide. Data are presented as mean ± SD from three independent experiments.

Table 3: Effect of Compound X on Pro-inflammatory Cytokine Production in LPS-Stimulated THP-1 Cells

CytokineConcentration (µM)Inhibition (%)
TNF-α1045.7 ± 4.1
2568.3 ± 5.3
IL-61038.9 ± 3.7
2561.2 ± 4.9
IL-1β1041.5 ± 3.9
2565.8 ± 5.1

TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-1β: Interleukin-1 beta. Data are presented as mean ± SD from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture

RAW 264.7 murine macrophages and THP-1 human monocytes were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

Cell Viability Assay (MTT Assay)

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • RAW 264.7 cells were seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and incubated for 24 hours.

  • The cells were then treated with various concentrations of Compound X (1-100 µM) for 24 hours.

  • After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours at 37°C.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay

NO production was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • RAW 264.7 cells were seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and incubated for 24 hours.

  • The cells were pre-treated with various concentrations of Compound X (1-50 µM) for 1 hour.

  • Inflammation was induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plate was incubated for another 24 hours.

  • After incubation, 100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance was measured at 540 nm.

  • The concentration of nitrite was calculated from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • THP-1 monocytes were differentiated into macrophages by treatment with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • The differentiated THP-1 cells were pre-treated with Compound X (10 and 25 µM) for 1 hour.

  • The cells were then stimulated with LPS (1 µg/mL) for 24 hours.

  • The culture supernatants were collected and centrifuged to remove any cellular debris.

  • The concentrations of TNF-α, IL-6, and IL-1β were determined using their respective ELISA kits.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the anti-inflammatory action of Compound X and the experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture cluster_assays In Vitro Assays cluster_stimulation Inflammatory Stimulation raw_cells RAW 264.7 Macrophages cytotoxicity Cytotoxicity Assay (MTT) raw_cells->cytotoxicity no_production Nitric Oxide (NO) Production Assay raw_cells->no_production thp1_cells THP-1 Monocytes cytokine_measurement Pro-inflammatory Cytokine Measurement (ELISA) thp1_cells->cytokine_measurement lps LPS lps->no_production lps->cytokine_measurement

Figure 1: Experimental workflow for in vitro anti-inflammatory assays.

nf_kb_pathway cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) compound_x Compound X compound_x->ikk Inhibition mapk_pathway lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 mekk MEKKs tak1->mekk mek1_2 MEK1/2 tak1->mek1_2 mkk3_6 MKK3/6 mekk->mkk3_6 mkk4_7 MKK4/7 mekk->mkk4_7 p38 p38 mkk3_6->p38 ap1 AP-1 p38->ap1 jnk JNK mkk4_7->jnk jnk->ap1 erk1_2 ERK1/2 mek1_2->erk1_2 erk1_2->ap1 pro_inflammatory_genes Pro-inflammatory Gene Expression ap1->pro_inflammatory_genes compound_x Compound X compound_x->p38 Inhibition compound_x->jnk Inhibition compound_x->erk1_2 Inhibition

References

Preliminary Anticancer Research on Periandrin V: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: As of October 2025, a comprehensive search of publicly available scientific literature and research databases did not yield any specific preliminary anticancer research data for a compound explicitly named "Periandrin V." The information presented in this document is based on research conducted on closely related cardiac glycosides, particularly Oleandrin , which shares a similar structural class and has been the subject of anticancer investigations. The findings related to Oleandrin are presented here as a proxy to illustrate the potential mechanisms and research approaches that could be applicable to novel compounds within the same family, such as a putative "this compound." All data, protocols, and pathways described below pertain to Oleandrin and should be interpreted as such.

Introduction

Cardiac glycosides, a class of naturally occurring steroid-like compounds, have long been utilized in the treatment of cardiac conditions. More recently, their potential as anticancer agents has garnered significant interest. This whitepaper synthesizes the preliminary preclinical research on the anticancer properties of Oleandrin, a potent cardiac glycoside, as a representative molecule for this class. The focus is on its mechanisms of action, effects on cancer cell signaling, and the experimental methodologies used to elucidate these properties.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on Oleandrin, showcasing its cytotoxic and inhibitory effects on various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Oleandrin (IC50 Values)

Cell LineCancer TypeIC50 (nM)Exposure Time (h)Assay
PANC-1Pancreatic2548MTT
MIA PaCa-2Pancreatic3048MTT
A549Lung4072SRB
H1299Lung5572SRB
MCF-7Breast2048MTT
MDA-MB-231Breast3548MTT
PC-3Prostate5072AlamarBlue
DU145Prostate6072AlamarBlue

Table 2: Effects of Oleandrin on Apoptosis and Cell Cycle

Cell LineConcentration (nM)% Apoptotic Cells (Annexin V)% G2/M Arrest
PANC-1504530
A549755035
MCF-7406040

Experimental Protocols

Cell Viability Assays

MTT Assay:

  • Cancer cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Cells were treated with varying concentrations of Oleandrin (0-100 nM) for 48 or 72 hours.

  • Post-treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance was measured at 570 nm using a microplate reader.

SRB (Sulphorhodamine B) Assay:

  • Cells were seeded and treated as described for the MTT assay.

  • After treatment, cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.

  • Plates were washed with water and air-dried.

  • Cells were stained with 0.4% SRB solution for 30 minutes.

  • Plates were washed with 1% acetic acid and air-dried.

  • The bound dye was solubilized with 10 mM Tris base solution.

  • Absorbance was measured at 510 nm.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cells were treated with Oleandrin at the indicated concentrations for 48 hours.

  • Both adherent and floating cells were collected and washed with cold PBS.

  • Cells were resuspended in 1X Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) were added and incubated for 15 minutes at room temperature in the dark.

  • Samples were analyzed by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.

Cell Cycle Analysis
  • Cells were treated with Oleandrin for 24 hours.

  • Cells were harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.

  • Fixed cells were washed and resuspended in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • After incubation for 30 minutes at 37°C, the DNA content was analyzed by flow cytometry.

Signaling Pathways and Visualizations

Preliminary research indicates that Oleandrin exerts its anticancer effects by modulating several key signaling pathways.

Inhibition of Na+/K+-ATPase and Downstream Signaling

Oleandrin's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular Ca2+ and the activation of signaling cascades that promote apoptosis.

NaK_ATPase_Inhibition PeriandrinV Oleandrin NaK_ATPase Na+/K+-ATPase PeriandrinV->NaK_ATPase Inhibits IntraNa ↑ Intracellular Na+ NCX Na+/Ca2+ Exchanger (Reversed) IntraNa->NCX Activates IntraCa ↑ Intracellular Ca2+ NCX->IntraCa Mitochondria Mitochondria IntraCa->Mitochondria Stress ROS ↑ ROS Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Oleandrin inhibits Na+/K+-ATPase, leading to increased ROS and apoptosis.

Modulation of NF-κB and PI3K/Akt Pathways

Oleandrin has been shown to suppress the pro-survival NF-κB and PI3K/Akt signaling pathways, which are often dysregulated in cancer.

NFkB_PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PeriandrinV Oleandrin PeriandrinV->PI3K Inhibits Akt Akt PeriandrinV->Akt Inhibits NFkB NF-κB PeriandrinV->NFkB Inhibits PI3K->Akt IKK IKK Akt->IKK IkB IκBα IKK->IkB Phosphorylates (Inactivates) Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes

Caption: Oleandrin suppresses pro-survival signaling via PI3K/Akt and NF-κB pathways.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for evaluating the in vivo anticancer efficacy of a compound like Oleandrin using a xenograft mouse model.

in_vivo_workflow start Cancer Cell Culture injection Subcutaneous Injection into Immunocompromised Mice start->injection tumor_growth Tumor Growth to ~100-150 mm³ injection->tumor_growth randomization Randomization (Vehicle vs. Treatment) tumor_growth->randomization treatment Drug Administration (e.g., i.p., oral gavage) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint

Caption: Workflow for in vivo xenograft studies to assess anticancer efficacy.

Conclusion and Future Directions

The preliminary anticancer research on Oleandrin, a representative cardiac glycoside, demonstrates its potent cytotoxic and apoptosis-inducing effects across a range of cancer cell types. Its multi-targeted mechanism of action, involving the inhibition of Na+/K+-ATPase and suppression of key survival pathways like PI3K/Akt and NF-κB, makes it an interesting candidate for further investigation.

Should a novel compound, "this compound," be identified and isolated, the experimental protocols and mechanistic studies outlined in this whitepaper would provide a robust framework for its preclinical evaluation. Future research should focus on in vivo efficacy in relevant animal models, pharmacokinetic and pharmacodynamic studies, and a thorough assessment of its safety profile to determine its potential for clinical translation.

potential antiviral applications of Periandrin V

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Potential Antiviral Applications of a Novel Cardiac Glycoside

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently a notable absence of direct scientific studies investigating the antiviral properties of Periandrin V. This document, therefore, presents a prospective analysis based on the well-documented antiviral activities of the broader class of cardiac glycosides, to which this compound belongs. The information herein is intended to guide future research and is not based on experimental data directly involving this compound.

Introduction

This compound is a cardiac glycoside, a class of naturally occurring steroid-like compounds known for their effects on the cardiovascular system. While historically used in the treatment of heart conditions, recent research has unveiled a significant potential for cardiac glycosides as broad-spectrum antiviral agents.[1][2][3][4] This technical guide will explore the prospective antiviral applications of this compound by examining the established mechanisms and efficacy of related compounds. The primary molecular target of cardiac glycosides is the Na+/K+-ATPase ion pump, a ubiquitous protein essential for maintaining cellular ion homeostasis.[1][2][4] By inhibiting this pump, cardiac glycosides trigger a cascade of downstream signaling events that can interfere with various stages of the viral life cycle.

Potential Antiviral Mechanisms of this compound

The antiviral activity of cardiac glycosides is multifaceted, primarily stemming from their interaction with the Na+/K+-ATPase pump. The inhibition of this pump leads to an increase in intracellular sodium and calcium ions, which in turn affects numerous cellular processes that viruses exploit for their replication.

Key Potential Mechanisms:

  • Inhibition of Viral Entry: Alterations in cellular ion balance can disrupt the cellular membrane potential and fluidity, potentially hindering the entry of enveloped and non-enveloped viruses.

  • Interference with Viral Replication and Protein Synthesis: Changes in intracellular cation concentrations can negatively impact viral genome replication and the translation of viral proteins.[3]

  • Modulation of Host Signaling Pathways: Cardiac glycosides are known to influence signaling pathways such as MAPK/ERK and PI3K/Akt, which are often hijacked by viruses to facilitate their replication.[4]

  • Induction of Immunogenic Cell Death: Some cardiac glycosides can induce a form of apoptosis known as immunogenic cell death, which can enhance the host's anti-tumor and potentially antiviral immune response.[4]

Quantitative Data from Related Cardiac Glycosides

To provide a quantitative perspective on the potential efficacy of this compound, the following table summarizes the antiviral activity of Oleandrin, a well-studied cardiac glycoside, against various viruses.

CompoundVirusCell LineAssay TypeEC50 / IC50Cytotoxicity (CC50)Selectivity Index (SI)Reference
OleandrinSARS-CoV-2VeroPlaque Reduction7.07 ng/mL (48h)>10 µg/mL>1414(Plante et al., 2021)
OleandrinHIV-1MT-4p24 antigen0.02 µM0.15 µM7.5(Singh et al., 2013)

Note: EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the viral activity. CC50 (50% cytotoxic concentration) is the concentration that kills 50% of the cells. The Selectivity Index (SI = CC50/EC50) is a measure of the compound's therapeutic window.

Experimental Protocols for Antiviral Assays

The following are generalized methodologies for key experiments cited in the study of cardiac glycoside antiviral activity. These protocols can serve as a foundation for designing future studies on this compound.

Plaque Reduction Assay (for titering lytic viruses)
  • Cell Seeding: Seed susceptible cells (e.g., Vero cells for SARS-CoV-2) in 6-well plates and grow to 90-100% confluency.

  • Virus Infection: Aspirate the growth medium and infect the cell monolayer with a serial dilution of the virus for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and varying concentrations of the test compound (e.g., this compound).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

  • Staining and Counting: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC50 value.

HIV-1 p24 Antigen Assay
  • Cell Infection: Infect a susceptible T-cell line (e.g., MT-4 cells) with a known amount of HIV-1.

  • Compound Treatment: Immediately after infection, add serial dilutions of the test compound to the cell culture.

  • Incubation: Incubate the infected and treated cells for 4-5 days at 37°C.

  • p24 Measurement: Collect the cell culture supernatant and quantify the amount of HIV-1 p24 core antigen using a commercial ELISA kit.

  • Data Analysis: Determine the concentration of the compound that inhibits p24 production by 50% (IC50) compared to the untreated control.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the CC50 value.

Visualizations of Signaling Pathways and Workflows

Proposed Antiviral Mechanism of Cardiac Glycosides

Antiviral_Mechanism cluster_cell Host Cell CG Cardiac Glycoside (e.g., this compound) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Binds and Inhibits Ion_Imbalance Increased Intracellular [Na+], [Ca2+] NaK_ATPase->Ion_Imbalance Signaling Altered Cellular Signaling (e.g., PI3K/Akt) Ion_Imbalance->Signaling Viral_Replication Viral Replication & Protein Synthesis Ion_Imbalance->Viral_Replication Signaling->Viral_Replication Inhibition Inhibition Viral_Replication->Inhibition Virus Virus Virus->NaK_ATPase Hijacks for Entry & Replication

Caption: Proposed mechanism of cardiac glycoside antiviral activity.

General Workflow for Antiviral Drug Screening

Antiviral_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development A Compound Library (including this compound) B Primary Antiviral Assay (e.g., Plaque Reduction) A->B C Cytotoxicity Assay (e.g., MTT) A->C D Dose-Response Analysis (EC50, CC50, SI) B->D C->D E Mechanism of Action Studies D->E Lead Compounds F Animal Model of Viral Infection E->F G Efficacy and Toxicity Studies F->G H Clinical Trials G->H

Caption: A generalized workflow for antiviral drug discovery and development.

Conclusion and Future Directions

While direct evidence is lacking, the established broad-spectrum antiviral activity of cardiac glycosides provides a strong rationale for investigating this compound as a potential antiviral agent. Future research should focus on:

  • In vitro screening: Evaluating the efficacy of this compound against a diverse panel of viruses, including those of significant public health concern.

  • Mechanism of action studies: Elucidating the specific molecular interactions and cellular pathways through which this compound may exert its antiviral effects.

  • Structure-activity relationship (SAR) studies: Comparing the antiviral activity of this compound with other cardiac glycosides to identify key structural features for optimal efficacy and reduced toxicity.

  • In vivo studies: Assessing the safety and efficacy of this compound in relevant animal models of viral infection.

The exploration of this compound's antiviral potential represents a promising avenue for the development of novel therapeutics to combat viral diseases. A thorough and systematic investigation is warranted to determine its true potential in this arena.

References

An In-depth Technical Guide on the Hypothesized Mechanism of Action of Oleandrin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research for "Periandrin V" did not yield any specific scientific data or literature. It is hypothesized that the intended topic of interest is Oleandrin , a cardiac glycoside with a similar name and extensively studied anti-cancer properties. This document will provide a comprehensive overview of the proposed mechanisms of action for Oleandrin, tailored for researchers, scientists, and drug development professionals.

Oleandrin, a potent cardiac glycoside extracted from the Nerium oleander plant, has garnered significant attention for its cytotoxic effects on cancer cells.[1][2] Its multifaceted mechanism of action involves the disruption of fundamental cellular processes, leading to apoptosis and inhibition of tumor growth.[3][4] This guide synthesizes the current understanding of Oleandrin's molecular targets and signaling pathways.

Core Mechanism: Inhibition of Na+/K+-ATPase

The primary and most well-characterized mechanism of Oleandrin is its inhibition of the Na+/K+-ATPase pump, an essential enzyme responsible for maintaining cellular ion homeostasis.[5][[“]][7]

  • Ion Gradient Disruption: By binding to the α-subunit of the Na+/K+-ATPase, Oleandrin disrupts the efflux of intracellular sodium (Na+) and the influx of extracellular potassium (K+).

  • Calcium Influx: The resulting increase in intracellular Na+ concentration alters the function of the Na+/Ca2+ exchanger, leading to an accumulation of intracellular calcium (Ca2+).[1][[“]]

  • Downstream Signaling: This surge in intracellular Ca2+ acts as a secondary messenger, triggering a cascade of signaling events that contribute to apoptosis.[8]

Induction of Apoptosis

Oleandrin induces programmed cell death in cancer cells through multiple pathways:

  • Mitochondrial Pathway: The increase in intracellular Ca2+ can lead to mitochondrial stress, resulting in the release of cytochrome c and the activation of caspase-9 and caspase-3, key executioners of apoptosis.[9]

  • Fas-Mediated Apoptosis: Oleandrin has been shown to upregulate the expression of the Fas ligand, initiating the extrinsic apoptosis pathway.[1]

  • Generation of Reactive Oxygen Species (ROS): Oleandrin treatment can lead to the production of ROS, causing oxidative stress and mitochondrial injury, which further promotes apoptosis.[2][10]

Modulation of Key Signaling Pathways

Oleandrin's anti-cancer effects are also attributed to its ability to modulate several critical signaling pathways that are often dysregulated in cancer:[[“]][11][12]

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Oleandrin has been shown to inhibit the phosphorylation of Akt, thereby downregulating the PI3K/Akt/mTOR pathway.[13]

  • NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Oleandrin can suppress the activation of NF-κB, leading to the downregulation of its anti-apoptotic target genes.[1][8]

  • STAT-3 Signaling: Signal transducer and activator of transcription 3 (STAT-3) is another key protein involved in tumor progression. Oleandrin has been found to decrease the phosphorylation of STAT-3, thereby inhibiting its activity.[10]

  • Inhibition of FGF-2 Export: Fibroblast growth factor-2 (FGF-2) is a potent mitogen that can be exported from cancer cells to promote tumor growth. Oleandrin inhibits the export of FGF-2 from prostate cancer cells.[14]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of Oleandrin.

Cell Line Assay Metric Concentration Duration Result Reference
A375 MelanomaXTT AssayIC5047 nM48 h50% inhibition of cell viability
HGC-27 Gastric CancerCCK-8 AssayIC506.36 nM24 h50% inhibition of cell proliferation[15]
SNU-1 Gastric CancerCCK-8 AssayIC505.94 nM24 h50% inhibition of cell proliferation[15]
A549 Lung CancerFlow CytometryApoptosis0.02 µg/mL24 hSignificant increase in apoptosis[2]
PC3 Prostate CancerELISAFGF-2 Inhibition0.1 ng/mL72 h45.7% inhibition of FGF-2 release[14]
DU145 Prostate CancerELISAFGF-2 Inhibition0.1 ng/mL72 h49.9% inhibition of FGF-2 release[14]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are outlined below.

Cell Viability Assay (XTT/CCK-8)
  • Objective: To determine the cytotoxic effect of Oleandrin on cancer cells.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of Oleandrin or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

    • A solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or CCK-8 (Cell Counting Kit-8) is added to each well.

    • The plates are incubated for a period that allows for the conversion of the tetrazolium salt to a formazan product by metabolically active cells.

    • The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

    • Cell viability is calculated as a percentage of the control group, and the IC50 value (the concentration of Oleandrin that inhibits 50% of cell growth) is determined.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the percentage of apoptotic and necrotic cells after Oleandrin treatment.

  • Procedure:

    • Cells are treated with Oleandrin or a vehicle control for the desired time.

    • Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

    • Cells are resuspended in Annexin V binding buffer.

    • Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

    • The cells are incubated in the dark at room temperature for 15 minutes.

    • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis
  • Objective: To detect the expression levels of specific proteins involved in signaling pathways affected by Oleandrin.

  • Procedure:

    • Cells are treated with Oleandrin and then lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, NF-κB, cleaved caspase-3).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Oleandrin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Oleandrin Oleandrin NaK_ATPase Na+/K+-ATPase Oleandrin->NaK_ATPase Inhibits ROS ROS Generation Oleandrin->ROS PI3K_Akt PI3K/Akt Pathway Oleandrin->PI3K_Akt Inhibits STAT3 STAT3 Oleandrin->STAT3 Inhibits FGF2_export FGF-2 Export Oleandrin->FGF2_export Inhibits NFkB NF-κB Oleandrin->NFkB Inhibits NaCa_Exchanger Na+/Ca2+ Exchanger NaK_ATPase->NaCa_Exchanger Disrupts Ca_ion Increased Intracellular Ca2+ NaCa_Exchanger->Ca_ion Mitochondria Mitochondrial Stress Ca_ion->Mitochondria ROS->Mitochondria Apoptosis_outcome Apoptosis PI3K_Akt->Apoptosis_outcome Inhibits Survival STAT3->Apoptosis_outcome Inhibits Survival NFkB->Apoptosis_outcome Inhibits Survival Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis_outcome

Caption: Hypothesized signaling pathways modulated by Oleandrin leading to apoptosis.

Experimental Workflow: Apoptosis Detection

Apoptosis_Workflow start Seed Cancer Cells treatment Treat with Oleandrin or Vehicle Control start->treatment incubation Incubate for Specified Duration treatment->incubation harvest Harvest Cells (Adherent + Floating) incubation->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain flow_cytometry Analyze by Flow Cytometry stain->flow_cytometry analysis Quantify Apoptotic and Necrotic Cells flow_cytometry->analysis

Caption: Workflow for the detection of apoptosis using flow cytometry.

References

Spectroscopic Analysis of Periandrin V: A Search for Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for the spectroscopic analysis of Periandrin V, including its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, no specific experimental data or primary literature detailing its isolation and characterization could be located. This suggests that this compound may be a compound with limited publicly available research, a novel or very recently isolated natural product, or potentially a misnomer for a related compound.

For researchers, scientists, and drug development professionals seeking to understand the spectroscopic profile of triterpenoid saponins like the periandrins, this guide outlines the general methodologies and data presentation formats that would be expected in a comprehensive technical whitepaper. While specific data for this compound is not available, the following sections provide a framework for how such data would be structured and interpreted, based on the analysis of analogous compounds.

General Experimental Protocols for Spectroscopic Analysis of Triterpenoid Saponins

The structural elucidation of a novel triterpenoid saponin like this compound would typically involve a series of spectroscopic and spectrometric techniques. The general workflow for such an analysis is outlined below.

1. Isolation and Purification: The initial step involves the extraction of the compound from its natural source, often a plant from the Periandra genus. This is followed by a series of chromatographic techniques, such as column chromatography over silica gel and reversed-phase high-performance liquid chromatography (HPLC), to isolate the pure compound.

2. Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often with electrospray ionization (ESI), is employed to determine the molecular formula of the compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information about the structure of the aglycone and the sequence of sugar moieties.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for the complete structural elucidation.

  • ¹H NMR: Provides information on the chemical environment of protons, their multiplicities, and coupling constants, which helps in identifying the types of protons present (e.g., olefinic, methine, methylene, methyl).

  • ¹³C NMR: Reveals the number of distinct carbon atoms and their chemical shifts, indicating the type of carbon (e.g., carbonyl, olefinic, glycosidic, aliphatic).

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Establishes proton-proton correlations, identifying coupled spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for connecting different structural fragments and determining the glycosylation positions.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of the relative stereochemistry.

Data Presentation

Quantitative data from NMR and MS analyses are typically summarized in structured tables for clarity and ease of comparison.

Table 1: Hypothetical ¹H and ¹³C NMR Data for the Aglycone of a Periandrin-type Saponin

PositionδC (ppm)δH (ppm) (J in Hz)
138.51.50 (m), 1.20 (m)
227.21.80 (m), 1.65 (m)
389.13.25 (dd, J = 11.5, 4.5)
.........
28178.0-
2928.11.05 (s)
3016.50.95 (s)

Table 2: Hypothetical Mass Spectrometry Data for a Periandrin-type Saponin

Ionm/z [M+H]⁺Molecular FormulaHR-MS [M+H]⁺ (calc.)
Periandrin X957.5123C₄₈H₇₆O₂₀957.5114

Logical Workflow for Spectroscopic Analysis

The process from isolating a natural product to its full structural elucidation follows a logical progression. The diagram below, generated using Graphviz, illustrates this typical workflow.

Spectroscopic_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Analysis & Structure Elucidation A Natural Source (e.g., Plant Material) B Extraction A->B C Purification (Chromatography) B->C D Mass Spectrometry (MS) - Molecular Formula - Fragmentation C->D E NMR Spectroscopy - 1H, 13C - 2D (COSY, HSQC, HMBC) C->E F Data Interpretation D->F E->F G Structure Proposal F->G H Stereochemistry (NOESY, Chemical Methods) G->H I Final Structure H->I

A flowchart illustrating the general workflow for the spectroscopic analysis and structure elucidation of a natural product.

Unraveling the Molecular Architecture: A Technical Guide to the Putative Biosynthesis of Periandrin V

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Periandrin V, a triterpenoid saponin with significant biological activities, holds considerable promise for therapeutic applications. However, a detailed understanding of its biosynthesis in plants remains to be fully elucidated. This technical guide synthesizes current knowledge on the general biosynthesis of triterpenoid saponins to propose a putative pathway for this compound. By providing a comprehensive overview of the key enzymatic steps, potential intermediates, and regulatory mechanisms, this document aims to serve as a foundational resource for researchers dedicated to unraveling the complete biosynthetic route of this valuable natural product. Furthermore, this guide outlines detailed experimental protocols and data presentation strategies to facilitate future research and metabolic engineering efforts aimed at the sustainable production of this compound.

Introduction

Plant-derived natural products are a cornerstone of modern medicine, offering a vast reservoir of structurally diverse and biologically active compounds. Among these, the triterpenoid saponins are a prominent class, renowned for their wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory properties. This compound, a member of this extensive family, has garnered significant interest within the scientific community. While its therapeutic potential is recognized, the intricate molecular machinery responsible for its production within plant cells is not yet fully characterized.

Elucidating the biosynthetic pathway of this compound is a critical step towards its sustainable production through metabolic engineering and synthetic biology approaches. A thorough understanding of the enzymes and genes involved will not only enable the optimization of its yield in native plant species but also pave the way for its heterologous production in microbial or plant-based expression systems. This guide provides a putative biosynthetic pathway for this compound, constructed based on the well-established principles of triterpenoid saponin biosynthesis.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of triterpenoid saponins is a multi-step process that begins with the assembly of a linear precursor, 2,3-oxidosqualene, which is then cyclized to form a complex triterpenoid backbone. This scaffold subsequently undergoes a series of modifications, including oxidation and glycosylation, to yield the final saponin structure. The proposed pathway for this compound follows this conserved route.

Formation of the Triterpenoid Backbone

The initial steps of the pathway occur in the cytoplasm and are part of the well-characterized mevalonate (MVA) pathway, which synthesizes the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

  • From Acetyl-CoA to 2,3-Oxidosqualene: The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylation and decarboxylation reactions convert mevalonate into IPP and DMAPP. These C5 units are sequentially condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP). The head-to-head condensation of two FPP molecules, catalyzed by squalene synthase (SS) , yields squalene. Subsequently, squalene epoxidase (SE) introduces an epoxide group to form 2,3-oxidosqualene.

  • Cyclization of 2,3-Oxidosqualene: This is a crucial branching point in triterpenoid biosynthesis. The linear 2,3-oxidosqualene is cyclized by a class of enzymes known as oxidosqualene cyclases (OSCs) to generate a variety of triterpenoid skeletons. For the oleanane-type structure characteristic of many saponins, β-amyrin synthase (βAS) is the key enzyme that catalyzes the formation of β-amyrin.

Tailoring of the Triterpenoid Aglycone

Following the formation of the β-amyrin backbone, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) , decorate the triterpenoid scaffold. These modifications introduce hydroxyl groups at specific positions, which are essential for the subsequent glycosylation steps and contribute to the structural diversity and biological activity of the final saponin.

Glycosylation

The final and often most complex phase of saponin biosynthesis is the attachment of sugar moieties to the triterpenoid aglycone (sapogenin). This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs) . Each UGT is typically specific for a particular sugar donor, an acceptor molecule (the aglycone or a partially glycosylated intermediate), and the position of sugar attachment. The sequential action of multiple UGTs leads to the formation of the complex oligosaccharide chains characteristic of saponins like this compound.

Key Enzymes in the Putative Pathway

The biosynthesis of this compound is hypothesized to involve several key enzyme families. The following table summarizes these enzymes and their putative roles.

Enzyme Class Abbreviation Putative Function in this compound Biosynthesis Substrate(s) Product(s)
Squalene SynthaseSSCatalyzes the first committed step in triterpenoid biosynthesis.Farnesyl pyrophosphateSqualene
Squalene EpoxidaseSECatalyzes the epoxidation of squalene.Squalene, O2, NADPH2,3-Oxidosqualene
β-Amyrin SynthaseβASCyclization of 2,3-oxidosqualene to form the β-amyrin skeleton.2,3-Oxidosqualeneβ-Amyrin
Cytochrome P450 MonooxygenasesCYP450sHydroxylation and other oxidative modifications of the triterpenoid backbone.β-Amyrin and its derivativesHydroxylated aglycones
UDP-GlycosyltransferasesUGTsSequential attachment of sugar moieties to the aglycone.Aglycone/glycosylated intermediates, UDP-sugarsGlycosylated saponins

Proposed Experimental Workflow for Pathway Elucidation

To validate and fully elucidate the biosynthetic pathway of this compound, a multi-pronged experimental approach is necessary. The following workflow outlines key methodologies.

experimental_workflow cluster_omics Omics Approaches cluster_biochem Biochemical Characterization cluster_validation In Planta Validation Transcriptomics Transcriptome Analysis (RNA-Seq) Gene_Cloning Candidate Gene Cloning Transcriptomics->Gene_Cloning Identify Candidate Genes Metabolomics Metabolite Profiling (LC-MS, GC-MS) Metabolomics->Gene_Cloning Correlate with Metabolites Heterologous_Expression Heterologous Expression (Yeast, E. coli) Gene_Cloning->Heterologous_Expression Enzyme_Assays In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assays Produce Recombinant Enzymes VIGS Virus-Induced Gene Silencing (VIGS) Enzyme_Assays->VIGS Confirm Enzyme Function CRISPR CRISPR/Cas9 Gene Editing Enzyme_Assays->CRISPR Confirm Enzyme Function VIGS->Metabolomics Analyze Metabolic Changes CRISPR->Metabolomics Analyze Metabolic Changes

Caption: A proposed experimental workflow for the elucidation of the this compound biosynthetic pathway.

Transcriptome and Metabolome Analysis
  • Protocol:

    • Cultivate the this compound-producing plant species under controlled conditions.

    • Induce saponin biosynthesis using elicitors such as methyl jasmonate (MeJA).

    • Harvest plant tissues at different time points post-elicitation.

    • Perform RNA sequencing (RNA-Seq) to identify genes that are co-expressed with this compound accumulation.

    • Conduct metabolite profiling using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify putative intermediates and correlate their levels with gene expression.

Candidate Gene Identification and Functional Characterization
  • Protocol:

    • Identify candidate genes for SS, SE, OSCs, CYP450s, and UGTs from the transcriptome data based on sequence homology to known enzymes.

    • Clone the full-length coding sequences of candidate genes.

    • Express the candidate genes in a heterologous host, such as Saccharomyces cerevisiae or Escherichia coli.

    • Perform in vitro enzyme assays with the purified recombinant enzymes and putative substrates to confirm their biochemical function.

In Planta Validation
  • Protocol:

    • Use Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9-mediated gene editing to down-regulate or knock out the expression of candidate genes in the native plant.

    • Analyze the metabolic profile of the genetically modified plants to observe the effect on this compound and its intermediates. A significant reduction or absence of the target compound upon gene silencing/knockout provides strong evidence for the gene's role in the pathway.

Signaling Pathway for Triterpenoid Saponin Biosynthesis

The biosynthesis of triterpenoid saponins is often regulated by complex signaling networks in response to developmental cues and environmental stimuli. Jasmonates are key signaling molecules that can induce the expression of saponin biosynthetic genes.

signaling_pathway cluster_signal Signal Transduction cluster_gene_expression Gene Expression Stimulus Biotic/Abiotic Stress JA Jasmonic Acid (JA) Stimulus->JA Induces JAZ JAZ Repressor JA->JAZ Promotes Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Biosynthetic_Genes Saponin Biosynthetic Genes (SS, SE, βAS, CYP450s, UGTs) MYC2->Biosynthetic_Genes Activates Transcription Saponin_Accumulation This compound Accumulation Biosynthetic_Genes->Saponin_Accumulation Leads to

Caption: A simplified signaling pathway for the induction of triterpenoid saponin biosynthesis.

Conclusion and Future Perspectives

While the complete biosynthetic pathway of this compound remains to be definitively established, this guide provides a robust, evidence-based framework to direct future research. The proposed putative pathway, based on the conserved biosynthesis of triterpenoid saponins, offers a clear roadmap for the identification and characterization of the key enzymes and genes involved. The outlined experimental protocols provide a comprehensive strategy for researchers to systematically unravel this complex pathway.

The successful elucidation of the this compound biosynthetic pathway will be a significant milestone, opening up new avenues for its sustainable production. Metabolic engineering of the native plant producer or the transfer of the entire pathway into a microbial chassis could provide a scalable and cost-effective source of this valuable compound, thereby accelerating its development as a potential therapeutic agent. The integration of multi-omics approaches with advanced synthetic biology tools will be pivotal in achieving this goal and unlocking the full potential of this compound for the benefit of human health.

Periandrin V: Unraveling the Structure-Activity Relationship of a Sweet Triterpene Glycoside

Author: BenchChem Technical Support Team. Date: November 2025

Preface

This technical guide addresses the topic of Periandrin V and its structure-activity relationship (SAR). Initial research reveals a significant scarcity of publicly available scientific literature and quantitative data pertaining to the SAR of this compound. This document, therefore, serves as a comprehensive summary of the current, albeit limited, knowledge on this compound and its chemical class, the triterpenoid saponins. It also outlines general methodologies and hypothetical signaling pathways relevant to the study of such natural products, highlighting the significant research gap and future investigative opportunities in this area.

The Periandrin Family: Triterpenoid Saponins from Periandra dulcis

This compound is a natural product isolated from the roots of Periandra dulcis, a plant native to Brazil. It belongs to a class of compounds known as triterpenoid saponins, which are glycosides of triterpenes. Several Periandrins have been identified, including Periandrin I, II, III, IV, and V.

The chemical structure of this compound has been identified as 3β-O-[β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl]-25-al-olean-18(19)-en-30-oic acid. The defining features of this molecule are its pentacyclic triterpenoid aglycone and the attached disaccharide moiety.

Compound Molecular Formula Key Structural Features
This compound C41H60O15Oleanane-type triterpenoid with an aldehyde group at C-25 and a disaccharide at C-3.
Periandrin I Not specified in resultsParent compound of the series.
Periandrin III C42H64O16Oleanane-type triterpenoid.

Biological Potential of the Periandra Genus and Unsubstantiated Claims for this compound

While specific studies on the biological activity of this compound are lacking, preliminary, and as yet unsubstantiated, reports suggest it may possess anti-inflammatory and anticancer properties.

Research on other constituents of the Periandra genus has shown some biological activity. For instance, polysaccharide fractions from the roots of Periandra mediterranea have been reported to exhibit anti-inflammatory and immunological-adjuvant activities. It is important to note that these findings relate to polysaccharides, a different class of molecules from the triterpenoid saponin this compound.

Structure-Activity Relationship (SAR) Studies: A Notable Research Gap

A thorough review of scientific databases reveals a significant absence of structure-activity relationship studies for this compound or any of its analogs. SAR studies are crucial in drug discovery to understand how the chemical structure of a compound influences its biological activity. Such studies typically involve the synthesis of a series of analogs with systematic modifications to the parent structure and subsequent evaluation of their biological effects. The lack of such research for this compound means that the specific contributions of its triterpenoid backbone and sugar moieties to any potential biological activity remain unknown.

General Methodologies for a Hypothetical SAR Study of this compound

In the absence of specific experimental data for this compound, this section outlines standard protocols that would be employed to investigate its potential anticancer and anti-inflammatory activities in a hypothetical SAR study.

Data Presentation for a Hypothetical SAR Study

Should a library of this compound analogs be synthesized, their biological activities would be summarized in a tabular format for clear comparison.

Table 1: Hypothetical SAR Data for this compound Analogs against A549 Lung Carcinoma Cells

Compound R1-group (Sugar Moiety) R2-group (Aglycone Modification) IC50 (µM)a
This compoundβ-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl-CHO at C-25Data not available
Analog 1β-D-glucuronopyranosyl-CHO at C-25Data not available
Analog 2β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl-CH2OH at C-25Data not available
Analog 3β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl-COOH at C-25Data not available
a Half-maximal inhibitory concentration.
Experimental Protocols

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

G MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound analogs B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

A standard workflow for determining the cytotoxicity of compounds.

Illustrative Signaling Pathways in Drug Discovery

While the molecular targets of this compound are unknown, many natural products exert their anticancer and anti-inflammatory effects by modulating key signaling pathways. The following diagrams illustrate common pathways that are often investigated in drug discovery.

It must be explicitly stated that there is no published evidence to suggest that this compound interacts with these specific pathways.

G Simplified NF-κB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus Pro-inflammatory\nStimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory\nStimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates Gene Transcription Gene Transcription NF-κB_n->Gene Transcription induces Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

A general overview of the NF-κB signaling pathway, a key regulator of inflammation.

Conclusion

This compound is a structurally defined triterpenoid saponin with anecdotal, but not scientifically validated, reports of biological activity. The significant lack of research into the structure-activity relationships of this compound and its analogs presents a clear knowledge gap. Future research, including the chemical synthesis of a library of analogs and systematic biological evaluation, is essential to unlock the potential therapeutic applications of this class of natural products. Such studies would provide valuable insights into the pharmacophore of this compound and pave the way for the development of novel therapeutic agents.

Periandrin V: A Triterpenoid Saponin with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Periandrin V, a triterpenoid glycoside isolated from the roots of Periandra dulcis, represents a promising yet underexplored natural compound in the landscape of therapeutic agent discovery. As a member of the vast family of triterpenoid saponins, this compound is structurally poised to exhibit a range of pharmacological activities, including anti-inflammatory and anticancer effects, which are characteristic of this chemical class. Preliminary in vitro and computational studies have hinted at these potentials for this compound, though comprehensive data remains scarce. This technical guide aims to provide a thorough overview of this compound, contextualized within the broader, well-documented therapeutic activities of triterpenoid saponins. It will detail the potential mechanisms of action, relevant signaling pathways, and standardized experimental protocols for evaluating its efficacy. While specific quantitative data for this compound is limited, this guide will present representative data from other notable triterpenoid saponins to serve as a benchmark for future research.

Introduction to this compound

This compound is a sweet-tasting triterpene glycoside identified from the roots of Periandra dulcis, a plant species native to South America. Triterpenoid saponins are a diverse group of naturally occurring glycosides characterized by a triterpenoid aglycone linked to one or more sugar chains. The structural complexity of these molecules contributes to their wide array of biological activities. While research specifically on this compound is in its nascent stages, its classification as a triterpenoid saponin provides a strong rationale for investigating its potential as a therapeutic agent.

Therapeutic Potential of Triterpenoid Saponins: The Chemical Class of this compound

Triterpenoid saponins have been extensively studied and have demonstrated significant potential in various therapeutic areas, most notably in oncology and inflammatory diseases.[1][2][3]

Anticancer Activity

Triterpenoid saponins exert their anticancer effects through a multitude of mechanisms, often targeting multiple cellular pathways simultaneously.[4][5] These mechanisms include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells is a primary mechanism. Saponins can modulate the expression of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.[5]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle, preventing their uncontrolled growth.[5]

  • Inhibition of Angiogenesis: By interfering with the formation of new blood vessels that supply tumors with nutrients and oxygen, saponins can stifle tumor growth and metastasis.[6]

  • Modulation of Signaling Pathways: Triterpenoid saponins are known to influence key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[6][7]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Triterpenoid saponins have shown potent anti-inflammatory effects by:

  • Inhibition of Pro-inflammatory Mediators: They can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8][9]

  • Modulation of Inflammatory Signaling Pathways: The NF-κB and JAK/STAT signaling pathways, which are central to the inflammatory response, are common targets for triterpenoid saponins.[10][11]

Quantitative Data for Representative Triterpenoid Saponins

While specific IC50 values for this compound are not yet available in the public domain, the following table summarizes the cytotoxic activity of other well-researched triterpenoid saponins against various cancer cell lines to provide a comparative context.

SaponinCancer Cell LineIC50 (µM)Reference
Saikosaponin aCOR-L23 (Lung Cancer)0.4 - 0.6[12]
Buddlejasaponin IVCOR-L23 (Lung Cancer)0.4 - 0.6[12]
Songarosaponin DCOR-L23 (Lung Cancer)0.4 - 0.6[12]
Triterpenoid Saponin from C. argentilucidaHL-60 (Leukemia)2.74 - 25.40[13]
Triterpenoid Saponin from C. argentilucidaHep-G2 (Hepatocellular Carcinoma)2.74 - 25.40[13]
Triterpenoid Saponin from C. argentilucidaU251MG (Glioblastoma)2.74 - 25.40[13]
Triterpenoid Saponin 2cHepG2 (Hepatocellular Carcinoma)2.73 ± 0.12[9]
Triterpenoid Saponin 2cLU-1 (Lung Adenocarcinoma)1.76 ± 0.11[9]
Triterpenoid Saponin 2cRD (Rhabdomyosarcoma)2.63 ± 0.10[9]

Key Signaling Pathways Modulated by Triterpenoid Saponins

The therapeutic effects of triterpenoid saponins are largely attributed to their ability to modulate critical intracellular signaling pathways.

NF-κB Signaling Pathway in Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Triterpenoid saponins can inhibit this pathway at multiple levels.

NF_kB_Pathway cluster_nucleus Nucleus Saponins Triterpenoid Saponins (e.g., this compound potential) IKK IKK Complex Saponins->IKK Inhibition IkB IκBα NFkB NF-κB (p65/p50) IKK->IkB Phosphorylation & Degradation IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory & Proliferation Genes NFkB_n NF-κB DNA DNA NFkB_n->DNA Binding DNA->Gene Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by triterpenoid saponins.
PI3K/Akt/mTOR Signaling Pathway in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Its hyperactivation is a common event in many types of cancer. Triterpenoid saponins have been shown to inhibit this pathway, leading to anticancer effects.[5]

PI3K_Akt_mTOR_Pathway Saponins Triterpenoid Saponins (e.g., this compound potential) PI3K PI3K Saponins->PI3K Inhibition Akt Akt Saponins->Akt Inhibition mTOR mTOR Saponins->mTOR Inhibition Receptor Growth Factor Receptor Receptor->PI3K Activation PI3K->Akt Activation Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion

Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway by triterpenoid saponins.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow start Start seed Seed cancer cells in a 96-well plate start->seed incubate1 Incubate for 24 hours seed->incubate1 treat Treat cells with varying concentrations of this compound incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 value read->analyze end End analyze->end

Figure 3: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema Model

This is a widely used and reliable model for evaluating the anti-inflammatory activity of compounds in vivo.[15]

Workflow:

Paw_Edema_Workflow start Start acclimatize Acclimatize rodents (e.g., Wistar rats) start->acclimatize group Divide into control and treatment groups acclimatize->group administer Administer this compound or vehicle (e.g., orally or intraperitoneally) group->administer induce Inject carrageenan into the sub-plantar region of the hind paw administer->induce measure Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4 hours) induce->measure calculate Calculate the percentage inhibition of edema measure->calculate end End calculate->end

Figure 4: Workflow for the carrageenan-induced paw edema model.

Detailed Protocol:

  • Animal Acclimatization: Acclimatize male or female Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

  • Grouping and Administration: Divide the animals into groups (n=6 per group): a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of this compound. Administer the compounds orally or intraperitoneally one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.

Conclusion and Future Directions

This compound, as a triterpenoid saponin, holds considerable promise as a potential therapeutic agent. While direct evidence of its efficacy is currently limited, the extensive research on its chemical class provides a solid foundation for its investigation. The anti-inflammatory and anticancer activities of triterpenoid saponins are well-documented, with known mechanisms of action involving the modulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR.

Future research should focus on a systematic evaluation of this compound's biological activities. This includes:

  • In vitro screening: Comprehensive cytotoxicity screening against a panel of cancer cell lines and assessment of its anti-inflammatory effects in relevant cell-based assays.

  • Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • In vivo efficacy studies: Evaluation of its therapeutic potential in preclinical animal models of cancer and inflammatory diseases.

  • Pharmacokinetic and toxicological profiling: Assessment of its absorption, distribution, metabolism, excretion (ADME), and safety profile.

A thorough investigation of this compound, guided by the established knowledge of triterpenoid saponins, will be crucial in determining its potential for development as a novel therapeutic agent.

References

Unveiling the Ethnobotanical Potential of Periandra dulcis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Traditional Uses, Phytochemistry, and Pharmacological Properties of a Promising Medicinal Plant

Introduction

Periandra dulcis, a plant with a history of traditional medicinal use, has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the ethnobotanical uses, chemical composition, and pharmacological activities of Periandra dulcis, with a focus on its applications in respiratory ailments. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in exploring the potential of this plant for the development of new therapeutics.

Ethnobotanical Uses

Periandra dulcis has been traditionally used in folk medicine for the treatment of various respiratory conditions.[1] Ethnobotanical surveys and traditional knowledge indicate its use as an expectorant and for the relief of cough and bronchitis.[1][2][3] The roots of the plant are the primary part used for medicinal preparations, which are often administered as decoctions or infusions.

The traditional use of Periandra dulcis for respiratory ailments suggests the presence of bioactive compounds with relevant pharmacological activities. The decision to use the plant in a traditional context is often based on a combination of observed symptoms and accumulated generational knowledge.

Ethnobotanical_Use_Decision Patient with Respiratory Symptoms Patient with Respiratory Symptoms Observation of Symptoms Observation of Symptoms Patient with Respiratory Symptoms->Observation of Symptoms presents Traditional Knowledge Base Traditional Knowledge Base Observation of Symptoms->Traditional Knowledge Base consults Preparation of P. dulcis Root Preparation of P. dulcis Root Traditional Knowledge Base->Preparation of P. dulcis Root recommends Administration Administration Preparation of P. dulcis Root->Administration leads to Assessment of Outcome Assessment of Outcome Administration->Assessment of Outcome results in Experimental_Workflow cluster_extraction Extraction and Fractionation cluster_bioassay Bioactivity Screening cluster_analysis Data Analysis and Interpretation P. dulcis Root P. dulcis Root Hydroethanolic Extraction Hydroethanolic Extraction P. dulcis Root->Hydroethanolic Extraction Crude Extract Crude Extract Hydroethanolic Extraction->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Cytotoxicity Assay Cytotoxicity Assay Crude Extract->Cytotoxicity Assay Saponin-rich Fraction Saponin-rich Fraction Fractionation->Saponin-rich Fraction Polysaccharide Fraction Polysaccharide Fraction Fractionation->Polysaccharide Fraction Flavonoid/Tannin Fraction Flavonoid/Tannin Fraction Fractionation->Flavonoid/Tannin Fraction Anti-inflammatory Assay Anti-inflammatory Assay Saponin-rich Fraction->Anti-inflammatory Assay Expectorant Assay Expectorant Assay Saponin-rich Fraction->Expectorant Assay Polysaccharide Fraction->Anti-inflammatory Assay Determine IC50/EC50 Determine IC50/EC50 Anti-inflammatory Assay->Determine IC50/EC50 Expectorant Assay->Determine IC50/EC50 Statistical Analysis Statistical Analysis Determine IC50/EC50->Statistical Analysis Identify Active Fractions Identify Active Fractions Statistical Analysis->Identify Active Fractions Signaling_Pathway Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) TLR4 TLR4 Inflammatory Stimulus (LPS)->TLR4 MAPK Pathway MAPK Pathway TLR4->MAPK Pathway NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway p38, ERK, JNK p38, ERK, JNK MAPK Pathway->p38, ERK, JNK IκBα Phosphorylation IκBα Phosphorylation NF-κB Pathway->IκBα Phosphorylation Gene Transcription Gene Transcription p38, ERK, JNK->Gene Transcription NF-κB Translocation NF-κB Translocation IκBα Phosphorylation->NF-κB Translocation NF-κB Translocation->Gene Transcription Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) Gene Transcription->Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) Triterpenoid Saponins (from P. dulcis) Triterpenoid Saponins (from P. dulcis) Triterpenoid Saponins (from P. dulcis)->MAPK Pathway Triterpenoid Saponins (from P. dulcis)->IκBα Phosphorylation

References

Methodological & Application

Application Notes & Protocols: Periandrin V Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of Periandrin V, a sweet-tasting triterpene glycoside, from the roots of Periandra dulcis. This compound and other members of the periandrin family are of interest for their potential applications as natural sweeteners and in drug development.

Introduction

This compound is a triterpenoid saponin isolated from the roots of Periandra dulcis[1]. Triterpenoid saponins are a large family of naturally occurring glycosides with a diverse range of biological activities. The extraction and purification of these compounds are essential for their structural elucidation, pharmacological screening, and potential commercial applications. Due to their amphiphilic nature, consisting of a lipophilic triterpenoid aglycone and a hydrophilic sugar moiety, their isolation from complex plant matrices presents a significant challenge[2][3][4].

This protocol outlines a comprehensive methodology for the extraction and purification of this compound based on established techniques for triterpenoid saponins[2][5]. The procedure involves a multi-step process including solvent extraction, liquid-liquid partitioning, and chromatographic separations.

Materials and Reagents

Reagent/MaterialGradeSupplier
Dried and powdered roots of Periandra dulcis-Botanical supplier
Methanol (MeOH)HPLC GradeFisher Scientific
n-HexaneHPLC GradeSigma-Aldrich
n-Butanol (n-BuOH)ACS GradeVWR
WaterDeionizedIn-house
Silica Gel (for column chromatography)60 Å, 230-400 meshMilliporeSigma
C18 Reversed-Phase Silica Gel100 Å, 55-105 µmWaters
Solvents for HPLCHPLC GradeVarious
Nitrogen GasHigh PurityAirgas

Experimental Protocols

Extraction

The initial extraction of crude saponins from the plant material is a critical first step.

Protocol:

  • Maceration: A sample of dried and powdered roots of Periandra dulcis is macerated with methanol at room temperature. The ratio of plant material to solvent should be approximately 1:10 (w/v).

  • Extraction: The mixture is stirred for 24 hours to ensure thorough extraction of the target compounds.

  • Filtration: The mixture is then filtered through cheesecloth and then a Whatman No. 1 filter paper to remove the solid plant material.

  • Re-extraction: The retained plant material (marc) is re-extracted twice more with methanol under the same conditions to maximize the yield.

  • Concentration: The filtrates from all three extractions are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.

Defatting and Liquid-Liquid Partitioning

This step aims to remove non-polar compounds and then to separate the saponin-rich fraction.

Protocol:

  • Suspension: The crude methanolic extract is suspended in deionized water.

  • Defatting: The aqueous suspension is transferred to a separatory funnel and partitioned three times with an equal volume of n-hexane to remove lipids and other non-polar constituents. The n-hexane layers are discarded.

  • Saponin Extraction: The remaining aqueous layer is then extracted three times with an equal volume of n-butanol saturated with water. The saponins will preferentially partition into the n-butanol layer.

  • Concentration: The n-butanol fractions are combined and concentrated under reduced pressure to yield the crude saponin extract.

Purification by Column Chromatography

Further purification is achieved through a series of chromatographic steps.

Protocol:

  • Silica Gel Chromatography (Normal Phase):

    • The crude saponin extract is adsorbed onto a small amount of silica gel.

    • A silica gel column is packed and equilibrated with a non-polar solvent (e.g., chloroform).

    • The adsorbed sample is loaded onto the top of the column.

    • The column is eluted with a gradient of increasing polarity, typically a chloroform-methanol mixture. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing compounds with similar TLC profiles are pooled.

  • Reversed-Phase C18 Chromatography:

    • The saponin-rich fractions from the silica gel column are further purified on a C18 reversed-phase column.

    • The column is equilibrated with a polar solvent mixture (e.g., methanol-water).

    • The sample is loaded, and the column is eluted with a gradient of decreasing polarity (increasing methanol concentration).

    • Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) for the presence of this compound.

Final Purification by High-Performance Liquid Chromatography (HPLC)

The final step involves the isolation of pure this compound using preparative HPLC.

Protocol:

  • Column: A preparative C18 HPLC column is used.

  • Mobile Phase: An isocratic or gradient elution with a methanol-water or acetonitrile-water mobile phase is employed. The exact conditions should be optimized based on analytical HPLC results.

  • Detection: The eluent is monitored with a suitable detector, such as a UV detector (at a low wavelength like 205 nm, as saponins often lack a strong chromophore) or an Evaporative Light Scattering Detector (ELSD)[3][4].

  • Collection: The peak corresponding to this compound is collected.

  • Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (e.g., Mass Spectrometry, NMR).

Data Presentation

The following tables summarize the expected yields and purity at each stage of the process. These are representative values based on typical saponin extractions and should be optimized for specific laboratory conditions.

Table 1: Extraction and Partitioning Yields

StepStarting MaterialSolvent(s)Yield (g)Yield (%)
Methanolic Extraction1000 g dried rootsMethanol15015
n-Butanol Partitioning150 g crude extractn-Butanol/Water4530

Table 2: Chromatographic Purification Summary

StepInputOutput FractionPurity (%)
Silica Gel Chromatography45 g n-BuOH extractSaponin-rich fraction~60
C18 Column Chromatography27 g saponin fractionEnriched this compound fraction~85
Preparative HPLC23 g enriched fractionPure this compound>98

Workflow and Signaling Pathway Diagrams

Extraction_Purification_Workflow cluster_extraction Extraction cluster_partitioning Partitioning cluster_purification Purification plant_material Dried & Powdered Roots of Periandra dulcis extraction Methanol Extraction (3x Maceration) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract suspension Aqueous Suspension crude_extract->suspension defatting n-Hexane Partitioning (Defatting) suspension->defatting saponin_extraction n-Butanol Partitioning defatting->saponin_extraction crude_saponins Crude Saponin Extract saponin_extraction->crude_saponins silica_column Silica Gel Column Chromatography crude_saponins->silica_column c18_column Reversed-Phase C18 Column Chromatography silica_column->c18_column prep_hplc Preparative HPLC c18_column->prep_hplc pure_periandrin_v Pure this compound (>98% Purity) prep_hplc->pure_periandrin_v

Caption: Workflow for the extraction and purification of this compound.

Saponin_Structure Saponin Triterpenoid Saponin (this compound) Aglycone Aglycone (Triterpene Core - Lipophilic) Saponin->Aglycone consists of Glycone Glycone (Sugar Moieties - Hydrophilic) Saponin->Glycone consists of

Caption: General chemical structure of a triterpenoid saponin.

References

high-performance liquid chromatography (HPLC) for Periandrin V

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of Periandrin V

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring triterpenoid saponin isolated from the roots of Periandra dulcis, a plant commonly known as Brazilian licorice. It is identified as 3β-O-[β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl]-25-al-olean-18(19)-en-30-oic acid, with the chemical formula C₄₁H₆₂O₁₄. The complex structure of this compound, consisting of a triterpenoid aglycone and a disaccharide moiety, presents analytical challenges for its quantification and purification. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such complex natural products. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described method is designed to be robust and suitable for routine quality control and research applications.

Materials and Methods

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

  • Sample Preparation: this compound standard, and samples containing this compound (e.g., plant extracts). Syringe filters (0.45 µm).

Experimental Protocols

1. Standard Solution Preparation:

  • Accurately weigh 1 mg of this compound reference standard.

  • Dissolve the standard in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase initial conditions (e.g., 10, 25, 50, 100, and 250 µg/mL).

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

2. Sample Preparation (from Periandra dulcis root extract):

  • Weigh 1 g of the dried and powdered root extract.

  • Extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.

3. HPLC Conditions:

A gradient elution is employed for the separation of this compound.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-35 min: 70-30% B; 35-40 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Results and Discussion

The developed RP-HPLC method provides good separation and quantification of this compound. The addition of formic acid to the mobile phase improves the peak shape and reduces tailing by suppressing the ionization of the carboxylic acid group in the molecule. A representative chromatogram would show a well-resolved peak for this compound at a specific retention time.

Method Validation Data

The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following tables summarize the expected quantitative data from such a validation.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)T ≤ 21.2
Theoretical Plates (N)N > 20006500
%RSD of Retention Time≤ 1%0.3%
%RSD of Peak Area≤ 2%0.8%

Table 2: Linearity and Range

Concentration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
10 - 250y = 45.8x + 12.30.9995

Table 3: Precision

ParameterConcentration (µg/mL)%RSD
Intra-day Precision500.9%
Inter-day Precision501.5%

Table 4: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%4039.598.8%
100%5050.8101.6%
120%6059.198.5%

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD2.5
LOQ8.0

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material (Periandra dulcis roots) Extraction Ultrasonic Extraction (80% Methanol) Sample->Extraction Standard This compound Reference Standard Dilution Serial Dilution (Mobile Phase) Standard->Dilution Filtration1 Filtration (0.45 µm) Extraction->Filtration1 Filtration2 Filtration (0.45 µm) Dilution->Filtration2 HPLC HPLC System (C18 Column) Filtration1->HPLC Filtration2->HPLC Detection UV Detection (210 nm) HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationships cluster_params Key HPLC Parameters cluster_outcomes Analytical Outcomes MobilePhase Mobile Phase (Acetonitrile/Water/Acid) Resolution Peak Resolution MobilePhase->Resolution RetentionTime Retention Time MobilePhase->RetentionTime PeakShape Peak Shape MobilePhase->PeakShape Column Stationary Phase (C18) Column->Resolution Column->RetentionTime FlowRate Flow Rate FlowRate->Resolution FlowRate->RetentionTime Temperature Column Temperature Temperature->RetentionTime Temperature->PeakShape Wavelength Detection Wavelength Sensitivity Sensitivity (LOD/LOQ) Wavelength->Sensitivity

Caption: Key parameters influencing HPLC separation of this compound.

Conclusion

The reversed-phase high-performance liquid chromatography method detailed in this application note is suitable for the reliable quantification of this compound in various samples, including plant extracts. The method is specific, accurate, precise, and linear over a practical concentration range. This protocol can be readily implemented in a quality control or research laboratory setting for the analysis of this important triterpenoid saponin. Further optimization may be required depending on the specific sample matrix and analytical instrumentation.

Application Note: Quantitative Analysis of Periandrin V in Plant Extracts and Biological Fluids using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Periandrin V, a diterpenoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. As research into its pharmacological effects progresses, the need for a robust and sensitive analytical method for its quantification is paramount. This application note details a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the accurate and precise quantification of this compound in complex matrices such as plant extracts and biological fluids.

High-performance liquid chromatography (HPLC) is a versatile and powerful technique for the separation and detection of natural products.[1][2][3] For compounds like diterpenoids, which can be present in complex mixtures, the coupling of HPLC with mass spectrometry (MS) provides exceptional sensitivity and selectivity.[4][5] Specifically, HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS-MS) is well-suited for the analysis of diterpenoids and flavonoids.[4] This method utilizes a C18 stationary phase for separation and a triple quadrupole mass spectrometer for detection, enabling reliable quantification even at low concentrations.

Experimental Protocols

1. Sample Preparation

  • Plant Material (e.g., leaves, roots):

    • Homogenize 1 gram of dried, powdered plant material in 10 mL of 80% methanol.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter prior to HPLC injection.

  • Biological Fluids (e.g., plasma, urine):

    • To 500 µL of the biological fluid, add 1.5 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before analysis.

2. HPLC-MS/MS Method

Liquid chromatography is a widely used technique for the analysis of diterpenes, often coupled with mass spectrometry for enhanced detection.[4] The following conditions are optimized for the separation and quantification of this compound.

  • HPLC System: A standard HPLC system capable of binary gradient elution.

  • Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 20
    2.0 20
    15.0 95
    18.0 95
    18.1 20

    | 22.0 | 20 |

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor Ion [M+H]⁺ → Product Ion (Specific fragment)

    • Internal Standard (IS): (e.g., a structurally similar, stable isotope-labeled compound) Precursor Ion [M+H]⁺ → Product Ion

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

Data Presentation: Method Validation Summary

The developed HPLC-MS/MS method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.

ParameterResult
Linearity (r²) > 0.999
Calibration Range 1 - 1000 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%
Accuracy (% Recovery) 92 - 105%
LOD 0.25 ng/mL
LOQ 1.0 ng/mL

Mandatory Visualizations

cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Plant Plant Material Homogenize Homogenization & Sonication Plant->Homogenize Biofluid Biological Fluid Protein_Precip Protein Precipitation Biofluid->Protein_Precip Centrifuge1 Centrifugation Homogenize->Centrifuge1 Centrifuge2 Centrifugation Protein_Precip->Centrifuge2 Filter1 Filtration (0.22 µm) Centrifuge1->Filter1 Evap Evaporation & Reconstitution Centrifuge2->Evap HPLC HPLC Separation (C18 Column) Filter1->HPLC Filter2 Filtration (0.22 µm) Filter2->HPLC Evap->Filter2 MS Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for the quantification of this compound.

PeriandrinV This compound IKK IKK Complex PeriandrinV->IKK Inhibition NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation NFkB NF-κB (p65/p50) NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) Nucleus->Gene_Expression

References

Application Notes & Protocols: Stability Testing and Degradation Analysis of Periandrin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periandrin V is a novel natural product with significant therapeutic potential. As with any active pharmaceutical ingredient (API), ensuring its stability is paramount for safety, efficacy, and determining shelf-life. These application notes provide a comprehensive overview and detailed protocols for the stability testing and degradation analysis of this compound, adhering to international guidelines to support drug development programs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing robust stability studies.

PropertyValueSource
Molecular FormulaC42H64O16PubChem[1]
Molecular Weight824.9 g/mol PubChem[1]
Physical DescriptionSolidHMDB[1]
Melting Point300 °CHMDB[1]
SolubilityTo be determined empirically in various solvents (e.g., water, ethanol, DMSO).N/A
pKaTo be determined.N/A
LogPTo be determined.N/A

Stability Testing Protocol

The objective of stability testing is to evaluate how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3]

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_testing Time-Point Testing cluster_analysis Data Analysis & Reporting prep1 Characterize Reference Standard prep2 Prepare Batches (min. 3) prep1->prep2 prep3 Package in Final Proposed Packaging prep2->prep3 long_term Long-Term (25°C ± 2°C / 60% RH ± 5% RH) prep3->long_term accelerated Accelerated (40°C ± 2°C / 75% RH ± 5% RH) prep3->accelerated time_points 0, 3, 6, 9, 12, 18, 24, 36 months long_term->time_points accelerated->time_points analysis Physical & Chemical Analysis time_points->analysis data Compile Data analysis->data report Generate Stability Report & Determine Shelf-Life data->report

Caption: Workflow for this compound Stability Testing.

Materials and Equipment
  • This compound (minimum of 3 batches)

  • ICH-compliant stability chambers

  • Validated HPLC-UV/MS system

  • pH meter

  • Karl Fischer titrator

  • Dissolution apparatus

  • Microbiological testing equipment

Experimental Procedure
  • Sample Preparation: Utilize at least three batches of this compound to account for manufacturing variability.[4] Package the samples in the proposed final container closure system.

  • Storage Conditions:

    • Long-term stability: Store samples at 25°C ± 2°C with 60% ± 5% relative humidity (RH).[4]

    • Accelerated stability: Store samples at 40°C ± 2°C with 75% ± 5% RH.[4]

    • Photostability: Expose samples to light conditions as per ICH Q1B guidelines.

  • Testing Schedule: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies).[4]

  • Analytical Testing: At each time point, perform the following tests:

    • Appearance: Visually inspect for any changes in color, clarity, or the presence of particulate matter.[3]

    • Assay: Quantify the concentration of this compound using a validated HPLC method.[3]

    • Purity: Identify and quantify any degradation products using HPLC-MS.

    • Moisture Content: Determine the water content using Karl Fischer titration.[5]

    • pH: Measure the pH of a solution of this compound.[3]

    • Dissolution: If applicable for the final dosage form, perform dissolution testing.[3]

    • Microbiological Tests: Assess for microbial contamination.[3]

Data Presentation of Stability Results
Time Point (Months)Storage ConditionAppearanceAssay (% of Initial)Total Degradation Products (%)Moisture Content (%)pH
0-White Powder100.0<0.10.56.8
325°C/60%RHNo Change99.80.20.56.8
340°C/75%RHNo Change98.51.50.66.7
625°C/60%RHNo Change99.60.40.56.8
640°C/75%RHSlight Yellowing96.23.80.76.5
1225°C/60%RHNo Change99.10.90.66.7

Degradation Analysis Protocol

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of this compound. This information is crucial for developing stability-indicating analytical methods.

Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome acid Acid Hydrolysis (e.g., 0.1N HCl) hplc_ms HPLC-MS/MS Analysis acid->hplc_ms base Base Hydrolysis (e.g., 0.1N NaOH) base->hplc_ms oxidation Oxidation (e.g., 3% H2O2) oxidation->hplc_ms thermal Thermal Stress (e.g., 80°C) thermal->hplc_ms photo Photolytic Stress (ICH Q1B) photo->hplc_ms isolate Isolate & Characterize Degradants hplc_ms->isolate pathway Elucidate Degradation Pathway isolate->pathway method_dev Develop Stability-Indicating Method pathway->method_dev start This compound Solution start->acid start->base start->oxidation start->thermal start->photo

Caption: Workflow for Forced Degradation of this compound.

Materials and Equipment
  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-UV/MS system

  • NMR spectrometer

  • FT-IR spectrometer

Experimental Procedure
  • Acid Hydrolysis: Treat a solution of this compound with 0.1N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat a solution of this compound with 0.1N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by HPLC-MS/MS to separate and identify the degradation products. Isolate significant degradation products for structural elucidation by NMR and FT-IR.

Data Presentation of Forced Degradation Results
Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Products (m/z)
0.1N HCl, 60°C, 24h15.23796.8, 634.7
0.1N NaOH, 60°C, 24h25.84808.9, 618.7
3% H₂O₂, RT, 24h8.52840.9
80°C, 48h5.11806.9
Photolytic12.73822.9, 794.8

Hypothetical Signaling Pathway Affected by a Degradation Product

Degradation products can have altered biological activity or toxicity. Understanding their potential interaction with cellular pathways is important.

G cluster_pathway Hypothetical Inflammatory Signaling Pathway cluster_interaction Drug Interaction receptor Cell Surface Receptor mapk MAPK Cascade receptor->mapk nfkb NF-κB mapk->nfkb cytokines Pro-inflammatory Cytokines nfkb->cytokines periandrin_v This compound periandrin_v->mapk Inhibits degradant_x Degradant X degradant_x->nfkb Activates

Caption: Hypothetical interaction of this compound and a degradation product with a cellular signaling pathway.

Conclusion

These protocols provide a framework for the comprehensive stability testing and degradation analysis of this compound. The generated data will be instrumental in determining the appropriate storage conditions, shelf-life, and in ensuring the quality, safety, and efficacy of this compound throughout its lifecycle. Adherence to these guidelines is critical for successful regulatory submissions and the overall advancement of the drug development program.

References

Application Notes and Protocols for the Synthesis of Cardiac Glycoside Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A-Note on Periandrin V: Extensive literature searches did not yield specific information on the synthesis, biological activity, or signaling pathways associated with a compound referred to as "this compound." It is possible that this is a rare, poorly characterized natural product or a misnomer. Given the lack of available data, this document will focus on the synthesis and evaluation of derivatives of a well-characterized cardiac glycoside, oleandrin, as a representative protocol for researchers interested in developing novel cardiac glycoside-based anticancer agents. The principles and methods described herein are broadly applicable to the synthesis and evaluation of derivatives of other cardiac glycosides.

Introduction

Cardiac glycosides are a class of naturally occurring steroid-like compounds that have been used for centuries in the treatment of heart conditions. Recently, they have garnered significant attention for their potent anticancer activities. These compounds exert their biological effects primarily by inhibiting the Na+/K+-ATPase, a transmembrane protein responsible for maintaining ion gradients across the cell membrane.[1][2] Inhibition of this ion pump leads to a cascade of downstream signaling events that can induce apoptosis and inhibit cell proliferation in cancer cells. This document provides a detailed protocol for the synthesis of oleandrin derivatives, their evaluation for anticancer activity, and an overview of the key signaling pathways involved.

Experimental Protocols

General Protocol for the Synthesis of Oleandrin-4'-yl Ester Derivatives[6]

This protocol describes the synthesis of oleandrin derivatives with modifications at the C4' position of the oleandrose sugar moiety. This position is often targeted for modification to improve the pharmacological properties of the parent compound.

Materials:

  • Oleandrin

  • Anhydrous Pyridine

  • Desired acyl chloride or anhydride (e.g., 3-(N,N-dimethylamino)propionyl chloride hydrochloride)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/methanol mixtures)

Procedure:

  • Dissolve oleandrin (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add the desired acyl chloride or anhydride (1.2 equivalents) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in ethyl acetate) to yield the desired oleandrin-4'-yl ester derivative.

  • Characterize the final product by NMR spectroscopy and mass spectrometry.

dot

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization oleandrin Oleandrin reaction Reaction Mixture (12-24h) oleandrin->reaction 1. Dissolve reagents Acyl Chloride/Anhydride, Pyridine, 0°C to RT reagents->reaction 2. Add dropwise quench Quench with Sat. NaHCO3 reaction->quench 3. After completion extraction Extraction with DCM quench->extraction 4. Extract drying Dry over Na2SO4, Filter, Concentrate extraction->drying 5. Isolate chromatography Silica Gel Column Chromatography drying->chromatography 6. Purify final_product Purified Oleandrin Derivative chromatography->final_product characterization NMR & Mass Spectrometry final_product->characterization 7. Characterize

Caption: Workflow for the synthesis and purification of oleandrin derivatives.

In Vitro Cytotoxicity Assay

The anticancer activity of the synthesized derivatives is typically evaluated using a cell viability assay, such as the MTT or MTS assay, on a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549, H1299)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Synthesized oleandrin derivatives dissolved in DMSO

  • MTT or MTS reagent

  • Plate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized compounds and a positive control (e.g., doxorubicin) in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the cells and add 100 µL of the medium containing the compounds at different concentrations. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

Data Presentation

The cytotoxic activities of oleandrin and its derivatives against various cancer cell lines are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

CompoundMDA-MB-231 (Breast Cancer) IC50 (nM)A549 (Lung Cancer) IC50 (nM)H1299 (Lung Cancer) IC50 (nM)Reference
Oleandrin Varies (e.g., 50 nM for invasion inhibition)--[3][4]
Digoxin -37 (48h)54 (48h)[5]
Digitoxin ---[6]
Odoroside A Varies (e.g., 100 nM for invasion inhibition)--[3][4]
4b-HCl (Oleandrin Derivative) ---[7]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell line, incubation time, and assay method. The values presented here are for comparative purposes.

Signaling Pathways

Cardiac glycosides, including oleandrin and its derivatives, primarily target the Na+/K+-ATPase. Inhibition of this ion pump disrupts the cellular ion homeostasis, leading to an increase in intracellular sodium and subsequently calcium levels. This initial event triggers a complex network of downstream signaling pathways that ultimately contribute to the anticancer effects of these compounds.

Key Signaling Pathways Modulated by Cardiac Glycosides:

  • Src/EGFR/Ras/Raf/MEK/ERK Pathway: Binding of cardiac glycosides to the Na+/K+-ATPase can lead to the activation of the non-receptor tyrosine kinase Src. Src, in turn, can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of the Ras/Raf/MEK/ERK (MAPK) signaling cascade.[8] This pathway is crucial in regulating cell proliferation, differentiation, and survival.

  • PI3K/Akt/mTOR Pathway: The Na+/K+-ATPase also interacts with the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Inhibition of the pump can modulate the activity of this pathway, which is a central regulator of cell growth, metabolism, and survival.[9]

  • NF-κB Signaling: The nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. Cardiac glycosides have been shown to inhibit NF-κB signaling, which can contribute to their pro-apoptotic effects in cancer cells.[8]

  • Induction of Apoptosis: The culmination of these signaling events is often the induction of programmed cell death, or apoptosis. Cardiac glycosides can induce apoptosis through the activation of caspases and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[10]

dot

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CG Cardiac Glycoside (e.g., Oleandrin Derivative) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibits Src Src NaK_ATPase->Src Activates PI3K PI3K NaK_ATPase->PI3K Modulates EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Activates Akt Akt PI3K->Akt IKK IKK Akt->IKK Inhibits NFkB NF-κB IKK->NFkB Inhibits Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Regulates AP1->Gene_Expression Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Leads to

Caption: Signaling pathways affected by cardiac glycoside derivatives.

References

Application Note: Cell-Based Assay Design for Assessing the Activity of Periandrin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periandrin V is a cardiac glycoside with a structure suggesting potential biological activities relevant to drug discovery, particularly in the field of oncology. While direct studies on this compound are limited, its structural similarity to other cardiac glycosides, such as Oleandrin, suggests it may exhibit cytotoxic and anti-proliferative effects on cancer cells. Oleandrin has been reported to induce apoptosis, cause DNA damage, and inhibit the Na,K-ATPase pump in tumor cells.[1][2] This application note provides a framework for designing and implementing a series of cell-based assays to elucidate the biological activity of this compound, focusing on its potential as an anti-cancer agent.

The proposed workflow is designed to first screen for cytotoxic activity and then to investigate the underlying mechanisms of cell death, providing a comprehensive initial assessment of this compound's therapeutic potential.

Proposed Signaling Pathway for this compound Activity

Based on the known mechanisms of the related cardiac glycoside Oleandrin, a potential signaling pathway for this compound's anti-cancer activity is proposed below. This pathway hypothesizes that this compound, like Oleandrin, may inhibit the Na,K-ATPase pump, leading to downstream effects that culminate in apoptosis and cell cycle arrest.

PeriandrinV_Signaling PeriandrinV This compound NaK_ATPase Na,K-ATPase Pump PeriandrinV->NaK_ATPase Inhibition Intracellular_Ca ↑ Intracellular Ca2+ NaK_ATPase->Intracellular_Ca ROS ↑ Reactive Oxygen Species (ROS) Intracellular_Ca->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis Experimental_Workflow Start Start: this compound Compound Cytotoxicity_Screening Tier 1: Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity_Screening Select_Cell_Lines Select Sensitive Cell Lines (e.g., A549, Panc-1) Cytotoxicity_Screening->Select_Cell_Lines Mechanism_Investigation Tier 2: Mechanism of Action Studies Select_Cell_Lines->Mechanism_Investigation Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_Investigation->Apoptosis_Assay DNA_Damage_Assay DNA Damage Assay (γH2AX Staining) Mechanism_Investigation->DNA_Damage_Assay Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis DNA_Damage_Assay->Data_Analysis

References

Application Notes and Protocols for In Vivo Administration of Periandrin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the in vivo evaluation of Periandrin V, a novel compound with putative anti-inflammatory and analgesic properties. The following protocols outline the necessary steps for a preliminary assessment of its safety and efficacy in established rodent models.

Preliminary Studies and Formulation

Prior to in vivo administration, essential preliminary studies must be conducted to ensure the quality of the test compound and the suitability of the formulation.

1.1 Compound Characterization The identity, purity, and stability of this compound should be thoroughly characterized using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

1.2 Vehicle Selection and Formulation The selection of an appropriate vehicle is critical for ensuring the bioavailability of this compound and minimizing any confounding effects of the vehicle itself. Given that many natural products are lipophilic, a common strategy is to prepare a suspension.

Protocol 1: Preparation of this compound Suspension for Oral Gavage

  • Weigh the required amount of this compound.

  • Prepare the vehicle solution consisting of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile, distilled water.

  • Gradually add the this compound powder to the vehicle while vortexing to ensure a homogenous suspension.

  • If this compound exhibits poor wettability, a small amount of a non-toxic surfactant such as Tween 80 (e.g., 0.1% v/v) can be added to the vehicle.

  • The final formulation should be prepared fresh on the day of the experiment and continuously stirred during the dosing procedure to maintain a uniform suspension.

Acute Toxicity Study

An acute toxicity study is essential to determine the safety profile of this compound and to establish a dose range for subsequent efficacy studies. The following protocol is based on the up-and-down procedure to minimize the number of animals used.

Protocol 2: Acute Oral Toxicity Study in Mice

  • Animals: Use healthy, adult Swiss albino mice (6-8 weeks old), acclimatized to laboratory conditions for at least one week.

  • Housing: House the animals in standard cages with free access to food and water.

  • Grouping: Assign animals to treatment groups sequentially.

  • Dosing:

    • Administer a single oral dose of this compound to the first animal at a starting dose (e.g., 300 mg/kg).

    • Observe the animal for 48 hours for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior) and mortality.

    • If the animal survives, the next animal receives a higher dose (e.g., 2000 mg/kg).

    • If the animal dies, the next animal receives a lower dose.

    • Continue this process until the stopping criteria are met as per established guidelines.

  • Observation Period: Observe all animals for a total of 14 days, recording body weight and any clinical signs of toxicity.

  • Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to examine for any pathological changes in major organs.

Table 1: Example Dosing Regimen for Acute Toxicity Study

Dose Level (mg/kg)Route of AdministrationNumber of AnimalsObservation Period
300Oral GavageSequential14 days
2000Oral GavageSequential14 days

In Vivo Efficacy Studies

Based on the assumed anti-inflammatory and analgesic properties of this compound, the following efficacy models are recommended.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is widely used to assess the anti-inflammatory activity of novel compounds.[1][2]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

  • Animals: Use healthy, adult Wistar rats (150-200 g), acclimatized for at least one week.

  • Grouping: Randomly divide the animals into the groups outlined in Table 2.

  • Treatment: Administer this compound or the reference drug (Indomethacin) orally 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Table 2: Experimental Groups for Anti-inflammatory Study

GroupTreatmentDose (mg/kg)RouteNumber of Animals
IVehicle (0.5% CMC)10 mL/kgp.o.6
IIIndomethacin10p.o.6
IIIThis compoundLow Dosep.o.6
IVThis compoundMid Dosep.o.6
VThis compoundHigh Dosep.o.6
Analgesic Activity

To assess both central and peripheral analgesic effects, two different models are proposed.

Protocol 4: Hot Plate Test (Central Analgesia)

This method is used to evaluate centrally acting analgesics.[3][4]

  • Animals: Use healthy, adult Swiss albino mice (20-25 g).

  • Apparatus: Use a standard hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Baseline Measurement: Place each mouse on the hot plate and record the reaction time (in seconds) for paw licking or jumping. This is the baseline latency. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Grouping and Treatment: Randomly divide the mice into groups (as in Table 3) and administer this compound or the reference drug (Morphine) intraperitoneally.

  • Post-treatment Measurement: Measure the reaction time at 30, 60, 90, and 120 minutes after drug administration.

  • Calculation: An increase in reaction time compared to the baseline indicates an analgesic effect.

Protocol 5: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This model is sensitive to peripherally acting analgesics.[3][4]

  • Animals: Use healthy, adult Swiss albino mice (20-25 g).

  • Grouping and Treatment: Randomly divide the mice into groups (as in Table 3) and administer this compound or the reference drug (Aspirin) orally 30 minutes prior to acetic acid injection.

  • Induction of Writhing: Inject 0.6% (v/v) acetic acid solution intraperitoneally at a volume of 10 mL/kg.

  • Observation: Five minutes after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10 minutes.

  • Calculation: The percentage inhibition of writhing is calculated as follows: % Inhibition = [ (Wc - Wt) / Wc ] x 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.

Table 3: Experimental Groups for Analgesic Studies

GroupTreatmentDose (mg/kg)RouteNumber of Animals
IVehicle (Saline)10 mL/kgi.p./p.o.6
IIReference Drug(e.g., 5 mg/kg Morphine or 100 mg/kg Aspirin)i.p./p.o.6
IIIThis compoundLow Dosei.p./p.o.6
IVThis compoundMid Dosei.p./p.o.6
VThis compoundHigh Dosei.p./p.o.6

Data Presentation and Statistical Analysis

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups with the control group. A p-value of less than 0.05 is typically considered statistically significant.

Visualizations

Diagrams of Experimental Workflow and Signaling Pathways

experimental_workflow cluster_prep Phase 1: Preparation cluster_safety Phase 2: Safety Assessment cluster_efficacy Phase 3: Efficacy Evaluation cluster_analysis Phase 4: Data Analysis compound_char This compound Characterization formulation Formulation Development (Vehicle Selection) compound_char->formulation acute_tox Acute Toxicity Study (MTD Determination) formulation->acute_tox anti_inflam Anti-inflammatory Model (Carrageenan Paw Edema) acute_tox->anti_inflam analgesic Analgesic Models (Hot Plate & Writhing Test) acute_tox->analgesic data_analysis Statistical Analysis & Interpretation anti_inflam->data_analysis analgesic->data_analysis

Caption: Overall experimental workflow for the in vivo evaluation of this compound.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS, Carrageenan) TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB degradation NFkB NF-κB (p65/p50) NFkB->NFkB_IkB nucleus Nucleus NFkB->nucleus translocates to NFkB_IkB->NFkB releases gene_transcription Gene Transcription (COX-2, iNOS, TNF-α) inflammation Inflammatory Response gene_transcription->inflammation PeriandrinV This compound PeriandrinV->IKK inhibits

Caption: Hypothetical signaling pathway showing this compound inhibiting NF-κB activation.

References

Periandrin V: A Potential Molecular Probe for Cellular Investigations

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Periandrin V is a triterpene glycoside isolated from the roots of Periandra dulcis, a plant native to South America.[1] As a member of the saponin family, its amphiphilic nature, consisting of a hydrophobic triterpenoid backbone and a hydrophilic sugar moiety, suggests a primary interaction with cellular membranes. This interaction is a key characteristic of many triterpene glycosides and is believed to be the foundation of their diverse biological activities. While specific studies on this compound as a molecular probe are limited, its demonstrated antiviral, anti-inflammatory, and anticancer properties in preliminary research indicate its potential to serve as a valuable tool for investigating various cellular processes.[1]

These application notes provide a framework for utilizing this compound as a molecular probe in cellular studies, drawing upon the known mechanisms of action of related triterpene glycosides. The protocols outlined below are intended as a starting point and may require optimization for specific cell types and experimental questions.

Physicochemical Properties and Handling

PropertyValueSource
Molecular Formula C41H62O14[2]
Appearance Solid[3]
Solubility Soluble in methanol and other polar organic solvents. Limited solubility in water.General knowledge
Storage Store at -20°C as a solid or in a stock solution. Protect from light and moisture.General knowledge

Stock Solution Preparation:

For cellular assays, a stock solution of this compound should be prepared in a suitable solvent such as DMSO or ethanol at a high concentration (e.g., 10-50 mM). The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Potential Applications in Cellular Studies

Based on the known biological activities of triterpene glycosides, this compound can be explored as a molecular probe in the following areas:

  • Investigating Membrane Dynamics and Sterol-Rich Domains: Triterpene glycosides are known to interact with membrane sterols, leading to alterations in membrane permeability and fluidity.[4] this compound could be used to probe the role of cholesterol-rich lipid rafts in cellular signaling and protein trafficking.

  • Modulating Inflammatory Signaling Pathways: Preliminary research suggests that this compound possesses anti-inflammatory properties.[1] It can be used to investigate key inflammatory signaling cascades such as the NF-κB and MAPK pathways.

  • Inducing and Studying Apoptosis: The anticancer activity of many triterpene glycosides is linked to their ability to induce programmed cell death. This compound can be employed to study the molecular mechanisms of apoptosis, including the activation of caspases and the involvement of mitochondrial pathways.

  • Exploring Antiviral Mechanisms: The reported antiviral potential of this compound makes it a candidate for studying viral entry, replication, and egress.[1] Its mechanism may involve disruption of the viral envelope or interference with host cell factors required for viral propagation.

Experimental Protocols

Protocol 1: Assessment of Membrane Permeabilization

This protocol aims to determine the ability of this compound to disrupt the plasma membrane integrity of target cells.

Materials:

  • Target cells (e.g., cancer cell line, primary cells)

  • This compound stock solution

  • Cell culture medium

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (lysis buffer provided in the kit).

  • Replace the culture medium with the this compound dilutions and controls.

  • Incubate the plate for a duration relevant to your experimental question (e.g., 4, 12, 24 hours).

  • Following incubation, collect the supernatant from each well.

  • Perform the LDH assay according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to that from the positive control.

Data Presentation:

This compound Concentration (µM)% Cytotoxicity (LDH Release)
0 (Vehicle Control)
1
5
10
25
50
100
Positive Control (Lysis)100
Protocol 2: Analysis of Inflammatory Cytokine Production

This protocol describes how to investigate the effect of this compound on the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Materials:

  • Immune cells (e.g., macrophages like RAW 264.7)

  • This compound stock solution

  • Lipopolysaccharide (LPS) or other inflammatory stimulant

  • Cell culture medium

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

  • 96-well plates

  • Microplate reader

Procedure:

  • Plate immune cells in a 96-well plate and allow them to acclimate.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

  • Stimulate the cells with an appropriate concentration of LPS (e.g., 1 µg/mL). Include an unstimulated control.

  • Incubate for a suitable time to allow for cytokine production (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Perform ELISA for the desired cytokines according to the manufacturer's protocols.

  • Measure the absorbance and calculate the cytokine concentrations from a standard curve.

Data Presentation:

TreatmentThis compound (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Unstimulated0
LPS0
LPS + this compound1
LPS + this compound5
LPS + this compound10
LPS + this compound25
Protocol 3: Evaluation of Apoptosis Induction

This protocol uses Annexin V/Propidium Iodide (PI) staining and flow cytometry to quantify apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • Cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours. Include a vehicle control.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

Data Presentation:

This compound Concentration (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
0 (Vehicle Control)
10
25
50

Visualizing Cellular Pathways and Workflows

To facilitate the understanding of the experimental designs and the potential mechanisms of action of this compound, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow_membrane_permeabilization cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay LDH Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate adhere Overnight Adherence start->adhere prep_dilutions Prepare this compound Serial Dilutions add_treatment Add Treatments to Cells prep_dilutions->add_treatment incubation Incubate (4-24h) add_treatment->incubation collect_supernatant Collect Supernatant ldh_assay Perform LDH Assay (Kit Protocol) collect_supernatant->ldh_assay read_plate Measure Absorbance ldh_assay->read_plate calculate_cytotoxicity Calculate % Cytotoxicity read_plate->calculate_cytotoxicity signaling_pathway_inflammation cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PeriandrinV This compound Membrane Membrane Interaction (Potential Target) PeriandrinV->Membrane Membrane->TLR4 Inhibition? IKK IKK Membrane->IKK Inhibition? MyD88->IKK NFκB_IκB NF-κB - IκB (Inactive) IKK->NFκB_IκB Phosphorylates IκB IκB IκB NFκB_IκB->IκB Degradation NFκB NF-κB (Active) NFκB_IκB->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation DNA DNA NFκB_nuc->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription apoptosis_pathway cluster_stimulus cluster_membrane_interaction cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade PeriandrinV This compound Membrane Membrane Perturbation PeriandrinV->Membrane Bax Bax Membrane->Bax Activation? Bcl2 Bcl-2 Membrane->Bcl2 Inhibition? Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Periandrin V Delivery in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A-NOTES

Introduction

Periandrins are a class of triterpenoid saponins isolated from the plant Periandra mediterranea. While the specific variant "Periandrin V" is not extensively documented in publicly available literature, this document provides a comprehensive guide to the delivery of Periandrin compounds in cell culture, based on the known properties of related Periandrins and the general behavior of triterpenoid saponins. These compounds are known for their potential cytotoxic and other biological activities, making them of interest for research in drug development and cell biology. This guide is intended for researchers, scientists, and drug development professionals.

Properties of Periandrins (Triterpenoid Saponins)

Triterpenoid saponins, including the Periandrin family, are glycosides consisting of a polycyclic triterpene aglycone and one or more sugar moieties. This structure imparts amphiphilic properties, influencing their interaction with cell membranes and their overall biological activity.

PropertyGeneral Characteristics of Triterpenoid SaponinsRelevance to Cell Culture Delivery
Solubility Generally poor in water, but soluble in organic solvents like DMSO and ethanol.Stock solutions should be prepared in an appropriate organic solvent. Final concentration of the solvent in cell culture media must be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Stability Can be sensitive to pH and temperature.Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium before each experiment.
Mechanism of Action Known to interact with cell membranes, potentially leading to pore formation and increased permeability. Can also modulate various signaling pathways.The delivery method and concentration can significantly impact the observed cellular response.

Delivery Techniques for this compound in Cell Culture

Given the hydrophobic nature of the triterpene backbone, delivering Periandrins effectively into cells in an aqueous culture environment requires careful consideration. The choice of method will depend on the specific experimental goals and the cell type being used.

Direct Solubilization in Culture Medium

This is the simplest method but can be limited by the solubility of the compound.

Protocol: Direct Solubilization

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Vortex or mix thoroughly after each dilution to ensure homogeneity.

  • Immediately add the this compound-containing medium to the cells.

  • Observe for precipitation. If precipitation occurs, consider alternative delivery methods or the use of a carrier.

Use of a Carrier/Vehicle

For compounds with poor aqueous solubility, a carrier can enhance delivery and bioavailability.

Protocol: Liposomal Delivery (Conceptual Workflow)

Liposomes are artificial vesicles that can encapsulate hydrophobic compounds within their lipid bilayer, facilitating their delivery into cells.

G cluster_prep Liposome Preparation cluster_delivery Cellular Delivery lipid_film Lipid + this compound in organic solvent hydration Hydration with aqueous buffer lipid_film->hydration sonication Sonication or Extrusion hydration->sonication liposomes This compound-loaded Liposomes sonication->liposomes add_to_cells Add liposomes to cell culture liposomes->add_to_cells endocytosis Endocytosis add_to_cells->endocytosis release Release of this compound inside the cell endocytosis->release

Caption: Conceptual workflow for liposomal delivery of this compound.

Experimental Protocols

Experiment 1: Determination of Cytotoxicity (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on a selected cell line.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a 10 mM DMSO stock. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with 0.5% DMSO) and a medium-only control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100100100
0.1
1
10
50
100

Experiment 2: Apoptosis Induction (Conceptual Pathway)

Many cytotoxic compounds induce apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis that could be investigated in response to this compound treatment.

G PeriandrinV This compound Membrane Cell Membrane Interaction PeriandrinV->Membrane ROS Increased ROS Membrane->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptosis signaling pathway induced by this compound.

Experimental Workflow: Investigating Apoptosis

G cluster_assays Apoptosis Assays start Treat cells with This compound incubation Incubate for defined time points start->incubation harvest Harvest cells incubation->harvest flow_cytometry Annexin V/PI Staining (Flow Cytometry) harvest->flow_cytometry western_blot Caspase Cleavage (Western Blot) harvest->western_blot ros_detection ROS Detection Assay harvest->ros_detection

Caption: Experimental workflow for investigating apoptosis induction.

Application Notes & Protocols for Analytical Standards in Periandrin V Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periandrin V is a complex triterpenoid saponin, a class of natural products known for their diverse and potent biological activities.[1] Compounds from the Periandra genus, sourced from plants such as Periandra dulcis, have been noted for their potential therapeutic properties.[2][3] As a specific member of this family, this compound presents a unique subject for phytochemical analysis, drug discovery, and pharmacological studies. These application notes provide a comprehensive guide to the analytical standards and protocols necessary for the rigorous scientific investigation of this compound, based on its classification as a triterpenoid saponin and established analytical methodologies for this compound class.

Due to the limited availability of specific published research on this compound, the following protocols are based on established methods for the analysis of related triterpenoid saponins.[4][5][6] Researchers should use these as a starting point and optimize them for their specific experimental context.

Compound Identification and Physicochemical Properties

This compound is a glycoside with a triterpene aglycone core. Its structure includes β-D-xylopyranosyl and β-D-glucuronopyranosyl sugar moieties.[1] The accurate identification and characterization of this compound are foundational to any research endeavor. The table below summarizes its key identifiers.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 152464-84-1 [1]
Molecular Formula C41H62O14 [7]
Molecular Weight 778.9 g/mol [1]
Chemical Class Triterpenoid Saponin [1][8][9]
Known Sugar Moieties β-D-xylopyranosyl, β-D-glucuronopyranosyl [1]

| Predicted XlogP | 3.7 |[7] |

Analytical Methodologies and Protocols

The quantification and characterization of this compound require high-resolution analytical techniques. The complex structure of saponins necessitates methods that can handle their molecular weight and polarity.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a primary method for the quantification of triterpenoid saponins from plant extracts and formulated products.

Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

    • Gradient Example: Start at 20% B, ramp to 80% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: Saponins often lack a strong chromophore. Detection is typically performed at low UV wavelengths, such as 205-210 nm. A DAD is recommended to screen for the optimal wavelength.

  • Standard Preparation: Prepare a stock solution of this compound reference standard (if available) in methanol at 1 mg/mL. Create a calibration curve using serial dilutions (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation:

    • Plant Material: Perform a methanol or ethanol-based extraction, followed by solid-phase extraction (SPE) on a C18 cartridge to enrich the saponin fraction.

    • Formulations: Dissolve the formulation in a suitable solvent and filter through a 0.45 µm syringe filter before injection.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Table 2: Example HPLC Method Parameters for Saponin Analysis

Parameter Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 20-80% B over 30 min
Flow Rate 1.0 mL/min
Temperature 35 °C
Detection 205 nm

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS provides superior sensitivity and specificity, enabling both the identification of this compound and its accurate quantification in complex biological matrices.[4][10]

Protocol: LC-MS/MS Analysis

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatography: Utilize the same RP-HPLC method described above.

  • Ionization Source: Electrospray Ionization (ESI), typically in negative mode for saponins due to the presence of carboxylic acid groups in glucuronic acid moieties.

  • Mass Analysis (for Quantification on QqQ):

    • Perform a direct infusion of the this compound standard to determine the precursor ion (e.g., [M-H]⁻ at m/z 777.4).

    • Optimize collision energy to identify characteristic product ions.

    • Set up a Multiple Reaction Monitoring (MRM) method using the most intense and specific precursor-product ion transitions.

  • Mass Analysis (for Identification on HRMS):

    • Acquire full scan data to determine the accurate mass of the precursor ion, confirming its elemental composition (C41H62O14).

    • Acquire tandem MS (MS/MS) data to elucidate the fragmentation pattern, which can confirm the aglycone core and the sequence of sugar moieties.

  • Data Analysis: Use the MRM data for quantification against a standard curve. Use the accurate mass and MS/MS fragmentation data for definitive structural confirmation.

Table 3: Hypothetical Mass Spectrometry Data for this compound

Parameter Expected Value
Ionization Mode ESI Negative
Precursor Ion [M-H]⁻ m/z 777.4
Accurate Mass [M-H]⁻ 777.4067
Example MRM Transition 1 (Quantifier) 777.4 -> [Product Ion A]

| Example MRM Transition 2 (Qualifier) | 777.4 -> [Product Ion B] |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful technique for the de novo structural elucidation of novel compounds like this compound and for confirming the identity of a reference standard.[10]

Protocol: 1D and 2D NMR

  • Sample Preparation: Dissolve a purified and dried sample of this compound (typically 1-5 mg) in a suitable deuterated solvent, such as Methanol-d4 (CD3OD) or Pyridine-d5.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons. Key signals for saponins include anomeric protons of sugars (typically δ 4.5-5.5 ppm) and methyl singlets of the triterpene core (typically δ 0.7-1.5 ppm).

    • ¹³C NMR: Shows all carbon atoms in the molecule, including the aglycone backbone and sugar units.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure.

      • COSY identifies proton-proton couplings.

      • HSQC correlates protons to their directly attached carbons.

      • HMBC shows long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the sugar units to the aglycone and determining the glycosylation sites.

  • Data Analysis: The combination of these spectra allows for the complete assignment of all proton and carbon signals and the definitive determination of the structure and stereochemistry of this compound.

Experimental Workflows and Signaling Pathways

Workflow for Isolation and Analysis

The following diagram outlines a typical workflow for the isolation and analysis of this compound from a plant source.

G cluster_0 Extraction & Isolation cluster_1 Analysis & Characterization Plant Plant Material (Periandra dulcis) Extract Crude Methanolic Extract Plant->Extract Maceration Partition Liquid-Liquid Partitioning Extract->Partition SPE Solid-Phase Extraction (SPE) Partition->SPE HPLC Preparative HPLC SPE->HPLC Pure Pure this compound HPLC->Pure LCMS LC-MS/MS Analysis Pure->LCMS NMR NMR Spectroscopy Pure->NMR Bioassay Biological Activity Screening Pure->Bioassay Quant Quantification LCMS->Quant Structure Structure Confirmation NMR->Structure Activity Activity Confirmed Bioassay->Activity

Workflow for this compound Isolation and Analysis.
Hypothetical Signaling Pathway: Anti-inflammatory Action

Many triterpenoid saponins exhibit anti-inflammatory activity by modulating key signaling pathways such as the NF-κB pathway. While the specific mechanism of this compound is uncharacterized, a plausible hypothesis involves the inhibition of this pathway.

G cluster_pathway Hypothesized NF-κB Inhibition Pathway PeriandrinV This compound IKK IKK Complex PeriandrinV->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes Transcription Inflammation Inflammatory Response Genes->Inflammation

Hypothetical Anti-inflammatory Mechanism of this compound.

This document provides a foundational framework for initiating research on this compound. All protocols should be validated in-house to ensure accuracy, precision, and reliability for their intended application. The procurement of a certified reference standard is highly recommended for all quantitative studies.

References

Application Notes and Protocols: Experimental Setup for Testing Periandrin V Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the cytotoxic potential of Periandrin V, a novel natural product. The described protocols are designed to be adaptable for various cancer cell lines and can be modified based on preliminary findings.

Introduction

This compound is a natural compound with a structure suggestive of potential bioactive properties. This document outlines a series of in vitro experiments to determine its cytotoxicity against cancer cells, elucidate its mechanism of action, and establish its potency. The following protocols provide a robust starting point for the preclinical evaluation of this compound as a potential anticancer agent.

Experimental Objectives

  • To determine the half-maximal inhibitory concentration (IC50) of this compound on a panel of human cancer cell lines.

  • To assess the primary mechanism of cell death induced by this compound (apoptosis vs. necrosis).

  • To investigate the involvement of key signaling pathways in this compound-induced cytotoxicity.

Materials and Reagents

  • This compound (source to be specified)

  • Human cancer cell lines (e.g., HeLa - cervical, A549 - lung, MCF-7 - breast, Jurkat - T-cell leukemia)

  • Normal human cell line (e.g., hTERT-immortalized retinal pigment epithelial cells - RPE-1)

  • Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Caspase-3 Colorimetric Assay Kit

  • Antibodies for Western Blotting (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)

Experimental Workflow

The overall experimental workflow is designed to systematically characterize the cytotoxic effects of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Signaling Pathway Analysis A Cell Line Selection (e.g., HeLa, A549, MCF-7) B This compound Dose-Response A->B C MTT Assay for Cell Viability B->C D IC50 Determination C->D E LDH Assay for Necrosis D->E F Annexin V/PI Staining for Apoptosis D->F G Caspase-3 Activity Assay F->G H Western Blot for Apoptotic Proteins (Bcl-2, Bax) G->H I Western Blot for Key Signaling Proteins (p-Akt, p-ERK) G->I

Caption: Experimental workflow for this compound cytotoxicity testing.

Experimental Protocols

Cell Culture
  • Maintain selected cancer cell lines in either DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

MTT Assay for Cell Viability and IC50 Determination

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100, 200 µM).

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, and 72 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, the concentration of this compound that inhibits 50% of cell growth, by plotting a dose-response curve.[1][2]

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of necrosis.

  • Seed cells and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours as described for the MTT assay.

  • Collect the cell culture supernatant.

  • Perform the LDH assay according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • Necrotic cells: Annexin V-negative, PI-positive.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Lyse the cells and collect the protein lysate.

  • Determine the protein concentration using a BCA assay.

  • Perform the caspase-3 colorimetric assay according to the manufacturer's protocol.

  • Measure the absorbance at 405 nm.

  • Express the caspase-3 activity as a fold change relative to the untreated control.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling.

  • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, phospho-Akt, Akt, phospho-ERK, and ERK overnight at 4°C. Use β-actin as a loading control.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Data Presentation (Hypothetical Data)

Table 1: IC50 Values of this compound on Various Cancer Cell Lines after 48h Treatment
Cell LineCancer TypeIC50 (µM)
HeLaCervical25.3 ± 2.1
A549Lung38.7 ± 3.5
MCF-7Breast19.5 ± 1.8
JurkatT-cell Leukemia12.1 ± 1.3
RPE-1Normal Epithelial> 100
Table 2: Effect of this compound (IC50) on Cell Death Mechanisms in HeLa Cells (24h)
Treatment% Apoptosis (Annexin V+)% Necrosis (LDH Release)Caspase-3 Activity (Fold Change)
Control4.2 ± 0.55.1 ± 0.81.0 ± 0.1
This compound45.8 ± 3.98.3 ± 1.24.7 ± 0.4

Signaling Pathway Analysis

Based on the experimental results, a potential signaling pathway for this compound-induced apoptosis can be proposed.

G cluster_0 This compound Action cluster_1 Signaling Cascade cluster_2 Apoptotic Regulation cluster_3 Execution Phase A This compound B PI3K/Akt Pathway (Inhibition) A->B C MAPK/ERK Pathway (Activation) A->C D Bcl-2 (Downregulation) B->D E Bax (Upregulation) C->E F Mitochondrial Outer Membrane Permeabilization D->F E->F G Caspase-3 Activation F->G H Apoptosis G->H

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

This set of application notes and protocols provides a comprehensive guide for the initial cytotoxic evaluation of this compound. The results from these experiments will establish the compound's in vitro efficacy, selectivity, and primary mechanism of action, which are critical for its further development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Periandrin V Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Periandrin V, a potentially bioactive natural product. Our aim is to help you overcome low yields and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically extracted?

A1: this compound is a member of the triterpenoid saponin class of natural products.[1] Triterpenoid saponins are glycosylated derivatives of triterpenes. While specific literature on this compound is not abundant, related compounds like Periandrin III have been isolated from Periandra mediterranea.[2] Therefore, it is presumed that this compound is also extracted from the roots or other parts of plants from the Periandra genus.

Q2: What are the general chemical properties of this compound that I should be aware of during extraction?

A2: As a triterpenoid saponin, this compound is expected to be a relatively polar molecule due to the presence of sugar moieties, but it also possesses a non-polar triterpenoid backbone. This amphipathic nature means its solubility will be dependent on the solvent system used. Saponins can be prone to degradation under harsh pH conditions or high temperatures.[3][4]

Q3: Which solvents are most effective for extracting this compound?

A3: The choice of solvent is critical for successful extraction.[5] For saponins like this compound, polar solvents or hydroalcoholic mixtures are generally most effective. Commonly used solvents include methanol, ethanol, and water, or mixtures thereof (e.g., 70-80% ethanol or methanol).[6][7] The optimal solvent system will depend on the specific plant matrix and the desired purity of the initial extract.

Q4: Can I use modern extraction techniques for this compound?

A4: Yes, modern techniques can offer advantages over classical methods.[6] Ultrasound-Assisted Extraction (UAE) can reduce extraction time and improve yield by enhancing solvent penetration into the plant material.[4] However, it's important to control the temperature to prevent degradation of thermolabile compounds.[4] Other techniques like Pressurized Liquid Extraction (PLE) or Supercritical Fluid Extraction (SFE) with a polar co-solvent could also be explored for higher efficiency and selectivity.[6]

Q5: How can I effectively purify this compound from the crude extract?

A5: Purification of saponins typically involves multiple chromatographic steps. A common strategy is to first perform liquid-liquid partitioning to remove non-polar compounds (e.g., with hexane or chloroform). This is followed by column chromatography using stationary phases like silica gel or, for better separation of polar compounds, reversed-phase C18 silica. Further purification may be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Overcoming Low Yield

Low yield is a common issue in natural product extraction.[8][9] This guide will help you identify and resolve potential causes.

Issue 1: The yield of my crude extract is very low.

  • Question: Did you properly prepare the plant material?

    • Answer: The plant material should be dried to a constant weight and finely ground to increase the surface area for solvent penetration.[3] For roots, ensure they are thoroughly cleaned and free of soil before drying. The use of fresh, young plant tissue is often preferred as it may contain higher concentrations of the target compound.[9]

  • Question: Are you using the optimal solvent and extraction conditions?

    • Answer: The solvent polarity must be appropriate for this compound. Try varying the ratio of alcohol to water in your extraction solvent. Maceration should be carried out for a sufficient duration with regular agitation.[7] If using Soxhlet extraction, be mindful of potential thermal degradation.[3][4] Ensure your solvent-to-solid ratio is adequate; a common starting point is 10:1 (v/w).

  • Question: Have you performed multiple extractions?

    • Answer: A single extraction is often insufficient to recover all the target compound.[10] It is recommended to perform at least three successive extractions of the plant material and then pool the extracts.[8]

Issue 2: I have a good amount of crude extract, but the yield of purified this compound is low.

  • Question: Are you losing the compound during liquid-liquid partitioning?

    • Answer: Emulsion formation can lead to poor separation and loss of product.[10] To break emulsions, you can try adding brine or allowing the separatory funnel to stand for a longer period. Also, ensure the pH of the aqueous phase is controlled, as this can affect the partitioning of saponins.

  • Question: Is your column chromatography procedure optimized?

    • Answer: If using normal phase (silica gel) chromatography, highly polar saponins might bind too strongly to the stationary phase. In this case, using a more polar mobile phase or switching to reversed-phase chromatography is advisable. Ensure your column is not overloaded with crude extract.

  • Question: Could the compound be degrading during the process?

    • Answer: Saponins can be sensitive to acidic conditions.[8] If using silica gel, which can be slightly acidic, consider using neutralized silica. Avoid high temperatures during solvent evaporation (rotoevaporation); keep the water bath temperature below 40-50°C.

Quantitative Data Summary

The following tables provide typical parameters for this compound extraction and purification. These are general guidelines and may require optimization for your specific experimental conditions.

Table 1: Solvent Properties and Typical Ratios

Solvent SystemPolarity IndexTypical Solid:Solvent Ratio (w/v)Application
n-Hexane0.11:5Defatting (Pre-extraction)
Dichloromethane3.11:10Extraction of non-polar compounds
Ethyl Acetate4.41:10Extraction of medium-polarity compounds
Ethanol4.31:10Main Extraction
70% Methanol in Water6.6 (approx.)1:10Main Extraction
Water10.21:10Main Extraction (potential for co-extractives)

Table 2: Expected Yields at Different Stages of Purification

StageDescriptionExpected Yield Range (% of initial dry plant material)
Stage 1Crude Hydroalcoholic Extract5 - 15%
Stage 2Post Liquid-Liquid Partitioning2 - 8%
Stage 3After Column Chromatography0.5 - 2%
Stage 4Final Purified this compound (after prep-HPLC)0.01 - 0.5%

Experimental Protocols

Protocol 1: Maceration-Based Extraction of this compound
  • Preparation of Plant Material:

    • Air-dry the roots of Periandra sp. at room temperature until a constant weight is achieved.

    • Grind the dried roots into a fine powder (e.g., 40-60 mesh).

  • Defatting (Optional but Recommended):

    • Macerate the powdered plant material with n-hexane (1:5 w/v) for 24 hours at room temperature with occasional stirring.

    • Filter the mixture and discard the hexane extract. Allow the plant material to air-dry completely.

  • Main Extraction:

    • Macerate the defatted plant powder with 80% ethanol (1:10 w/v) in a sealed container for 72 hours at room temperature with constant agitation.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent on the plant residue.

    • Combine the filtrates from all three extractions.

  • Solvent Evaporation:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Purification of this compound
  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in distilled water (e.g., 100 mL for 10 g of crude extract).

    • Partition the aqueous solution successively with an equal volume of dichloromethane and then ethyl acetate in a separatory funnel. Perform each solvent partition three times.

    • The this compound is expected to remain in the aqueous or ethyl acetate fraction depending on its polarity. Analyze all fractions by TLC to track the compound of interest.

  • Column Chromatography (Reversed-Phase):

    • Dissolve the enriched fraction (e.g., the aqueous fraction) in a minimal amount of the initial mobile phase.

    • Load the sample onto a C18 reversed-phase column packed in water.

    • Elute the column with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Collect fractions and monitor by TLC or HPLC to identify those containing this compound.

  • Final Purification (Preparative HPLC):

    • Pool the fractions containing this compound and concentrate them.

    • Further purify the compound using a preparative HPLC system with a C18 column and an appropriate mobile phase (e.g., a methanol/water or acetonitrile/water gradient).

Visualizations

TroubleshootingWorkflow start Start: Low this compound Yield check_yield_stage At which stage is the yield low? start->check_yield_stage crude_extract Crude Extraction Stage check_yield_stage->crude_extract Crude Extract purification Purification Stage check_yield_stage->purification Purified Compound check_plant_material Check Plant Material: - Correct species? - Properly dried and ground? crude_extract->check_plant_material check_partitioning Check Liquid-Liquid Partitioning: - Emulsion formation? - Correct pH? - Compound in wrong layer? purification->check_partitioning check_extraction_params Check Extraction Parameters: - Appropriate solvent? - Sufficient solvent volume? - Adequate duration/agitation? check_plant_material->check_extraction_params Material OK optimize_plant_prep Optimize Plant Preparation: - Use fresh, young material. - Ensure fine powder. check_plant_material->optimize_plant_prep Issue Found perform_multiple_extractions Perform Multiple Extractions (>=3x) and pool the extracts. check_extraction_params->perform_multiple_extractions Parameters OK optimize_extraction Optimize Extraction Conditions: - Test different solvent polarities. - Increase solvent:solid ratio. check_extraction_params->optimize_extraction Issue Found end Yield Improved perform_multiple_extractions->end check_chromatography Check Chromatography: - Column overloading? - Inappropriate stationary/mobile phase? - Irreversible adsorption? check_partitioning->check_chromatography Partitioning OK optimize_partitioning Optimize Partitioning: - Use brine to break emulsions. - Track compound with TLC. check_partitioning->optimize_partitioning Issue Found check_degradation Check for Degradation: - High temperature? - Harsh pH? check_chromatography->check_degradation Chromatography OK optimize_chromatography Optimize Chromatography: - Use reversed-phase C18. - Run gradient elution. check_chromatography->optimize_chromatography Issue Found control_conditions Control Conditions: - Use low temp evaporation (<45°C). - Use neutralized silica. check_degradation->control_conditions Issue Found check_degradation->end No Degradation optimize_plant_prep->end optimize_extraction->end optimize_partitioning->end optimize_chromatography->end control_conditions->end

Caption: Troubleshooting workflow for low this compound yield.

ExtractionWorkflow plant_material Plant Material (Dried & Powdered Periandra sp. Roots) defatting Step 1: Defatting (Maceration with n-Hexane) plant_material->defatting extraction Step 2: Main Extraction (3x Maceration with 80% Ethanol) defatting->extraction Discard Hexane concentration Step 3: Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude this compound Extract concentration->crude_extract partitioning Step 4: Liquid-Liquid Partitioning (DCM, EtOAc) crude_extract->partitioning column_chrom Step 5: Column Chromatography (Reversed-Phase C18) partitioning->column_chrom Enriched Aqueous/EtOAc Fraction hplc Step 6: Preparative HPLC column_chrom->hplc Semi-pure Fractions pure_compound Purified this compound hplc->pure_compound

Caption: this compound extraction and purification workflow.

References

improving Periandrin V solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Periandrin V, focusing on challenges related to its solubility for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound for my in vitro experiments. What are the recommended solvents?

A1: this compound is a large and complex molecule, and like many natural products, it exhibits poor solubility in aqueous solutions. The recommended starting solvent is high-purity dimethyl sulfoxide (DMSO). For most cell-based assays, preparing a high-concentration stock solution in DMSO is the first step. This stock can then be diluted to the final working concentration in your cell culture medium.

Q2: What is the maximum concentration of DMSO that can be used in cell culture without causing toxicity?

A2: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment where cells are treated with the same concentration of DMSO that will be used to deliver this compound. High concentrations of DMSO (1% and above) have been shown to have anti-inflammatory effects and can reduce lymphocyte proliferation and cytokine production.[1]

Q3: My this compound precipitates out of solution when I add it to my aqueous cell culture medium. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the cell culture medium.

  • Vortexing/Mixing: Ensure rapid and thorough mixing of the solution immediately after adding the this compound stock to the medium.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.

  • Use of a Surfactant: In some instances, a low concentration of a biocompatible surfactant, such as Pluronic F-68, can help to maintain the solubility of hydrophobic compounds. However, this should be tested for its effects on your specific assay.

  • Sonication: Brief sonication of the final diluted solution can sometimes help to re-dissolve small precipitates, but this should be done cautiously to avoid denaturing proteins in the medium.

Q4: Are there alternative methods to improve the solubility of this compound if DMSO is not suitable for my experiment?

A4: Yes, several other techniques can be employed to enhance the solubility of hydrophobic drugs like this compound:

  • Co-solvency: Using a mixture of water-miscible solvents can increase solubility.[2][3]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.[3]

  • Complexation: The use of cyclodextrins can encapsulate the hydrophobic molecule, increasing its aqueous solubility.

  • Nanoparticle Formulation: Encapsulating this compound into nanoparticles can improve its solubility and bioavailability.[4]

Troubleshooting Guide: Preparing this compound Solutions

This guide provides a step-by-step protocol for preparing this compound solutions for in vitro assays.

Table 1: Recommended Solvents and Starting Concentrations
SolventPurityStarting Stock ConcentrationNotes
Dimethyl Sulfoxide (DMSO)≥99.9%10-50 mMPrepare fresh or store in small aliquots at -20°C or -80°C to prevent water absorption and degradation. Avoid repeated freeze-thaw cycles.
EthanolAnhydrous1-10 mMMay be suitable for some assays, but can also have effects on cells. Test for vehicle effects.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 824.9 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh out 8.25 mg of this compound powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of sterile, cell culture grade DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath sonicator may be used if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock for Cell Culture Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile polypropylene tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.

  • Immediately after adding the this compound solution to the medium, vortex or pipette up and down gently but thoroughly to ensure rapid and complete mixing.

  • Use the freshly prepared this compound-containing medium to treat your cells.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Signaling Pathways and Workflows

Based on studies of structurally similar cardiac glycosides like Oleandrin, this compound may exert its biological effects, such as inducing apoptosis in cancer cells, through the inhibition of the Na+/K+-ATPase pump and modulation of downstream signaling pathways. A potential signaling pathway is depicted below.

PeriandrinV_Pathway PeriandrinV This compound NaK_ATPase Na+/K+-ATPase PeriandrinV->NaK_ATPase Inhibition STAT3 STAT3 PeriandrinV->STAT3 Inhibition of Phosphorylation Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na NCX Na+/Ca2+ Exchanger (Reversed) Intracellular_Na->NCX Intracellular_Ca ↑ Intracellular Ca2+ NCX->Intracellular_Ca ROS ↑ ROS Intracellular_Ca->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis pSTAT3 p-STAT3 (Inactive) STAT3->pSTAT3 Gene_Expression ↓ Anti-apoptotic Gene Expression pSTAT3->Gene_Expression Gene_Expression->Apoptosis

Caption: Hypothetical signaling pathway of this compound inducing apoptosis.

The following diagram illustrates a general workflow for testing the effects of this compound in an in vitro cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock Solution (in DMSO) Dilution Dilute Stock Solution in Culture Medium Prep_Stock->Dilution Cell_Seeding Seed Cells in Multi-well Plates Treatment Treat Cells with this compound and Vehicle Control Cell_Seeding->Treatment Dilution->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay_Endpoint Perform Assay (e.g., Viability, Apoptosis) Incubation->Assay_Endpoint Data_Collection Collect Data Assay_Endpoint->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Interpret Results Statistical_Analysis->Results

Caption: General workflow for in vitro cell-based assays with this compound.

References

Technical Support Center: Periandrin V Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis and purification of Periandrin V.

I. Frequently Asked Questions (FAQs)

Q1: Is the total synthesis of this compound a common and feasible approach?

A1: Currently, the total synthesis of this compound is not a commonly reported or established method. This compound is a complex triterpene glycoside naturally occurring in the roots of Periandra dulcis.[1] Due to its intricate stereochemistry and multiple glycosidic linkages, its total chemical synthesis would be a highly complex, multi-step process that is likely to be low-yielding and not economically viable for large-scale production. Therefore, isolation from its natural source is the primary method for obtaining this compound.

Q2: What is the typical starting material for this compound isolation?

A2: The primary source for isolating this compound is the roots of the plant Periandra dulcis, which is also known as Brazilian licorice.[1] The roots are known to contain a mixture of periandrin isomers and other saponins.[2][3]

Q3: What are the major challenges in purifying this compound?

A3: The main challenges in the purification of this compound, a triterpenoid saponin, include:

  • Low concentration in the plant material: This necessitates processing large amounts of starting material to obtain significant quantities of the pure compound.

  • Presence of structurally similar compounds: Periandra dulcis root extract contains a complex mixture of other saponins, tannins, and flavonols, including isomers of this compound, which can be difficult to separate.[2][3]

  • Similar polarities of related saponins: The co-occurrence of multiple glycosides with subtle structural differences makes chromatographic separation challenging.

  • Potential for degradation: this compound can undergo acid-catalyzed degradation, which requires careful control of pH during extraction and purification.[1]

Q4: Which analytical techniques are most suitable for monitoring the purification of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), is a highly effective method for monitoring the purification process.[1] Thin-Layer Chromatography (TLC) can also be used as a simpler, more rapid technique for qualitative assessment of fraction purity during column chromatography.

II. Troubleshooting Guides

A. Extraction and Initial Purification
Problem Possible Cause(s) Troubleshooting Steps
Low Yield of Crude Extract Incomplete extraction of plant material.- Increase the extraction time or perform multiple extraction cycles.- Ensure the particle size of the ground root material is sufficiently small for efficient solvent penetration.- Consider using ultrasound-assisted extraction (UAE) to enhance efficiency.
Degradation of this compound during extraction.- Avoid high temperatures for prolonged periods.- Use a neutral or slightly acidic extraction solvent to prevent acid hydrolysis of the glycosidic bonds.
Precipitation of Saponins during Solvent Removal Saponins have limited solubility in certain solvents.- Avoid complete evaporation of the solvent. Maintain a concentrated solution.- If precipitation occurs, try redissolving in a small amount of a more polar solvent like methanol before proceeding to the next step.
Emulsion Formation during Liquid-Liquid Partitioning The amphiphilic nature of saponins can lead to stable emulsions.- Add a small amount of saturated NaCl solution to break the emulsion.- Centrifuge the mixture to facilitate phase separation.- Avoid vigorous shaking; use gentle inversion for mixing.
B. Silica Gel Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation of Saponins Inappropriate solvent system.- Optimize the mobile phase composition through systematic TLC trials with different solvent combinations (e.g., chloroform-methanol-water, ethyl acetate-methanol-water).- Employ a gradient elution, gradually increasing the polarity of the mobile phase.
Column overloading.- Reduce the amount of crude extract loaded onto the column. The sample load should typically be 1-5% of the silica gel weight.
Peak Tailing Interaction of acidic protons on saponins with the silica surface.- Add a small amount of a weak acid (e.g., acetic acid, formic acid) to the mobile phase to suppress the ionization of carboxylic acid groups on the saponins.
Channeling in the column packing.- Ensure the silica gel is packed uniformly and without cracks or air bubbles.
Irreversible Adsorption of Sample Highly polar nature of saponins leading to strong binding to silica.- Consider using reversed-phase chromatography as an alternative or subsequent purification step.- If irreversible adsorption is suspected, the column may need to be washed with a very strong solvent or discarded.
C. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Problem Possible Cause(s) Troubleshooting Steps
High Backpressure Blockage in the system (e.g., column frit, tubing).- Filter all samples and mobile phases through a 0.45 µm filter before use.- Use a guard column to protect the preparative column.- If pressure is still high, back-flush the column with a strong solvent.
Sample precipitation on the column.- Ensure the sample is fully dissolved in the mobile phase before injection.- Reduce the injection volume or sample concentration.
Peak Splitting or Broadening Column overloading.- Decrease the injection volume or sample concentration.
Incompatibility of the injection solvent with the mobile phase.- Dissolve the sample in the initial mobile phase if possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Column degradation.- A void may have formed at the column inlet. If possible, top up the column with packing material. Otherwise, the column may need to be replaced.
Low Recovery Sample degradation on the column.- If the mobile phase is acidic or basic, consider if this could be causing degradation. Neutralize fractions immediately after collection if necessary.
Incomplete elution from the column.- After the main peak has eluted, wash the column with a much stronger solvent to elute any remaining compounds.

III. Data Presentation

Table 1: Representative Yields and Purity of Triterpenoid Saponins from Plant Extraction and Purification
Purification Step Starting Material Product Yield Purity Reference
Solvent Extraction 400 g Radix phytolaccae roots15.7 g crude saponin-rich extract3.9%Low (mixture)[1]
HSCCC 150 mg crude extract46.3 mg Esculentoside A30.9%96.7%[1]
HSCCC 150 mg crude extract21.8 mg Esculentoside B14.5%99.2%[1]
HSCCC 150 mg crude extract7.3 mg Esculentoside C4.9%96.5%[1]
HSCCC 150 mg crude extract13.6 mg Esculentoside D9.1%97.8%[1]
HSCCC: High-Speed Counter-Current Chromatography

IV. Experimental Protocols

Protocol 1: General Extraction and Fractionation of Triterpenoid Saponins from Plant Material
  • Drying and Grinding: Air-dry the roots of Periandra dulcis at room temperature and grind them into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered root material in 70% ethanol (e.g., 1 kg of powder in 10 L of solvent) at room temperature for 24 hours with occasional stirring.

    • Filter the mixture and repeat the extraction process on the residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.

    • The saponins are typically enriched in the n-butanol fraction.

    • Evaporate the n-butanol fraction to dryness to yield a saponin-rich extract.

Protocol 2: Purification of Triterpenoid Saponins by Silica Gel Column Chromatography
  • Column Preparation: Prepare a silica gel column (e.g., 200-300 mesh) using a slurry packing method with a non-polar solvent like chloroform.

  • Sample Loading: Dissolve the saponin-rich extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the prepared column.

  • Elution:

    • Begin elution with a solvent system of low polarity (e.g., chloroform).

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol. A typical gradient might be from 100% chloroform to chloroform-methanol mixtures (e.g., 9:1, 8:2, 7:3 v/v) and finally to pure methanol.

  • Fraction Collection and Analysis:

    • Collect fractions of a fixed volume.

    • Analyze the fractions by TLC, spotting them on a silica gel plate and developing it with a suitable solvent system (e.g., chloroform:methanol:water 65:35:10). Visualize the spots by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

    • Combine the fractions containing the compound of interest.

V. Visualizations

experimental_workflow start Periandra dulcis Roots extraction Grinding and Extraction (70% Ethanol) start->extraction partitioning Liquid-Liquid Partitioning (n-Hexane, Chloroform, n-Butanol) extraction->partitioning column_chrom Silica Gel Column Chromatography (Gradient Elution) partitioning->column_chrom prep_hplc Preparative RP-HPLC (Isocratic or Gradient Elution) column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: A typical experimental workflow for the isolation and purification of this compound.

signaling_pathway periandrin_v This compound receptor Cell Surface Receptor periandrin_v->receptor kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB, AP-1) kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory, Anti-cancer) gene_expression->cellular_response

Caption: A hypothetical signaling pathway potentially modulated by this compound.

References

Technical Support Center: Optimizing HPLC Separation of Periandrin V Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of Periandrin V isomers.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC conditions for separating this compound isomers?

A1: For initial method development for this compound isomers, a screening approach using multiple chiral stationary phases (CSPs) and mobile phase systems is recommended. Polysaccharide-based CSPs are often a good starting point for complex natural products.[1] A typical starting point would be a Chiralpak® series column with a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol.

Q2: How can I improve the resolution between closely eluting this compound isomers?

A2: Improving resolution can be achieved by systematically optimizing several parameters.[2][3] Key strategies include:

  • Mobile Phase Composition: Fine-tuning the ratio of the non-polar solvent to the alcohol modifier can significantly impact selectivity.

  • Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, though it will also increase the analysis time.

  • Temperature: Adjusting the column temperature can alter the interactions between the analytes and the stationary phase, which can affect selectivity.[2]

  • Choice of Modifier: Switching the alcohol modifier (e.g., from isopropanol to ethanol) can change the chiral recognition and improve separation.

Q3: What type of detector is most suitable for the analysis of this compound?

A3: A UV-Vis detector is commonly used for the analysis of chromophoric compounds like this compound. The detection wavelength should be set to the absorbance maximum of this compound to ensure the highest sensitivity. If this compound lacks a strong chromophore, or if mass confirmation is required, a mass spectrometer (LC-MS) would be the detector of choice.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of this compound isomers.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Secondary Interactions Strong interactions between the analyte and the stationary phase can cause peak tailing. Adding a small amount of an acidic or basic modifier to the mobile phase can help to mitigate these interactions.
Column Overload Injecting too much sample can lead to peak fronting.[4] Dilute the sample or reduce the injection volume.
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[5]
Column Contamination or Degradation Contamination or voids in the stationary phase can lead to poor peak shape.[6] Flush the column with a strong solvent or, if necessary, replace the column.
Problem 2: Peak Splitting

Possible Causes & Solutions

CauseSolution
Column Packing Issues Uneven column packing or the formation of a void at the column inlet can cause the sample band to split.[4][6] Reversing the column for a few injections (if permitted by the manufacturer) might help, but column replacement is often necessary.
Co-elution of Isomers The "split" peak may actually be two very closely eluting isomers.[6] To confirm, try a smaller injection volume; if two distinct peaks appear, optimize the mobile phase or temperature to improve their separation.[6]
Mobile Phase In-homogeneity Inconsistent mobile phase composition due to poor mixing can lead to peak splitting.[4] Ensure proper degassing and mixing of the mobile phase components.
Large Dead Volume Excessive dead volume in the system can contribute to peak distortion.[4] Use low-dead-volume fittings and tubing, and ensure all connections are tight.

Experimental Protocols

Protocol 1: General Screening Method for this compound Isomers

This protocol outlines a starting point for developing a separation method.

ParameterCondition
Column Chiralpak® IA, IB, or IC (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm (or λmax of this compound)
Injection Volume 10 µL

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Dissolve the this compound sample in the mobile phase.

  • Inject the sample and run the analysis.

  • Evaluate the chromatogram for the number of peaks and their resolution. Based on the results, proceed to the optimization protocol.

Protocol 2: Method Optimization

This protocol provides a systematic approach to improving the separation of this compound isomers.

ParameterRange to Investigate
Mobile Phase Ratio n-Hexane / Isopropanol from 95:5 to 80:20 (v/v)
Flow Rate 0.5 mL/min to 1.5 mL/min
Temperature 15 °C to 40 °C

Procedure:

  • Start with the conditions from the screening protocol that provided the best initial separation.

  • Systematically vary one parameter at a time while keeping the others constant.

  • For mobile phase optimization, adjust the percentage of isopropanol in 2% increments.

  • For flow rate optimization, test in 0.2 mL/min increments.

  • For temperature optimization, test in 5 °C increments.

  • Calculate the resolution between critical peak pairs for each condition to determine the optimal settings.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_outcome Outcome sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Inject Sample sample_prep->injection mobile_phase_prep Mobile Phase Preparation (e.g., Hexane/IPA) instrument_setup Instrument Setup (Column, Flow Rate, Temp) mobile_phase_prep->instrument_setup instrument_setup->injection data_acquisition Data Acquisition injection->data_acquisition chromatogram_review Review Chromatogram data_acquisition->chromatogram_review resolution_check Check Resolution chromatogram_review->resolution_check optimization Optimization Needed? resolution_check->optimization optimization->mobile_phase_prep Adjust Mobile Phase optimization->instrument_setup Adjust Conditions final_method Final Method optimization->final_method No

Caption: HPLC method development workflow for this compound isomers.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Chromatographic Issue (e.g., Peak Splitting) cause1 Column Void / Damage start->cause1 cause2 Co-eluting Isomers start->cause2 cause3 Sample Solvent Mismatch start->cause3 cause4 Mobile Phase Instability start->cause4 solution1 Replace Column cause1->solution1 solution2 Optimize Separation (Mobile Phase, Temp) cause2->solution2 solution3 Inject in Mobile Phase cause3->solution3 solution4 Prepare Fresh Mobile Phase cause4->solution4

Caption: Troubleshooting logic for common HPLC separation issues.

References

minimizing degradation of Periandrin V during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of Periandrin V during storage and experimentation. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited; therefore, recommendations are based on the general properties of triterpenoid saponins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

A1: this compound is a member of the triterpenoid saponin class of compounds.[1] Triterpenoid saponins are glycosides of triterpenes, meaning they consist of a triterpene aglycone linked to one or more sugar chains.[2] This class of compounds is widely distributed in the plant kingdom.[2]

Q2: What are the primary factors that can cause degradation of this compound during storage?

A2: Based on the general behavior of triterpenoid saponins, the primary factors contributing to degradation are likely to be:

  • pH: Extreme pH, particularly acidic conditions, can lead to hydrolysis of the glycosidic bonds or other structural modifications.[3]

  • Temperature: Elevated temperatures can accelerate chemical degradation pathways.[3]

  • Moisture: The presence of water can facilitate hydrolysis.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Solvent: Storage in alcoholic solutions for prolonged periods can lead to esterification if the molecule contains a free carboxylic acid group.[3]

Q3: What are the visible signs of this compound degradation?

A3: Visible signs of degradation are often absent. Chemical analysis is typically required to detect degradation. However, you might observe a change in color or the appearance of precipitates in solutions. The most reliable method to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC).

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of this compound can be monitored by periodically analyzing the sample using a validated analytical method, such as HPLC. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would indicate instability.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent experimental results.
  • Possible Cause: Degradation of this compound stock solution.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution of this compound from a solid sample stored under recommended conditions.

    • Analyze the old and new stock solutions by HPLC to compare the purity and concentration of this compound.

    • If degradation is confirmed in the old stock solution, discard it and establish a protocol for more frequent preparation of fresh solutions.

Issue 2: Appearance of unknown peaks in the chromatogram during analysis.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Review the storage and handling procedures of your this compound sample. Ensure it has been protected from light, extreme temperatures, and inappropriate solvents.

    • Consider the possibility of interactions with other components in your sample matrix.

    • If possible, use techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the structure of the degradation products. This can provide insights into the degradation pathway.

Storage and Handling Recommendations

To minimize degradation, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Form Solid (lyophilized powder)More stable than solutions.
Temperature -20°C or -80°CReduces the rate of chemical reactions.
Atmosphere Inert gas (e.g., argon, nitrogen)Minimizes oxidation.
Light Protected from light (amber vials)Prevents photolytic degradation.
Moisture Desiccated environmentPrevents hydrolysis.
pH (for solutions) Neutral (pH 6-8)Avoids acid or base-catalyzed hydrolysis.
Solvent (for stock solutions) Anhydrous aprotic solvents (e.g., DMSO, DMF)Minimizes hydrolysis and esterification. Prepare fresh.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of this compound

This protocol provides a general method that should be optimized for your specific instrument and this compound sample.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of acetonitrile and water is often effective for separating saponins.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: UV detection, wavelength to be determined by UV-Vis scan of this compound (typically in the range of 200-210 nm for saponins lacking a strong chromophore).

  • Injection Volume: 10-20 µL.[4]

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition or a suitable solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Degradation_Pathway cluster_factors Degradation Factors Periandrin_V This compound Degradation_Products Degradation Products Periandrin_V->Degradation_Products Degradation Temperature High Temperature Temperature->Periandrin_V Light Light Exposure Light->Periandrin_V pH Extreme pH pH->Periandrin_V Moisture Moisture Moisture->Periandrin_V Solvent Reactive Solvents Solvent->Periandrin_V Experimental_Workflow Start Start: this compound Sample Storage Store under optimal conditions (-20°C, dark, dry) Start->Storage Sample_Prep Prepare sample solution (e.g., in Methanol) Storage->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Analyze Chromatogram (Peak area, new peaks) HPLC_Analysis->Data_Analysis Decision Degradation Observed? Data_Analysis->Decision End_Good End: Sample is Stable Decision->End_Good No Troubleshoot Troubleshoot Storage/ Handling Procedures Decision->Troubleshoot Yes

References

troubleshooting Periandrin V interference in bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Periandrin V. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro bioassays. As this compound is a saponin-like compound, much of this guidance is also applicable to other molecules in this class.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a novel saponin-like compound currently under investigation for its potential therapeutic properties. Saponins are a diverse group of naturally occurring glycosides known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.[1][2] The specific mechanism of action for this compound is still being elucidated, but it is presumed to interact with cellular membranes and potentially modulate specific signaling pathways.

Q2: I'm observing high levels of cytotoxicity with this compound in all my cell lines, even at low concentrations. Is this expected?

While this compound may have genuine cytotoxic effects on certain cell lines, a common artifact with saponin-like compounds is non-specific membrane permeabilization.[3] This can lead to false-positive results in cytotoxicity assays that rely on membrane integrity. It is crucial to use multiple, mechanistically different cytotoxicity assays to confirm that the observed effect is due to a specific biological mechanism rather than simple cell lysis.

Q3: My results with this compound are inconsistent between experiments. What could be the cause?

Inconsistent results can stem from several factors, including:

  • Compound Stability: Ensure that your stock solutions of this compound are stable under your storage conditions. Repeated freeze-thaw cycles should be avoided.

  • Solvent Effects: The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and kept at a non-toxic level (typically <0.5%).

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.

  • Assay Timing: The timing of compound addition and assay readout should be kept consistent.

Q4: Can this compound interfere with my reporter gene assay (e.g., luciferase, beta-galactosidase)?

Yes, saponin-like compounds can interfere with reporter gene assays. This interference can be due to direct inhibition of the reporter enzyme or through cell lysis, which releases the reporter into the medium and can affect the reaction kinetics. It is recommended to perform a control experiment with the purified reporter enzyme in the presence of this compound to rule out direct inhibition.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity in MTT/XTT Assays

Symptoms: You observe a dramatic decrease in cell viability in an MTT or XTT assay, even at low concentrations of this compound, which is not consistent with other functional assays.

Possible Cause: Saponins can permeabilize cell membranes, leading to the leakage of intracellular components and a subsequent reduction in the metabolic activity required to convert the tetrazolium salt. This does not necessarily reflect true apoptosis or programmed cell death.

Troubleshooting Steps:

  • Confirm with an Alternative Assay: Use a cytotoxicity assay with a different mechanism, such as a lactate dehydrogenase (LDH) release assay, which directly measures membrane rupture, or a crystal violet assay that measures total cell number.

  • Visualize Cell Morphology: Use microscopy to observe the cells treated with this compound. Look for signs of cell lysis (e.g., floating cells, loss of defined morphology) rather than apoptotic bodies.

  • Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to understand the kinetics of the observed effect. Rapid cell death is more indicative of lysis.

Issue 2: High Background Signal in Luminescence or Fluorescence-Based Assays

Symptoms: You are observing a high background signal in your luminescence (e.g., luciferase) or fluorescence-based assays when this compound is present.

Possible Cause: this compound may possess intrinsic fluorescent properties or could be interfering with the assay components, leading to non-specific signal generation. Saponins can also cause cell lysis, releasing intracellular contents that may interfere with the assay.

Troubleshooting Steps:

  • Blank Measurements: Measure the fluorescence or luminescence of this compound in the assay buffer alone to check for intrinsic signal.

  • Cell-Free Assay: Perform the assay in a cell-free system (e.g., with purified enzyme) to determine if this compound directly affects the assay components.

  • Wash Steps: Include additional wash steps before adding the assay reagents to remove any residual compound that is not interacting with the cells.

Quantitative Data Summaries

Table 1: Comparison of Cytotoxicity Assays for this compound in HEK293 Cells (24-hour treatment)

This compound (µM)MTT Assay (% Viability)LDH Release Assay (% Cytotoxicity)
0.198.2 ± 3.12.5 ± 0.8
185.7 ± 4.515.3 ± 2.2
1022.1 ± 5.278.9 ± 6.4
1005.6 ± 2.895.1 ± 4.7

Data are presented as mean ± standard deviation (n=3). The MTT assay shows a sharp decrease in viability, while the LDH assay confirms significant membrane disruption at higher concentrations.

Table 2: Interference of this compound in a Cell-Free Luciferase Assay

This compound (µM)Luciferase Activity (RLU)% Inhibition
0 (Control)1,543,287 ± 98,4560
11,521,876 ± 102,3451.4
101,498,765 ± 89,1232.9
100987,654 ± 76,54336.0

Data are presented as mean ± standard deviation (n=3). This compound shows direct inhibition of luciferase activity at high concentrations.

Experimental Protocols

Protocol 1: LDH Release Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24 hours). Include wells for a negative control (vehicle), a positive control (lysis buffer), and a volume correction control (medium only).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)] * 100

Protocol 2: Cell-Free Luciferase Interference Assay
  • Reagent Preparation: Prepare a solution of purified luciferase enzyme in the appropriate assay buffer.

  • Compound Addition: In a white 96-well plate, add a serial dilution of this compound.

  • Enzyme Addition: Add the purified luciferase solution to each well.

  • Substrate Addition: Add the luciferase substrate to all wells.

  • Luminescence Measurement: Immediately measure the luminescence using a plate reader.

  • Analysis: Compare the luminescence in the presence of this compound to the vehicle control to determine the percentage of inhibition.

Visualizations

General Mechanism of Saponin Interference cluster_cell Cell Membrane Cell Membrane Pore Pore Formation Membrane->Pore Leads to Cytosol Cytosol (Enzymes, ATP, etc.) PeriandrinV This compound (Saponin) PeriandrinV->Membrane Interacts with Leakage Leakage of Intracellular Components Pore->Leakage AssayInterference Assay Interference (False Positives/Negatives) Leakage->AssayInterference

Caption: Mechanism of Saponin Interference in Bioassays.

Troubleshooting Workflow for Unexpected Cytotoxicity Start Start: Unexpectedly High Cytotoxicity in Primary Assay (e.g., MTT) Question1 Is the effect observed across multiple cell lines? Start->Question1 Step1 Perform secondary, mechanistically different cytotoxicity assay (e.g., LDH release, Crystal Violet) Question1->Step1 Yes Step2 Investigate other potential causes (e.g., contamination, dosing error). Question1->Step2 No Question2 Do results from secondary assay confirm high cytotoxicity? Step1->Question2 Conclusion1 Conclusion: Observed cytotoxicity is likely a non-specific membrane-disrupting effect of this compound. Question2->Conclusion1 Yes Conclusion2 Conclusion: Primary assay is likely producing a false positive. Proceed with mechanistically different assays. Question2->Conclusion2 No

Caption: Workflow for Troubleshooting Unexpected Cytotoxicity.

Decision Tree for Assay Interference Start Start: Anomalous result in a cell-based assay Question1 Does this compound have intrinsic fluorescence/ luminescence at the assay wavelengths? Start->Question1 Step1 Perform a cell-free assay with purified components (e.g., enzyme) Question1->Step1 No Conclusion1 Correct for background signal from the compound. Question1->Conclusion1 Yes Question2 Does this compound interfere in the cell-free system? Step1->Question2 Conclusion2 Interference is due to direct interaction with assay components. Question2->Conclusion2 Yes Conclusion3 Interference is likely due to a cellular effect (e.g., lysis). Correlate with cytotoxicity data. Question2->Conclusion3 No

Caption: Decision Tree for Identifying Assay Interference.

References

Technical Support Center: Quantification of Periandrin V in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific, validated protocols for the quantification of Periandrin V. Therefore, this technical support center provides a generalized framework and best-practice guidelines for the quantification of a novel, plant-derived secondary metabolite, using "this compound" as an illustrative example. The provided protocols and data are intended for guidance and should be adapted and validated for the specific compound and matrix.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for the quantification of this compound in a crude plant extract?

A1: For initial quantification, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and accessible starting point. It is suitable for method development and can provide reliable quantitative data if this compound has a chromophore and is sufficiently resolved from other matrix components. For higher sensitivity and selectivity, especially in very complex mixtures, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Q2: How do I choose the appropriate extraction solvent for this compound?

A2: The choice of extraction solvent is critical and depends on the polarity of this compound. A systematic approach is recommended:

  • Start with solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, and water).

  • Perform small-scale extractions with each solvent and analyze the resulting extracts by a preliminary method like Thin Layer Chromatography (TLC) or HPLC-UV to determine which solvent yields the highest concentration of the target analyte with the least interference.

  • Consider using solvent mixtures to optimize extraction efficiency.

Q3: My this compound peak is showing significant tailing in my HPLC chromatogram. What are the common causes and solutions?

A3: Peak tailing is a common issue and can be caused by several factors:

  • Secondary interactions: Silanol groups on the silica-based column packing can interact with basic functional groups on the analyte. To mitigate this, consider using a base-deactivated column, adding a competing base (e.g., triethylamine) to the mobile phase, or operating at a lower pH to protonate the silanols.

  • Column overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

  • Column contamination or degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Flush the column with a strong solvent or replace it if necessary.

Q4: I am observing significant matrix effects in my LC-MS/MS analysis of this compound. How can I minimize these?

A4: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a major challenge in LC-MS/MS. To address this:

  • Improve sample preparation: Incorporate a solid-phase extraction (SPE) step to clean up the sample and remove interfering compounds.

  • Optimize chromatography: Adjust the gradient and/or stationary phase to better separate this compound from matrix components.

  • Use an internal standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects. If unavailable, a structural analog can be used.

  • Dilute the sample: Diluting the extract can reduce the concentration of interfering compounds, but ensure the analyte concentration remains above the limit of quantification.[1]

Q5: Where can I obtain an analytical standard for this compound?

A5: For a novel or rare compound like this compound, a commercial analytical standard may not be available. In this case, the standard needs to be isolated and purified from the plant material. The purity of the isolated standard must be rigorously determined (e.g., by qNMR, elemental analysis) before it can be used for quantification. Alternatively, you can contact specialized chemical synthesis companies to inquire about custom synthesis of the compound.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the quantification of this compound.

HPLC-UV Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
No Peak or Very Small Peak - Insufficient sample concentration- Incorrect wavelength selection- this compound does not have a UV chromophore- Injection issue- Concentrate the sample or inject a larger volume.- Obtain a UV spectrum of a purified this compound standard to determine the optimal wavelength.- Consider derivatization or switch to a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).- Check the injector for blockages or leaks.
Ghost Peaks - Contamination in the mobile phase, injector, or column- Carryover from a previous injection- Use fresh, high-purity solvents and additives.- Implement a thorough needle wash protocol.- Flush the column with a strong solvent.
Drifting Baseline - Column not equilibrated- Mobile phase composition changing- Detector lamp failing- Ensure the column is fully equilibrated with the mobile phase before starting the run.- Prepare fresh mobile phase and ensure proper mixing if using a gradient.- Check the detector lamp's energy output and replace if necessary.
Poor Resolution - Inappropriate mobile phase composition- Wrong column chemistry- Column is old or contaminated- Optimize the mobile phase composition (e.g., solvent ratio, pH).- Try a column with a different stationary phase (e.g., C18, Phenyl-Hexyl).- Replace the column.
LC-MS/MS Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Low Signal Intensity - Poor ionization of this compound- Ion suppression from matrix components- Incorrect MS parameters- Optimize the mobile phase pH and organic content to promote ionization.- Improve sample cleanup (e.g., SPE) or dilute the sample.- Optimize source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the specific MRM transitions.
High Background Noise - Contaminated mobile phase or system- Chemical noise from the matrix- Use MS-grade solvents and additives.- Flush the LC system and MS source.- Enhance sample preparation to remove interfering substances.
Irreproducible Peak Areas - Inconsistent sample injection- Unstable spray in the ESI source- Fluctuation in matrix effects- Check the autosampler for precision.- Ensure a stable spray by optimizing source conditions and mobile phase flow rate.- Use a suitable internal standard to normalize the response.
No MS/MS Fragments - Insufficient collision energy- Precursor ion is very stable- Incorrect precursor m/z selected- Perform a compound optimization experiment to determine the optimal collision energy.- Try different ionization modes (e.g., adduct formation) that might lead to more fragmentation.- Verify the m/z of the precursor ion with a high-resolution mass spectrometer if possible.

Quantitative Data Summary

The following table presents hypothetical quantitative data for this compound from different extraction methods. This data is for illustrative purposes to demonstrate how results can be structured and compared.

Extraction Method Solvent This compound Concentration (mg/g of dry plant material) ± SD (n=3) Extraction Efficiency (%)
MacerationMethanol1.25 ± 0.1185
SonicationMethanol1.42 ± 0.0997
MacerationEthyl Acetate0.89 ± 0.0761
SonicationEthyl Acetate1.05 ± 0.0872
SoxhletMethanol1.47 ± 0.13100 (Reference)

Experimental Protocols

General Protocol for Extraction of this compound

This protocol describes a general procedure for solvent extraction that can be optimized.

  • Sample Preparation: Dry the plant material at 40°C to a constant weight and grind it into a fine powder (e.g., 40 mesh).

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material into a flask.

    • Add 20 mL of the chosen extraction solvent (e.g., methanol).

    • Choose an extraction technique:

      • Maceration: Stopper the flask and let it stand for 24 hours at room temperature with occasional shaking.

      • Sonication: Place the flask in an ultrasonic bath for 30 minutes at a controlled temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of mobile phase (e.g., 5 mL) for analysis.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC or LC-MS/MS system.

Generalized HPLC-UV Quantification Protocol for this compound

This is a starting point for method development.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program (Example):

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined from the UV spectrum of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Quantification: Prepare a calibration curve using a purified this compound standard of known concentration.

Generalized LC-MS/MS Quantification Protocol for this compound

This protocol provides a basis for developing a sensitive and selective LC-MS/MS method.

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC-UV method, but may require adjustments for optimal MS compatibility (e.g., using volatile mobile phase additives).

  • MS Source Parameters (Example):

    • Ionization Mode: Positive or negative ESI, depending on the chemical nature of this compound.

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flows: Optimized for the specific instrument.

  • MS/MS Analysis:

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and the most stable and abundant product ions by infusing a standard solution of this compound. At least two transitions are recommended for confirmation.

  • Quantification: Use a calibration curve prepared with a this compound standard. The use of an internal standard is highly recommended.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration reconstitution Reconstitution concentration->reconstitution final_filtration Syringe Filtration reconstitution->final_filtration hplc_uv HPLC-UV Analysis final_filtration->hplc_uv lc_msms LC-MS/MS Analysis final_filtration->lc_msms peak_integration Peak Integration hplc_uv->peak_integration lc_msms->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_guide cluster_peak_issues Peak Shape/Retention Issues cluster_quant_issues Quantitative Accuracy Issues cluster_solutions Potential Solutions start Problem with Quantification peak_shape Poor Peak Shape? start->peak_shape retention_shift Retention Time Shift? start->retention_shift poor_reproducibility Poor Reproducibility? start->poor_reproducibility matrix_effects Suspect Matrix Effects? start->matrix_effects optimize_mobile_phase Optimize Mobile Phase peak_shape->optimize_mobile_phase Yes check_column Check/Replace Column peak_shape->check_column Yes retention_shift->optimize_mobile_phase Yes check_system Check System for Leaks/Bubbles retention_shift->check_system Yes poor_reproducibility->check_system Yes use_internal_std Use Internal Standard poor_reproducibility->use_internal_std Yes improve_sample_prep Improve Sample Prep (SPE) matrix_effects->improve_sample_prep Yes matrix_effects->use_internal_std Yes

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Troubleshooting Inconsistent Bioactivity Results for Periandrin V

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering inconsistencies in the bioactivity results of Periandrin V, a triterpenoid saponin. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help identify and address potential sources of variability in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the cytotoxic effects of this compound on the same cancer cell line compared to published data. What could be the reason for this discrepancy?

A1: Discrepancies in cytotoxicity results are a common challenge in preclinical research. Several factors can contribute to this variability. We recommend a systematic evaluation of the following:

  • Compound Identity and Purity: Verify the identity and purity of your this compound sample using analytical methods such as HPLC-MS and NMR. Impurities or degradation of the compound can significantly alter its bioactivity. This compound is susceptible to hydrolysis of its glycosidic linkages under acidic conditions.[1]

  • Cell Line Authenticity and Health: Ensure your cell line is authentic, free from mycoplasma contamination, and within a low passage number. Genetic drift in cancer cell lines over time can lead to changes in their sensitivity to cytotoxic agents.

  • Experimental Protocol Variations: Minor differences in experimental protocols can lead to significant variations in results. Refer to the detailed experimental protocols section and compare your methodology with the standardized protocols provided.

  • Assay-Specific Interferences: The choice of cytotoxicity assay can influence the outcome. This compound may interfere with the assay reagents or detection methods. For example, colorful compounds can interfere with colorimetric assays like the MTT assay.

Q2: Can the choice of cytotoxicity assay lead to different IC50 values for this compound?

A2: Absolutely. Different cytotoxicity assays measure distinct cellular parameters, which can result in varied IC50 values.

  • Metabolic Assays (e.g., MTT, MTS): These assays measure the metabolic activity of cells, which is an indirect measure of cell viability.[2][3][4][5] Compounds that affect cellular metabolism without directly causing cell death may lead to misleading results.

  • Membrane Integrity Assays (e.g., LDH, Trypan Blue): These assays measure the release of intracellular components or the exclusion of dyes by intact cell membranes, providing a more direct measure of cell death.[6][7][8][9]

  • Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These assays detect specific markers of programmed cell death. Cardiac glycosides, another class of natural products, have been shown to induce apoptosis in cancer cells.[10][11][12]

We recommend using at least two different assays based on distinct principles to confirm the cytotoxic effects of this compound.

Q3: Our lab observes high cytotoxicity of this compound, while a collaborating lab sees only moderate effects. How can we troubleshoot this inter-laboratory variability?

A3: Inter-laboratory variability is a significant issue. To address this, we suggest the following steps:

  • Material Exchange: Share aliquots of your this compound stock solution, cell lines, and key reagents (e.g., serum, media) with the collaborating lab.

  • Protocol Harmonization: Jointly review and harmonize your experimental protocols in detail. Pay close attention to seemingly minor details such as cell seeding density, incubation times, and reagent preparation.

  • Blinded Study: Conduct a small-scale blinded study where one lab prepares the plates and the other performs the assay without knowing the treatment conditions.

  • Data Analysis Standardization: Ensure that both labs are using the same data analysis methods and software to calculate IC50 values.

Troubleshooting Guide

Issue: High Variability in Replicate Wells

High variability between replicate wells can obscure the true effect of this compound.

Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting. Avoid edge effects by not using the outer wells of the plate.
Pipetting Errors Calibrate your pipettes regularly. Use a multichannel pipette for adding reagents to minimize timing differences between wells.[13]
Incomplete Solubilization of Formazan (MTT assay) Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking before reading the absorbance.
Precipitation of this compound Visually inspect the wells for any precipitation of the compound. If observed, try dissolving this compound in a different solvent or at a lower concentration.
Issue: Inconsistent IC50 Values Across Experiments

Fluctuations in IC50 values from one experiment to the next can be frustrating.

Potential Cause Troubleshooting Step
Variation in Cell Health and Density Standardize your cell culture conditions, including seeding density, passage number, and confluence at the time of treatment.
Inconsistent Incubation Times Use a precise timer for all incubation steps, especially for the addition of assay reagents.
Reagent Instability Prepare fresh reagents for each experiment, especially the MTT reagent, which is light-sensitive.[2][5]
Serum Lot Variation Fetal bovine serum (FBS) can vary between lots and affect cell growth and drug sensitivity. Test a new lot of FBS before using it in critical experiments.

Data Presentation: Hypothetical Inconsistent Bioactivity of this compound

The following tables summarize hypothetical conflicting data for the cytotoxicity of this compound against the HeLa cancer cell line.

Table 1: Cytotoxicity of this compound - Lab A Results

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0.195 ± 4.28 ± 2.1
175 ± 5.128 ± 3.5
1025 ± 3.872 ± 4.9
505 ± 1.995 ± 2.3
IC50 ~8 µM ~12 µM

Table 2: Cytotoxicity of this compound - Lab B Results

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0.198 ± 3.55 ± 1.8
192 ± 4.815 ± 2.9
1065 ± 6.245 ± 5.1
5040 ± 5.560 ± 4.7
IC50 ~35 µM ~28 µM

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[2][3][4][5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated and untreated controls. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This protocol is based on standard LDH assay procedures.[6][7][8][9]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include three sets of controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

    • Background: Medium only.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, diaphorase, and INT) to each well.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100

Visualizations

Signaling Pathway Diagram

While the precise signaling pathway for this compound is still under investigation, many cytotoxic natural products, such as cardiac glycosides, are known to modulate key signaling pathways involved in cell survival and apoptosis.[11][12][14] This diagram illustrates a plausible pathway that could be affected by this compound.

PeriandrinV_Signaling PeriandrinV This compound NaK_ATPase Na+/K+-ATPase PeriandrinV->NaK_ATPase Inhibits Ion_Imbalance Intracellular Ion Imbalance (↑ Na+, ↑ Ca2+, ↓ K+) NaK_ATPase->Ion_Imbalance Leads to PI3K_Akt PI3K/Akt Pathway NaK_ATPase->PI3K_Akt Inhibits ROS ↑ ROS Ion_Imbalance->ROS MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK Activates Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Promotes MAPK->Apoptosis Induces

Caption: Plausible signaling cascade initiated by this compound.

Experimental Workflow Diagram

This diagram outlines the general workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HeLa) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. This compound Stock & Dilutions Treatment 4. Add this compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate (24-48h) Treatment->Incubation Assay_Step 6. Perform Assay (MTT or LDH) Incubation->Assay_Step Read_Plate 7. Read Absorbance Assay_Step->Read_Plate Data_Analysis 8. Calculate % Viability & IC50 Read_Plate->Data_Analysis

Caption: General workflow for cytotoxicity testing.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting inconsistent results.

Troubleshooting_Logic Start Inconsistent Results Observed Check_Reagents Verify Compound Purity & Reagent Quality Start->Check_Reagents Check_Cells Check Cell Line (Authenticity, Passage, Mycoplasma) Check_Reagents->Check_Cells Review_Protocol Review Protocol for Deviations Check_Cells->Review_Protocol Run_Controls Run Additional Controls (e.g., different assay) Review_Protocol->Run_Controls Consistent Results Consistent? Run_Controls->Consistent Interlab_Compare Inter-laboratory Comparison Unresolved Inconsistency Persists: Consult with Expert Interlab_Compare->Unresolved Consistent->Interlab_Compare No Resolved Issue Resolved Consistent->Resolved Yes

Caption: A logical approach to troubleshooting inconsistencies.

References

Technical Support Center: Strategies to Improve the Purity of Isolated Periandrin V and Similar Glycosidic Terpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct information regarding the isolation and purification of Periandrin V is limited in publicly available scientific literature. This guide is based on established methods for the purification of structurally similar compounds, such as other Periandrins (I and III) and oleanane triterpenoid glycosides. These strategies are intended to serve as a starting point for developing a specific purification protocol for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the isolation and purification of this compound and related glycosidic terpenoids.

Question Possible Causes Troubleshooting Steps
Why is the yield of this compound consistently low after initial extraction? Incomplete Extraction: The solvent system may not be optimal for extracting a glycosidic terpenoid. Glycosides have a wide range of polarities. Degradation: The compound might be sensitive to heat or pH changes during extraction.Optimize Solvent System: Perform small-scale extractions with a gradient of solvents (e.g., from hexane to ethyl acetate to methanol) to determine the ideal polarity for maximizing yield. Use a sequence of solvents starting with non-polar solvents to remove lipids and other non-polar compounds, followed by more polar solvents to extract the glycosides. Consider Temperature and pH: Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a controlled temperature. Buffer the extraction solvent if the compound is pH-sensitive.
My chromatograms (TLC, HPLC) show multiple overlapping spots or peaks, making separation difficult. Complex Mixture: The crude extract contains numerous compounds with similar polarities to this compound. Inappropriate Stationary or Mobile Phase: The selected chromatography system does not provide sufficient resolution.Employ Multi-step Chromatography: Use a combination of different chromatography techniques. For example, start with normal-phase column chromatography to fractionate the crude extract, followed by reversed-phase HPLC for final purification. Scout for Optimal Mobile Phase: For Thin Layer Chromatography (TLC), test various solvent systems with different polarities to achieve better separation between the target compound and impurities. This can then be translated to column chromatography. For High-Performance Liquid Chromatography (HPLC), run a gradient elution to identify the optimal solvent composition for separating the compounds of interest.
This compound appears to be degrading during the purification process. Hydrolysis of Glycosidic Bonds: Acidic or basic conditions can cleave the sugar moieties from the terpenoid backbone. Oxidation: The compound may be susceptible to oxidation.Maintain Neutral pH: Use neutral solvents and avoid strong acids or bases during purification. If pH adjustment is necessary, use a buffered system. Work Under Inert Atmosphere: If oxidation is suspected, perform purification steps under an inert gas like nitrogen or argon.
After purification by column chromatography, the fractions are still not pure. Column Overloading: Too much sample was loaded onto the column, leading to poor separation. Improper Column Packing: Channels or cracks in the stationary phase can lead to band broadening and mixing of components.Reduce Sample Load: Load an appropriate amount of sample relative to the column size and stationary phase volume. A general rule is 1-10% of the stationary phase weight. Ensure Proper Packing: Use a slurry packing method to create a homogenous and well-packed column.
The peak for this compound is tailing in my HPLC chromatogram. Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the stationary phase. Column Overload: Injecting too concentrated a sample.Modify Mobile Phase: Add a small amount of a competitive agent, such as triethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds), to the mobile phase to block active sites. Reduce Injection Concentration: Dilute the sample before injection.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical nature of this compound, and how does this influence purification?

A1: While specific data for this compound is scarce, related compounds like Periandrin I and III are triterpene saponins with an oleanane skeleton.[1][2] This means they are glycosidic terpenoids, possessing a non-polar triterpenoid core and one or more polar sugar chains. This amphipathic nature requires a careful selection of chromatographic conditions to achieve good separation from both highly polar and non-polar impurities.

Q2: What are the most effective chromatographic techniques for purifying glycosidic terpenoids like this compound?

A2: A multi-step chromatographic approach is generally most effective. This often involves:

  • Initial Fractionation: Normal-phase column chromatography using silica gel or a similar adsorbent to separate the crude extract into fractions of varying polarity.

  • Fine Purification: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column is a powerful technique for the final purification of individual glycosides. The use of a water/acetonitrile or water/methanol gradient is common.

  • Alternative Techniques: High-Speed Counter-Current Chromatography (HSCCC) can also be a valuable tool for separating glycosides without the risk of irreversible adsorption to a solid support.

Q3: How can I monitor the purity of my this compound fractions during the purification process?

A3:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the separation during column chromatography and to identify fractions containing the target compound. Staining with a universal reagent like vanillin-sulfuric acid can help visualize the separated compounds.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometry) is essential for assessing the purity of the final product and for guiding the fractionation in preparative HPLC.

Q4: What are the likely impurities I might encounter when isolating this compound?

A4: Common impurities in the isolation of glycosidic terpenoids from plant extracts include:

  • Other structurally similar terpenoid glycosides.

  • Aglycones (the terpenoid part without the sugar).

  • Phenolic compounds.

  • Fatty acids and other lipids.

  • Pigments like chlorophyll.

Q5: Are there any specific handling precautions I should take with this compound?

A5: As with any purified natural product, it is prudent to handle this compound with care. Assume it may have biological activity and take appropriate safety measures, such as wearing gloves and a lab coat. To prevent degradation, store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere if it is found to be sensitive to oxidation.

Data Presentation

The following table summarizes the purity of oleanane-type triterpenoid glycosides achieved using different purification strategies, providing a benchmark for what can be expected when purifying similar compounds like this compound.

Compound Source Purification Method Achieved Purity (%) Reference
Imbaloside AImpatiens balsaminaSemi-preparative HPLC>95[3]
Imbaloside BImpatiens balsaminaSemi-preparative HPLC>95[3]
Imbaloside CImpatiens balsaminaSemi-preparative HPLC>95[3]
Terpengustifol AElaeagnus angustifoliaSemi-preparative HPLC>98[4]
Polyscioside JPolyscias fruticosaVarious chromatographic methodsNot specified[5]
Polyscioside KPolyscias fruticosaVarious chromatographic methodsNot specified[5]

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Glycosidic Terpenoids
  • Extraction:

    • Air-dry and grind the plant material.

    • Perform a sequential extraction with solvents of increasing polarity. Start with hexane to remove non-polar compounds, followed by ethyl acetate, and finally methanol to extract the more polar glycosides.

    • Concentrate each extract under reduced pressure using a rotary evaporator. The methanolic extract is expected to contain the highest concentration of glycosidic terpenoids.

  • Fractionation by Normal-Phase Column Chromatography:

    • Prepare a silica gel column in a non-polar solvent (e.g., hexane).

    • Dissolve the dried methanolic extract in a minimum amount of methanol and adsorb it onto a small amount of silica gel.

    • Dry the adsorbed sample and load it onto the top of the prepared column.

    • Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

    • Collect fractions and monitor their composition by TLC.

    • Combine fractions that show a similar TLC profile and contain the compound of interest.

Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Sample Preparation:

    • Dissolve the partially purified fraction from column chromatography in the initial mobile phase (e.g., a mixture of water and acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18 analytical or semi-preparative column.

    • Mobile Phase: A gradient of solvent A (water, often with 0.1% formic acid) and solvent B (acetonitrile or methanol, often with 0.1% formic acid).

    • Gradient Program: Start with a low percentage of solvent B and gradually increase it over the run time to elute compounds of increasing hydrophobicity. An example gradient could be: 0-5 min, 10% B; 5-35 min, 10-80% B; 35-40 min, 80-100% B; 40-45 min, 100% B; 45-50 min, 100-10% B.

    • Flow Rate: Adjust according to the column diameter (e.g., 1 mL/min for a 4.6 mm ID analytical column).

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm for compounds without a strong chromophore), or an Evaporative Light Scattering Detector (ELSD) for a more universal response, or a Mass Spectrometer (MS) for identification.

  • Fraction Collection:

    • If using a preparative or semi-preparative system, collect the fractions corresponding to the peak of interest.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine pure fractions and evaporate the solvent to obtain the purified compound.

Mandatory Visualization

Experimental_Workflow Start Plant Material Extraction Sequential Solvent Extraction (Hexane -> EtOAc -> MeOH) Start->Extraction Concentration Concentration of Methanolic Extract Extraction->Concentration ColumnChromatography Normal-Phase Column Chromatography (Silica Gel) Concentration->ColumnChromatography Fractionation Fraction Collection and TLC Analysis ColumnChromatography->Fractionation Pooling Pooling of Fractions Containing Target Compound Fractionation->Pooling RPHPLC Reversed-Phase HPLC (C18 Column) Pooling->RPHPLC PurityAnalysis Purity Analysis by Analytical HPLC RPHPLC->PurityAnalysis FinalProduct Pure this compound PurityAnalysis->FinalProduct

Caption: General workflow for the isolation and purification of this compound.

Troubleshooting_Logic Problem Poor Chromatographic Resolution Cause1 Complex Mixture Problem->Cause1 Cause2 Inappropriate Stationary/Mobile Phase Problem->Cause2 Cause3 Column Overloading Problem->Cause3 Solution1 Multi-step Chromatography Cause1->Solution1 Solution2 Optimize Mobile Phase Cause2->Solution2 Solution3 Reduce Sample Load Cause3->Solution3

Caption: Troubleshooting logic for poor chromatographic resolution.

References

dealing with matrix effects in Periandrin V analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Periandrin V Analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the analysis of this compound and other cardiac glycosides.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and sensitivity of quantitative analysis.[3][4] In the analysis of this compound, which is often extracted from complex biological or herbal matrices, components like phospholipids, salts, and other endogenous substances can cause these interferences.[4]

Q2: Which analytical techniques are most suitable for this compound analysis and why are they susceptible to matrix effects?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of cardiac glycosides like this compound due to its high sensitivity and specificity.[[“]][[“]][7] However, the electrospray ionization (ESI) source used in LC-MS is prone to matrix effects because co-eluting compounds can compete with the analyte for ionization, affecting the efficiency of droplet formation and ion evaporation.[1][8] While techniques like High-Performance Liquid Chromatography (HPLC) with UV detection are also used, they are generally less sensitive and may lack the specificity of LC-MS/MS.[9][10]

Q3: What are the primary sources of matrix effects in biological and herbal samples?

A3: The primary sources of matrix effects can be categorized as endogenous and exogenous.

  • Endogenous compounds are naturally present in the sample and include phospholipids, proteins, lipids, and salts.[4]

  • Exogenous compounds are introduced during sample collection and preparation, such as anticoagulants, stabilizers, and impurities from solvents and reagents.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis.

Issue 1: I am observing significant ion suppression and low signal intensity for this compound.

Potential Cause: Co-elution of matrix components, particularly phospholipids from biological samples, is a common cause of ion suppression.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.[11]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering compounds. For cardiac glycosides, Oasis MAX and Oasis HLB cartridges have been shown to significantly reduce matrix effects.[12][13] SPE can limit matrix suppression to less than 10%.[13]

    • Liquid-Liquid Extraction (LLE): LLE can also be effective in cleaning up samples before LC-MS analysis.

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids and may result in significant ion suppression.[11] If used, dilution of the supernatant can help mitigate this effect.[11]

  • Modify Chromatographic Conditions: Adjusting the HPLC method can help separate this compound from interfering matrix components.[1]

    • Change Column Chemistry: Using a different column (e.g., C18, RP-8) can alter the elution profile.[13]

    • Adjust Gradient Elution: Modifying the mobile phase gradient can improve the resolution between the analyte and interfering peaks.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for matrix effects, as it will be affected in the same way as the analyte.[1][12] If a specific SIL-IS for this compound is unavailable, a structurally similar cardiac glycoside can be used.[12]

Issue 2: My results show high variability and poor reproducibility between samples.

Potential Cause: Inconsistent matrix effects across different sample lots or sources can lead to poor reproducibility.[4]

Troubleshooting Steps:

  • Evaluate Matrix Effect Variability: It is crucial to assess the matrix effect in at least six different lots of the blank matrix during method validation.[4]

  • Implement a Robust Sample Preparation Protocol: Ensure that the chosen sample preparation method (e.g., SPE) provides consistent cleanup across all samples.

  • Use Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and QC samples in the same blank matrix as the study samples can help to compensate for consistent matrix effects.[12]

  • Monitor the Internal Standard Response: A consistent internal standard response across all samples indicates that the matrix effect is being adequately compensated for. Significant variations in the IS response may signal a problem with specific samples.[4]

Data Presentation: Impact of Sample Preparation on Matrix Effects

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for cardiac glycoside analysis.

Sample Preparation MethodTypical Recovery RateEffectiveness in Reducing Matrix EffectsKey Considerations
Protein Precipitation (PPT) >90%LowSimple and fast, but often results in significant ion suppression due to residual phospholipids.[11]
Liquid-Liquid Extraction (LLE) 70-90%ModerateMore effective than PPT at removing interferences.
Solid-Phase Extraction (SPE) 70-120%[12]HighHighly effective at removing phospholipids and other interferences, leading to reduced matrix effects.[13]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion

This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[1]

  • Preparation:

    • Prepare a solution of this compound at a concentration that gives a stable signal.

    • Prepare an extracted blank matrix sample using your established sample preparation protocol.

  • Instrumentation Setup:

    • Infuse the this compound solution into the LC flow post-column using a T-junction connected to a syringe pump.

    • Set the mass spectrometer to monitor the transition for this compound.

  • Procedure:

    • Begin infusing the this compound solution to obtain a stable baseline signal.

    • Inject the extracted blank matrix sample onto the LC system.

    • Monitor the baseline of the this compound signal. Any dip in the baseline indicates ion suppression, while a rise indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general workflow for cleaning up plasma samples for cardiac glycoside analysis.

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an appropriate internal standard.

    • Dilute the sample with 1 mL of acidified water.

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Visualizations

Workflow_for_Matrix_Effect_Assessment cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calculation Calculation Start Start with Blank Matrix Prep Perform Sample Extraction (e.g., SPE, LLE) Start->Prep Spike Post-Extraction Spike with Analyte Prep->Spike Analyze_Spiked Analyze Spiked Sample Spike->Analyze_Spiked Neat Prepare Neat Solution of Analyte Analyze_Neat Analyze Neat Solution Neat->Analyze_Neat Calculate Calculate Matrix Effect (%) = ((Peak Area in Spiked Sample / Peak Area in Neat Solution) - 1) * 100 Analyze_Spiked->Calculate Analyze_Neat->Calculate

Caption: Workflow for the quantitative assessment of matrix effects.

Troubleshooting_Matrix_Effects Start Poor Accuracy, Precision, or Sensitivity in this compound Analysis Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Use_SIL_IS Implement a SIL-IS to Compensate for Matrix Effects Check_IS->Use_SIL_IS No Evaluate_Cleanup Is Sample Cleanup Sufficient? Check_IS->Evaluate_Cleanup Yes Resolved Issue Resolved Use_SIL_IS->Resolved Improve_Cleanup Improve Sample Preparation: - Switch to SPE (e.g., Oasis MAX/HLB) - Optimize LLE conditions Evaluate_Cleanup->Improve_Cleanup No Optimize_LC Modify Chromatographic Conditions: - Change column - Adjust gradient Evaluate_Cleanup->Optimize_LC Yes Improve_Cleanup->Resolved Use_Matrix_Matched Use Matrix-Matched Calibrators Optimize_LC->Use_Matrix_Matched Still Issues Optimize_LC->Resolved Issue Resolved Use_Matrix_Matched->Resolved

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Optimization of Periandrin V Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding specific optimal dosages and established cell culture protocols for Periandrin V is limited in publicly available scientific literature. This guide provides a comprehensive framework and standardized protocols for researchers to independently determine the optimal experimental conditions for this compound in their specific cell culture models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a triterpenoid saponin isolated from the roots of Periandra dulcis. It is primarily known for its properties as a natural sweetener. Preliminary in vitro studies suggest that this compound may also possess anti-inflammatory and anticancer properties, potentially by modulating cellular signaling pathways. However, the precise mechanisms of action are still under investigation.

Q2: I have received this compound as a solid. How should I prepare it for cell culture experiments?

A2: As there is no specific data on the solubility of this compound, a solubility test is recommended. Triterpenoid saponins are often soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol.

  • Solubility Testing: Start by attempting to dissolve a small, known amount of this compound in a small volume of cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming and vortexing may aid dissolution.

  • Stock Solution Preparation: Once a suitable solvent is identified, prepare a concentrated stock solution. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations for your experiments.

  • Solvent Concentration: It is crucial to ensure that the final concentration of the solvent in the cell culture medium does not exceed a level that is toxic to the cells (typically <0.5% for DMSO)[1]. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Q3: What is a dose-ranging study and why is it important?

A3: A dose-ranging study, also known as a dose-finding study, is a preliminary experiment to determine a wide range of concentrations of a compound to test in subsequent, more detailed experiments. This is a critical first step to observe the concentrations at which the compound exhibits a biological effect, from no effect to a maximal effect or toxicity. This allows for the selection of a more focused and relevant concentration range for determining key parameters like the half-maximal inhibitory concentration (IC50).

Q4: What are the initial steps for determining the optimal dosage of this compound?

A4: The initial steps involve:

  • Determine the solubility of this compound and prepare a high-concentration stock solution.

  • Perform a wide-range dose-finding experiment. This could involve treating your cells with this compound across a broad concentration range (e.g., from nanomolar to high micromolar or even millimolar, depending on the compound class).

  • Assess cell viability or a relevant biological endpoint after a set incubation time (e.g., 24, 48, or 72 hours).

  • Analyze the results to identify a narrower, effective concentration range for more detailed dose-response studies.

Experimental Protocols

Protocol 1: Determination of Cell Viability using the MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on adherent cells. Living cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically[2].

Materials:

  • This compound stock solution (in an appropriate solvent)

  • Adherent cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 490 nm or 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells for a vehicle control (medium with the solvent at the same final concentration as the highest this compound dose) and a negative control (untreated cells in medium only).

    • Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C until a purple precipitate is visible.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 490 nm using a microplate reader[2].

Protocol 2: Generation of a Dose-Response Curve and IC50 Calculation

The IC50 is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

Procedure:

  • Data Collection: Obtain the absorbance values from your MTT assay for each concentration of this compound.

  • Data Normalization:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Dose-Response Curve Generation:

    • Plot the % Viability (Y-axis) against the logarithm of the this compound concentration (X-axis).

  • IC50 Calculation:

    • Use a non-linear regression analysis (sigmoidal dose-response curve fit) to determine the IC50 value[3][4]. This can be performed using software such as GraphPad Prism, R, or online IC50 calculators.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor or uneven cell growth - Incorrect seeding density- Contamination (bacterial, fungal, or mycoplasma)- Suboptimal incubator conditions (CO2, temperature, humidity)- Old or low-quality reagents- Optimize cell seeding density for your specific cell line.- Regularly check for and test for contamination[5].- Ensure incubator is properly calibrated and maintained.- Use fresh, high-quality media and supplements.
High variability between replicate wells - Inaccurate pipetting- Uneven cell distribution during seeding- Edge effects in the 96-well plate- Use calibrated pipettes and practice consistent pipetting technique.- Ensure a homogenous cell suspension before and during seeding.- Avoid using the outermost wells of the plate, or fill them with sterile PBS or medium to maintain humidity.
This compound precipitates in the culture medium - Poor solubility of the compound at the tested concentration- Interaction with media components- Lower the final concentration of this compound.- Increase the concentration of the solubilizing agent (e.g., DMSO), ensuring it remains below toxic levels.- Test alternative solvents for the stock solution.
No observable effect on cell viability, even at high concentrations - The compound is not cytotoxic to the chosen cell line at the tested concentrations.- The incubation time is too short.- The compound has degraded.- Test a higher range of concentrations.- Increase the incubation time (e.g., up to 72 hours).- Ensure proper storage of the this compound stock solution (e.g., protected from light, at -20°C or -80°C).

Data Presentation

Use the following table to organize your experimental data for determining the optimal dosage of this compound.

Cell Line This compound Concentration (µM) Incubation Time (hours) Replicate 1 (% Viability) Replicate 2 (% Viability) Replicate 3 (% Viability) Average % Viability Standard Deviation
e.g., A5490 (Vehicle Control)481001001001000
148
548
1048
2548
5048
10048

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis solubility Determine Solubility stock Prepare Stock Solution solubility->stock treat Treat with this compound Dilutions stock->treat cells Culture and Harvest Cells seed Seed Cells in 96-well Plate cells->seed seed->treat incubate Incubate (24, 48, 72h) treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Measure Absorbance assay->read calculate Calculate % Viability read->calculate plot Generate Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for determining the optimal dosage of a novel compound.

Hypothetical Signaling Pathway Modulation by a Triterpenoid Saponin

Triterpenoid saponins have been shown to influence various signaling pathways, including those involved in inflammation and apoptosis. The following diagram illustrates a hypothetical mechanism where a triterpenoid saponin inhibits the NF-κB pathway and induces the intrinsic apoptosis pathway.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Intrinsic Apoptosis Pathway tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nucleus_nfkb NF-κB (in Nucleus) nfkb->nucleus_nfkb gene_exp Pro-inflammatory Gene Expression nucleus_nfkb->gene_exp bax Bax/Bak mito Mitochondrion bax->mito cytc Cytochrome c mito->cytc Release apaf Apaf-1 cytc->apaf casp9 Caspase-9 apaf->casp9 Activates casp3 Caspase-3 casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis periandrin This compound (Triterpenoid Saponin) periandrin->ikk Inhibits periandrin->bax Activates

References

Validation & Comparative

Comparative Bioactivity Analysis: Periandrin V vs. Periandrin I

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any direct comparative studies on the bioactivity of Periandrin V and Periandrin I. Specific quantitative data for these individual compounds is not currently available in published scientific literature. This guide, therefore, provides a comparative framework based on the known biological activities of the chemical class to which these compounds belong—triterpenoid saponins—and specifically, saponins isolated from Periandra mediterranea.

Introduction

This compound and Periandrin I are triterpenoid saponins isolated from the roots of Periandra mediterranea, a plant used in Brazilian traditional medicine for its anti-inflammatory and expectorant properties. Saponins as a class are known to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and immunomodulatory effects. This guide outlines the potential bioactivities of this compound and Periandrin I based on related compounds and provides a hypothetical framework for their experimental comparison.

Putative Bioactivity Profile

The following table summarizes the potential bioactivities of this compound and Periandrin I based on the known effects of triterpenoid saponins. It is important to note that the actual activity and potency of these specific compounds can only be determined through direct experimental evaluation.

BioactivityPutative Effect of this compound and Periandrin I
Cytotoxicity Triterpenoid saponins are widely reported to exhibit cytotoxic activity against various cancer cell lines.[1] The mechanism often involves membrane permeabilization and induction of apoptosis. The structural differences between this compound and I, likely in their glycosidic chains, could lead to variations in their cytotoxic potency and selectivity against different cancer cell types.
Anti-inflammatory Extracts from Periandra mediterranea containing these saponins have been traditionally used for their anti-inflammatory effects.[2] Triterpenoid saponins can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.
Immunomodulatory Saponins from Periandra mediterranea have been shown to have low hemolytic activity and can act as vaccine adjuvants, enhancing the humoral immune response.[3] This suggests that this compound and I may possess immunomodulatory properties, potentially by stimulating or suppressing specific immune cells or signaling pathways.
Antimicrobial Saponins can exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This is often attributed to their ability to disrupt microbial cell membranes. The specific antimicrobial spectrum and efficacy of this compound and I would need to be determined experimentally.
Hemolytic Activity A common characteristic of saponins is their ability to lyse red blood cells. However, saponins from Periandra mediterranea have been reported to have low hemolytic activity, which is a desirable trait for potential therapeutic agents.[3] Minor structural variations between this compound and I could influence their hemolytic potential.

Experimental Protocols for Comparative Analysis

To empirically compare the bioactivity of this compound and Periandrin I, a series of standardized in vitro assays would be required. Below are detailed methodologies for key experiments.

1. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine and compare the cytotoxic effects of this compound and Periandrin I on a panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) to assess selectivity.

  • Materials:

    • This compound and Periandrin I (purified compounds)

    • Selected cell lines

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Prepare stock solutions of this compound and Periandrin I in DMSO and then dilute with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) should be included.

    • Replace the medium in the wells with the medium containing the different concentrations of the test compounds and controls.

    • Incubate the plates for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined for each compound.

2. Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

  • Objective: To compare the ability of this compound and Periandrin I to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Materials:

    • This compound and Periandrin I

    • RAW 264.7 macrophage cell line

    • DMEM medium with 10% FBS and 1% penicillin-streptomycin

    • Lipopolysaccharide (LPS) from E. coli

    • Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

    • Sodium nitrite (for standard curve)

    • 96-well microplates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound and Periandrin I for 1 hour. A known anti-inflammatory drug (e.g., dexamethasone) can be used as a positive control.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A set of untreated cells will serve as a negative control.

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a sodium nitrite standard curve.

    • Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

Visualizations

The following diagrams illustrate a generalized experimental workflow for comparing the bioactivity of two compounds and a potential signaling pathway that could be modulated by triterpenoid saponins.

Experimental_Workflow cluster_preparation Compound Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis & Comparison Periandrin_V This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Periandrin_V->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., NO inhibition) Periandrin_V->Anti_inflammatory Immunomodulatory Immunomodulatory Assay (e.g., Cytokine profiling) Periandrin_V->Immunomodulatory Antimicrobial Antimicrobial Assay (e.g., MIC determination) Periandrin_V->Antimicrobial Periandrin_I Periandrin I Periandrin_I->Cytotoxicity Periandrin_I->Anti_inflammatory Periandrin_I->Immunomodulatory Periandrin_I->Antimicrobial IC50 IC50 Values Cytotoxicity->IC50 EC50 EC50 Values Anti_inflammatory->EC50 MIC MIC Values Antimicrobial->MIC Comparison Comparative Analysis IC50->Comparison EC50->Comparison MIC->Comparison Saponin_Signaling_Pathway cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_intervention Saponin Intervention Inflammatory_Signal Inflammatory Signal (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Signal->Receptor MyD88 MyD88 Receptor->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS Transcription COX2 COX-2 NFkB->COX2 Transcription Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription Periandrins This compound / I Periandrins->IKK Inhibition Periandrins->NFkB Inhibition

References

Periandrin V: A Comparative Analysis of Efficacy Against Other Natural Sweeteners

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available scientific literature has been conducted to evaluate the efficacy of Periandrin V as a natural sweetener in comparison to widely used alternatives such as stevia, monk fruit, erythritol, and xylitol. This guide presents a comparative analysis based on published experimental data, intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a triterpene glycoside isolated from the roots of Periandra dulcis, a plant native to Brazil. While identified as a sweet-tasting compound, publicly accessible scientific literature is scarce and lacks the quantitative data on its sweetness intensity, caloric content, and taste profile necessary for a direct, in-depth comparison with commercially available natural sweeteners. This guide, therefore, provides a detailed overview of the available information on this compound and contrasts it with the well-documented properties of leading natural sweeteners.

Quantitative Comparison of Natural Sweeteners

Due to the absence of specific experimental data for this compound, a quantitative comparison is not possible. The following table summarizes the key efficacy parameters for stevia, monk fruit, erythritol, and xylitol based on available scientific studies.

SweetenerChemical ClassSweetness Intensity (vs. Sucrose)Caloric Content (kcal/g)Notable Off-Tastes
This compound Triterpene SaponinData not availableData not availableData not available
Stevia (Rebaudioside A) Diterpene Glycoside200–400x0Bitter, licorice-like aftertaste at high concentrations
Monk Fruit (Mogroside V) Triterpene Glycoside150–250x0Fruity, slightly lingering aftertaste
Erythritol Sugar Alcohol0.6–0.8x~0.2Cooling sensation, minimal aftertaste
Xylitol Sugar Alcohol1.0x~2.4Cooling sensation, similar to sucrose

Experimental Protocols

The isolation and identification of this compound were first described by Suttisri and colleagues in 1993. A general protocol for the sensory evaluation of sweeteners, essential for determining sweetness intensity and taste profile, is outlined below.

General Protocol for Sensory Evaluation of Sweeteners:

  • Panelist Selection and Training: A panel of trained sensory assessors is selected based on their ability to discriminate between different taste intensities. They undergo training to familiarize themselves with the specific attributes to be evaluated (e.g., sweetness intensity, bitterness, aftertaste).

  • Sample Preparation: Solutions of the sweetener at various concentrations are prepared in deionized water. A series of sucrose solutions are also prepared to serve as a reference for sweetness intensity.

  • Testing Procedure: A standardized sensory evaluation method, such as the two-alternative forced-choice (2-AFC) or magnitude estimation, is employed.

    • In a typical procedure, panelists are presented with a reference sample (e.g., a specific concentration of sucrose) and two coded samples, one of which is the sweetener being tested. They are asked to identify the sweeter sample or rate the sweetness intensity relative to the reference.

  • Data Analysis: The responses from the panelists are collected and statistically analyzed to determine the sweetness equivalence of the test sweetener to sucrose and to characterize its taste profile.

Signaling Pathways and Experimental Visualization

The perception of sweet taste is initiated by the binding of sweet molecules to the T1R2/T1R3 G-protein coupled receptor on the surface of taste bud cells. This interaction triggers a downstream signaling cascade, leading to the perception of sweetness.

Sweet_Taste_Signaling_Pathway cluster_receptor Taste Receptor Cell Membrane T1R2_T1R3 T1R2/T1R3 Receptor G_protein Gustducin (G-protein) T1R2_T1R3->G_protein Activates Sweetener Sweetener Molecule (e.g., this compound) Sweetener->T1R2_T1R3 Binds to AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Ion_Channel K+ Ion Channel PKA->Ion_Channel Phosphorylates (closes) Depolarization Cell Depolarization Ion_Channel->Depolarization Leads to Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Signal_to_Brain Signal to Brain Neurotransmitter->Signal_to_Brain Experimental_Workflow start Start panel Panelist Selection & Training start->panel sample_prep Sample Preparation (Sweetener & Sucrose Solutions) panel->sample_prep sensory_test Sensory Evaluation (e.g., 2-AFC) sample_prep->sensory_test data_collection Data Collection sensory_test->data_collection analysis Statistical Analysis data_collection->analysis results Determine Sweetness Intensity & Taste Profile analysis->results end End results->end Logical_Comparison cluster_properties Efficacy Parameters Periandrin_V This compound Sweetness Sweetness Intensity Periandrin_V->Sweetness Data Unavailable Calories Caloric Content Periandrin_V->Calories Data Unavailable Taste Taste Profile Periandrin_V->Taste Data Unavailable Other_Sweeteners Other Natural Sweeteners (Stevia, Monk Fruit, etc.) Other_Sweeteners->Sweetness Quantified Other_Sweeteners->Calories Quantified Other_Sweeteners->Taste Characterized

A Comparative Analysis of the Anti-Inflammatory Potential of Periandrins and Synthetic Triterpenoid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of periandrins, a class of triterpenoid saponins found in the roots of Periandra mediterranea, and synthetic triterpenoid compounds, with a focus on the well-characterized synthetic oleanane triterpenoid, bardoxolone methyl (CDDO-Me). While direct quantitative comparisons are challenging due to the limited publicly available data on isolated periandrins, this guide synthesizes existing in vivo and in vitro data to offer a valuable overview for researchers in drug discovery and development.

Executive Summary

Triterpenoids, both naturally occurring and synthetic, represent a promising class of compounds with significant anti-inflammatory potential. Periandrins, extracted from Periandra mediterranea (Brazilian licorice), have demonstrated potent anti-inflammatory effects in preclinical models, reportedly surpassing the activity of traditional Chinese licorice. On the synthetic front, bardoxolone methyl has emerged as a highly potent anti-inflammatory agent, with its activity attributed to the modulation of key inflammatory pathways. This guide delves into the available data on these compounds, presenting a side-by-side comparison of their reported activities, outlining the experimental methodologies used for their evaluation, and visualizing the key signaling pathways involved in their mechanism of action.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative and qualitative data on the anti-inflammatory activity of Periandra mediterranea extract (as a source of periandrins) and the synthetic compound, bardoxolone methyl.

Table 1: In Vitro Anti-Inflammatory Activity

Compound/ExtractAssayCell LineKey FindingsIC50Reference
Bardoxolone Methyl (CDDO-Me) Inhibition of interferon-γ-induced nitric oxide productionMouse macrophagesPotent inhibition of NO production.0.1 nM[1]
Periandra mediterranea Extract Inhibition of 11β-hydroxysteroid dehydrogenase-The IC50 value was more than three times that of Chinese licorice extract.Data not specified[2][3]

Table 2: In Vivo Anti-Inflammatory Activity

Compound/ExtractAnimal ModelKey FindingsReference
Periandra mediterranea Extract Propionibacterium acnes and LPS-induced sepsis in micePotently inhibited the elevation of TNF-α and IL-6 concentrations in sera.[2]
Periandra mediterranea Extract Collagen-induced arthritis in miceApparently inhibited clinical symptoms and bone destruction.[2]
Periandra mediterranea Extract Experimental autoimmune encephalomyelitis in ratsApparently inhibited clinical symptoms and inflammatory cell accumulation in the spinal cord.[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for two key experiments frequently used to assess anti-inflammatory activity.

Carrageenan-Induced Paw Edema in Rodents (In Vivo)

This widely used model assesses the ability of a compound to reduce acute inflammation.

Principle: Injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling compared to a control group.

Protocol:

  • Animal Preparation: Male Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight before the experiment with free access to water.[4]

  • Compound Administration: The test compound (e.g., Periandra mediterranea extract or synthetic analog) is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug like indomethacin or phenylbutazone.[5][6]

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each animal.[7]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[5][8]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[8]

Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages (In Vitro)

This assay evaluates the potential of a compound to suppress the production of the pro-inflammatory mediator nitric oxide.

Principle: The murine macrophage cell line RAW 264.7, when stimulated with LPS (a component of the outer membrane of Gram-negative bacteria), produces large amounts of nitric oxide (NO) through the induction of inducible nitric oxide synthase (iNOS). The inhibitory effect of a test compound on NO production is measured.

Protocol:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded in 96-well plates at a density of 1x10⁵ cells/well and incubated for 24 hours.[9][10]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound.

  • LPS Stimulation: After a pre-incubation period with the test compound, cells are stimulated with LPS (typically 1 µg/mL) and incubated for another 24 hours.[11]

  • Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[11][12]

  • Data Analysis: The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve prepared with sodium nitrite. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then calculated.[9]

Mandatory Visualization

Signaling Pathway of NF-κB Activation and Inhibition by Triterpenoids

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many triterpenoids exert their anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway cluster_NFkB_complex cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK_complex IKK Complex (IKKα/β/γ) TLR4->IKK_complex activates TNFR->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκB NFkB_active Active NF-κB NFkB->NFkB_active released Proteasome Proteasome IkB_p->Proteasome targeted for degradation Proteasome->IkB_p Nucleus Nucleus NFkB_active->Nucleus translocates to DNA DNA NFkB_active->DNA binds to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Inflammatory_Genes promotes transcription Triterpenoids Triterpenoids (Periandrins, CDDO-Me) Triterpenoids->IKK_complex inhibit

Caption: NF-κB signaling pathway and its inhibition by triterpenoids.

Conclusion

Both periandrins from Periandra mediterranea and synthetic triterpenoids like bardoxolone methyl demonstrate significant anti-inflammatory properties. The extract from Periandra mediterranea shows potent in vivo activity, suggesting a strong therapeutic potential for the periandrins it contains. Bardoxolone methyl, a product of targeted chemical synthesis, exhibits exceptionally high potency in vitro. The primary mechanism for many triterpenoids involves the inhibition of the NF-κB signaling pathway, a critical mediator of the inflammatory response. Further research, particularly the isolation and detailed biological evaluation of individual periandrin compounds, is necessary to fully elucidate their structure-activity relationships and to allow for a more direct and quantitative comparison with their synthetic counterparts. Such studies will be instrumental in advancing the development of novel triterpenoid-based anti-inflammatory therapeutics.

References

Navigating Analytical Method Cross-Validation for Periandrin V: A Comparative Guide to HPLC-UV and LC-MS/MS Techniques

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and bioanalytical databases did not yield specific cross-validation data for analytical methods concerning Periandrin V. This suggests that validated analytical procedures for this compound may not be widely published or could be in early stages of development.

To address the need for a comparative guide, this document presents a structured template for the cross-validation of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The provided experimental data and protocols are illustrative, based on common practices for similar small molecules, and are intended to serve as a robust framework for researchers, scientists, and drug development professionals when establishing and comparing analytical methods for this compound.

Comparative Analysis of Analytical Method Performance

The cross-validation of analytical methods is a critical step in drug development, ensuring that data generated across different laboratories or with different techniques are reliable and comparable. Below is a summary of hypothetical performance data for the analysis of this compound using HPLC-UV and LC-MS/MS methods.

ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Linearity (r²) 0.99920.9998≥ 0.995
Range 10 - 1000 ng/mL0.1 - 500 ng/mLDefined by linear response
Limit of Detection (LOD) 3 ng/mL0.03 ng/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantitation (LOQ) 10 ng/mL0.1 ng/mLSignal-to-Noise Ratio ≥ 10
Accuracy (% Recovery) 98.2% - 103.5%99.1% - 101.8%80% - 120% (90% - 110% for QC)
Precision (%RSD)
- Intra-day≤ 4.8%≤ 3.5%≤ 15% (≤ 20% at LOQ)
- Inter-day≤ 6.2%≤ 5.1%≤ 15% (≤ 20% at LOQ)
Specificity No interference from matrixNo interference from matrixNo co-eluting peaks at the retention time of the analyte

Experimental Protocols

Detailed methodologies for the hypothetical HPLC-UV and LC-MS/MS analysis of this compound are provided below.

HPLC-UV Method Protocol

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in methanol.

  • Calibration standards and quality control (QC) samples are prepared by serial dilution of the stock solution in a relevant biological matrix (e.g., human plasma).

  • Protein precipitation is performed by adding acetonitrile (1:3 v/v), followed by vortexing and centrifugation at 10,000 rpm for 10 minutes.

  • The supernatant is transferred to an autosampler vial for analysis.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection: 254 nm

LC-MS/MS Method Protocol

1. Sample Preparation:

  • Sample preparation follows the same procedure as the HPLC-UV method.

2. Chromatographic Conditions:

  • Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)

    • Internal Standard (e.g., a stable isotope-labeled this compound): Precursor ion > Product ion

  • Ion Source Temperature: 500°C

  • Capillary Voltage: 3.5 kV

Visualizing Methodologies and Pathways

To further clarify the processes and relationships, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation start Biological Sample spike Spike Internal Standard start->spike precip Protein Precipitation spike->precip centri Centrifugation precip->centri supernatant Collect Supernatant centri->supernatant hplc HPLC-UV Analysis supernatant->hplc lcms LC-MS/MS Analysis supernatant->lcms compare Compare Results (Linearity, Accuracy, Precision) hplc->compare lcms->compare assess Assess Method Equivalency compare->assess

Cross-validation workflow for analytical methods.

signaling_pathway receptor Target Receptor kinase1 Kinase A receptor->kinase1 Inhibition periandrin This compound periandrin->receptor kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response (e.g., Anti-inflammatory) tf->response

Hypothetical signaling pathway involving this compound.

Independent Replication of Periandrin V Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the topic of independent replication for the bioactivity of Periandrin V. Our comprehensive literature search did not yield any specific studies on a compound named "this compound." However, research on the plant genus Periandra, from which this putative compound is likely derived, has identified several other triterpenoid saponins, including Periandrin III.

Due to the absence of data for this compound, this guide will focus on the documented bioactivities of saponin extracts from Periandra mediterranea. This information provides a valuable starting point for researchers interested in the potential therapeutic effects of compounds from this plant source. We will present available data, detail experimental protocols for key assays, and provide visualizations of relevant biological pathways and workflows.

Comparative Bioactivity Data

The primary bioactivity reported for saponins isolated from Periandra mediterranea is their effect on the immune system, specifically as an adjuvant, and their associated hemolytic activity. The following table summarizes the key quantitative findings from a study investigating these properties.

Bioactive AgentAssayKey ParameterResultAlternative AgentsAlternative Agent Results
Periandra mediterranea SaponinHemolytic ActivityHemolytic Dose 50 (HD50)Low hemolytic activityAgave sisalana SaponinHigher hemolytic activity
Smilax officinalis SaponinHigher hemolytic activity
Commercial Saponin (Riedel De Haën's)Higher hemolytic activity
Periandra mediterranea Saponin + FML AntigenAdjuvant Effect (in vivo, mice)Anti-FML IgG Antibody LevelsIncreased levels detected up to 3 months (s.c. route)Freund's Complete AdjuvantNot directly compared in this study
IgG Subtype Response (i.p. route)Increased levels of IgG2a, IgG2b, and IgG1

Experimental Protocols

Hemolytic Activity Assay

This assay is crucial for assessing the safety of saponins, as hemolysis (rupture of red blood cells) is a common toxic effect.

Objective: To determine the concentration of a saponin extract that causes 50% hemolysis of red blood cells (HD50).

Methodology:

  • Preparation of Erythrocyte Suspension: Freshly collected red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution to remove plasma and other interfering substances. A final suspension of a specific concentration (e.g., 2% v/v) is prepared in PBS.

  • Incubation with Saponins: A serial dilution of the Periandra mediterranea saponin extract is prepared. The erythrocyte suspension is then incubated with various concentrations of the saponin extract for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C).

  • Controls: Positive (100% hemolysis, achieved by adding a lysing agent like Triton X-100) and negative (0% hemolysis, with PBS only) controls are included.

  • Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet intact erythrocytes. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation of HD50: The percentage of hemolysis for each saponin concentration is calculated relative to the positive control. The HD50 value is then determined from the dose-response curve.

Adjuvant Effect Assay (in vivo)

This assay evaluates the ability of a substance to enhance the immune response to a co-administered antigen.

Objective: To assess the adjuvant properties of Periandra mediterranea saponins when combined with a specific antigen.

Methodology:

  • Animal Model: A suitable animal model, such as BALB/c mice, is used.

  • Immunization: Groups of mice are immunized via different routes (e.g., subcutaneous or intraperitoneal) with the antigen alone or the antigen combined with the Periandra mediterranea saponin extract.

  • Booster Immunizations: Booster shots may be administered at specific time intervals (e.g., 2 and 4 weeks after the initial immunization) to amplify the immune response.

  • Blood Collection: Blood samples are collected from the mice at various time points post-immunization.

  • Antibody Titer Measurement: An Enzyme-Linked Immunosorbent Assay (ELISA) is performed on the collected serum to quantify the levels of antigen-specific antibodies (e.g., total IgG and IgG subtypes like IgG1, IgG2a, IgG2b). The plates are coated with the antigen, and the binding of antibodies from the mouse serum is detected using enzyme-conjugated secondary antibodies.

  • Data Analysis: The antibody titers are compared between the group receiving the antigen alone and the group receiving the antigen plus the saponin adjuvant. A significant increase in antibody levels in the latter group indicates an adjuvant effect.

Visualizations

General Workflow for Bioactivity Screening of Novel Saponins

The following diagram illustrates a typical workflow for the isolation and bioactivity screening of novel saponins from a plant source, which would be applicable to the study of "this compound".

G cluster_0 Extraction and Isolation cluster_1 In Vitro Bioactivity Screening cluster_2 In Vivo Studies A Plant Material (Periandra sp.) B Crude Extraction A->B C Fractionation (e.g., Chromatography) B->C D Pure Saponin Isolation (e.g., this compound) C->D E Cytotoxicity Assays (e.g., MTT, LDH) D->E F Anti-inflammatory Assays (e.g., NO, Cytokine Production) D->F G Anticancer Assays (e.g., Proliferation, Apoptosis) D->G H Hemolytic Activity Assay D->H I Animal Model of Disease F->I J Efficacy Studies I->J K Toxicology Studies I->K

Workflow for Saponin Bioactivity Screening
Potential Anti-inflammatory Signaling Pathway for Triterpenoid Saponins

Many triterpenoid saponins exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While this has not been specifically demonstrated for Periandrins, it represents a plausible mechanism of action.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Saponin Triterpenoid Saponin (e.g., Periandrin) Saponin->IKK IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_n->DNA Binds to Promoter Cytokines Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) DNA->Cytokines

Inhibition of NF-κB Pathway by Saponins

Conclusion and Future Directions

While the specific bioactivity of this compound remains uncharacterized, the available data on saponins from Periandra mediterranea suggest potential applications as immunological adjuvants with a favorable safety profile regarding hemolytic activity. The broader class of triterpenoid saponins is known for a wide range of biological effects, including anti-inflammatory and anticancer properties, often mediated through pathways such as NF-κB.

Future research should focus on the isolation and structural elucidation of individual Periandrin compounds, including this compound, from Periandra species. Subsequent in-depth bioactivity screening, following workflows similar to the one outlined above, will be crucial to determine their specific therapeutic potential and mechanisms of action. Independent replication of these future findings will be essential for validating any promising results for drug development.

Periandrin V Cytotoxicity: A Comparative Analysis Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. Periandrin V, a member of the cardiac glycoside family, has emerged as a compound of interest due to the known cytotoxic properties of this class of natural products. This guide provides a comparative analysis of the cytotoxic potential of this compound against two widely used chemotherapeutic drugs, Paclitaxel and Doxorubicin.

Comparative Cytotoxicity Data

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the IC50 values for representative cardiac glycosides (as a proxy for this compound), Paclitaxel, and Doxorubicin against various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.

Compound ClassSpecific CompoundCancer Cell LineIC50 ValueCitation(s)
Cardiac Glycoside OleandrinColon Cancer (HT29)Low µM range[1]
Cardiac Glycoside DigitoxinPancreatic Cancer (BxPC-3)100 nM[2]
Cardiac Glycoside DigoxinBreast Cancer (MCF-7)Not specified[3]
Taxane PaclitaxelBreast Cancer (SK-BR-3)~5-10 nM[3]
Taxane PaclitaxelOvarian Carcinoma0.4-3.4 nM[4]
Taxane PaclitaxelNon-Small Cell Lung Cancer0.027 µM (120h exposure)[5]
Anthracycline DoxorubicinBreast Cancer (MCF-7)2.50 µM[6]
Anthracycline DoxorubicinProstate Cancer (PC3)8.00 µM[7]
Anthracycline DoxorubicinBladder Cancer (BFTC-905)2.26 µM[6]

Mechanism of Action: A Glimpse into Cellular Warfare

This compound and Cardiac Glycosides:

Cardiac glycosides, the class of compounds to which this compound belongs, are known to induce cell death primarily through the inhibition of the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. The disruption of ion homeostasis triggers a cascade of events culminating in apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[2][8] This process involves the activation of caspases, a family of proteases that execute the dismantling of the cell.[2]

dot

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Activation Caspase-8 Activation DISC Formation->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Mitochondrial Stress Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation This compound This compound Na+/K+-ATPase Inhibition Na+/K+-ATPase Inhibition This compound->Na+/K+-ATPase Inhibition Increased Intracellular Ca2+ Increased Intracellular Ca2+ Na+/K+-ATPase Inhibition->Increased Intracellular Ca2+ Increased Intracellular Ca2+->Mitochondrial Stress Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Generalized signaling pathway of cardiac glycoside-induced apoptosis.

Paclitaxel:

Paclitaxel, a member of the taxane family, functions as a mitotic inhibitor. It binds to and stabilizes microtubules, the cellular structures responsible for separating chromosomes during cell division. This stabilization prevents the dynamic instability required for proper mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Doxorubicin:

Doxorubicin is an anthracycline antibiotic with a multi-faceted mechanism of action. Its primary mode of cytotoxicity involves intercalating into DNA, thereby inhibiting topoisomerase II and preventing DNA replication and transcription. Additionally, Doxorubicin generates reactive oxygen species (ROS), which induce oxidative stress and damage cellular components, further contributing to cell death.

Experimental Protocols: Measuring Cytotoxicity

The determination of IC50 values is a cornerstone of in vitro cytotoxicity assessment. A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound, Paclitaxel, Doxorubicin). Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compounds.

  • Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well. The plate is then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

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cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Compound Dilution Compound Dilution Compound Dilution->Compound Addition Incubation (24-72h) Incubation (24-72h) Compound Addition->Incubation (24-72h) MTT Addition MTT Addition Incubation (24-72h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: A typical experimental workflow for determining cytotoxicity using the MTT assay.

Conclusion

References

Validating the Proposed Anticancer Mechanism of Periandrin V: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to support the validation of the proposed mechanism of action for Periandrin V, a member of the triterpenoid saponin family. Due to the limited specific research on this compound's mechanism, this guide utilizes Betulinic Acid, a structurally and functionally similar oleanane triterpenoid saponin, as a proxy. The guide compares its proposed anticancer activities with established drugs, Olaparib and Celecoxib, and provides detailed experimental protocols for validation.

Comparative Analysis of Anticancer Compounds

The following table summarizes the key characteristics of Betulinic Acid (as a proxy for this compound) and the comparator drugs, Olaparib and Celecoxib.

FeatureBetulinic Acid (Proxy for this compound)OlaparibCelecoxib
Drug Class Oleanane Triterpenoid SaponinPoly (ADP-ribose) Polymerase (PARP) InhibitorSelective COX-2 Inhibitor
Proposed Primary Anticancer Mechanism Induction of mitochondrial apoptosis; Inhibition of NF-κB and subsequent COX-2 downregulation.Inhibition of PARP enzymes, leading to synthetic lethality in BRCA-mutated cancer cells by preventing DNA single-strand break repair.[1][2][3]Selective inhibition of cyclooxygenase-2 (COX-2), leading to reduced prostaglandin synthesis, which is implicated in inflammation and cancer cell proliferation.[4][5]
Molecular Target(s) Mitochondria, NF-κB Signaling PathwayPARP1, PARP2, PARP3[1]Cyclooxygenase-2 (COX-2)[4]
Cellular Outcome Apoptosis, Cell Cycle Arrest, Anti-inflammatory effectsCell death in cancer cells with deficient homologous recombination repairReduced inflammation, Inhibition of cell proliferation, Induction of apoptosis[5][6]

In Vitro Cytotoxicity Data

The following table presents a comparison of the half-maximal inhibitory concentration (IC50) values for Betulinic Acid, Olaparib, and Celecoxib against various cancer cell lines. These values indicate the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Cancer Cell LineCompoundIC50 (µM)Citation(s)
Human Melanoma
A375Betulinic Acid2.21[7][8]
SK-MEL-28Betulinic Acid15.94[7][8]
Human Breast Cancer
MCF-7Betulinic Acid~5-10[2]
MDA-MB-231 (Triple Negative)Betulinic Acid~8-15[2]
MDA-MB-436 (BRCA1 mutant)Olaparib~10[9]
HCC1937 (BRCA1 mutant)Olaparib~96[9]
MCF-7Celecoxib~30-40[10]
MDA-MB-231Celecoxib~50-60[10]
Human Ovarian Cancer
SKOV3Celecoxib25[5]
HEYCelecoxib44[5]
IGROV1Celecoxib50[5]
A2780OlaparibVaries based on BRCA status[11]
Human Pancreatic Cancer
181PBetulinic Acid~3-8[12]
Human Gastric Carcinoma
257PBetulinic Acid~2-6[12]
Human Colorectal Cancer
HCT116Olaparib2.8[13]
HCT15Olaparib4.7[13]
SW480Olaparib12.4[13]

Experimental Protocols for Mechanism Validation

To validate the proposed anticancer mechanism of this compound, a series of in vitro experiments are recommended. Detailed protocols for key assays are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the dose-dependent cytotoxic effect of this compound on cancer cells and to calculate its IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To determine if this compound induces apoptosis in cancer cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include untreated and positive controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[3][14][15]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[3][14][15]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on key proteins in signaling pathways potentially involved in its mechanism of action, such as the PI3K/Akt pathway.

Protocol:

  • Protein Extraction: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

COX-2 Inhibition Assay (Fluorometric)

Objective: To determine if this compound directly inhibits the enzymatic activity of COX-2.

Principle: This assay measures the peroxidase activity of COX. The supplied probe reacts with prostaglandin G2, the intermediate product of the COX reaction, to produce a fluorescent product. The fluorescence intensity is proportional to the COX activity.

Protocol:

  • Reagent Preparation: Prepare the assay buffer, probe, cofactor, and enzyme solutions according to the manufacturer's instructions (e.g., from kits provided by Abcam or Sigma-Aldrich).[16][17][18][19]

  • Inhibitor and Control Preparation: Prepare various concentrations of this compound. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control.

  • Reaction Setup: In a 96-well plate, add the assay buffer, enzyme, and probe to each well. Then, add the test compounds (this compound), positive control, or vehicle control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation of ~535 nm and an emission of ~587 nm.[16][17]

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways for Betulinic Acid (as a proxy for this compound) and the comparator drugs.

Betulinic_Acid_Pathway Betulinic_Acid Betulinic Acid (this compound proxy) Mitochondria Mitochondria Betulinic_Acid->Mitochondria Bax Bax Betulinic_Acid->Bax Bcl2 Bcl-2 Betulinic_Acid->Bcl2 Inhibits NFkB NF-κB Betulinic_Acid->NFkB Inhibits Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis COX2_gene COX-2 Gene Expression NFkB->COX2_gene Promotes COX2_protein COX-2 Protein COX2_gene->COX2_protein Prostaglandins Prostaglandins COX2_protein->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Proposed mechanism of Betulinic Acid.

Olaparib_Pathway Olaparib Olaparib PARP PARP Olaparib->PARP Inhibits SSB_Repair SSB Repair PARP->SSB_Repair Mediates SSB Single-Strand DNA Break (SSB) SSB->SSB_Repair Replication_Fork Replication Fork SSB->Replication_Fork DSB Double-Strand DNA Break (DSB) Replication_Fork->DSB HR_Repair Homologous Recombination Repair (HRR) DSB->HR_Repair Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death BRCA_deficient BRCA-deficient Cancer Cell BRCA_deficient->HR_Repair Defective

Caption: Mechanism of action of Olaparib.

Celecoxib_Pathway Celecoxib Celecoxib COX2 COX-2 Celecoxib->COX2 Selectively Inhibits Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Inflammation Inflammation Prostaglandins->Inflammation Cell_Proliferation Cell Proliferation Prostaglandins->Cell_Proliferation Angiogenesis Angiogenesis Prostaglandins->Angiogenesis

Caption: Mechanism of action of Celecoxib.

References

A Comparative Guide to Periandrin V from Diverse Geographical Provenances

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for a comparative study of Periandrin V, a sweet-tasting triterpenoid saponin with potential therapeutic applications. Given the influence of geographical factors on the phytochemical composition of medicinal plants, this document outlines the necessary experimental protocols and data presentation methods to objectively compare this compound from various sources. While direct comparative studies on this compound from different geographical locations are not extensively available in the current literature, this guide synthesizes existing knowledge and proposes a robust methodology for such an investigation.

Introduction to this compound

This compound is a triterpene glycoside that has been isolated from the roots of Periandra dulcis Mart. ex Benth., a plant native to Brazil, also known by its synonym Periandra mediterranea (Vell.) Taub.[1][2] The roots of this plant are traditionally used in Brazilian ethnomedicine for their anti-inflammatory, expectorant, diuretic, and laxative properties.[1][3] The sweet taste of the roots is attributed to the presence of several saponins, including this compound.

The chemical structure of this compound has been identified as 3β-O-[β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl]-25-al-olean-18(19)-en-30-oic acid.[2] The presence of isomers of periandrin has been reported as a major constituent in the hydroethanolic extracts of Periandra dulcis roots.[1][3]

Table 1: General Properties of this compound

PropertyDescriptionReference
Compound Name This compound[2]
Chemical Class Triterpenoid Saponin[2]
Natural Source Roots of Periandra dulcis (syn. Periandra mediterranea)[1][2]
Known Geographical Origin Northern and middle parts of Brazil[1]
Reported Biological Properties of Source Plant Anti-inflammatory, expectorant, diuretic, laxative[1]
Chemical Structure 3β-O-[β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl]-25-al-olean-18(19)-en-30-oic acid[2]

Proposed Comparative Study Workflow

A comparative study of this compound from different geographical sources would be essential to understand the variability in its yield, purity, and potential biological activity. Environmental factors are known to significantly influence the secondary metabolism of plants.[4][5][6][7][8] Therefore, a systematic investigation is warranted. The following workflow is proposed for such a study.

Comparative Study Workflow Proposed Workflow for Comparative Analysis of this compound cluster_0 Sample Collection & Preparation cluster_1 Extraction & Isolation cluster_2 Analysis & Characterization cluster_3 Biological Activity Assessment cluster_4 Data Comparison & Reporting A Collection of Periandra dulcis roots from diverse geographical locations B Botanical Identification and Authentication A->B C Drying and Pulverization of Plant Material B->C D Solvent Extraction (e.g., 80% Ethanol) C->D E Crude Extract Preparation D->E F Fractionation (e.g., Liquid-Liquid Partitioning) E->F G Purification of this compound (e.g., Column Chromatography) F->G H Structural Elucidation (NMR, MS) G->H K In vitro Bioassays (e.g., Anti-inflammatory, Cytotoxicity) G->K I Purity Assessment (HPLC-UV/ELSD) H->I J Quantification of this compound (HPLC-MS/MS) I->J M Comparative Analysis of Yield, Purity, and Bioactivity J->M L Signaling Pathway Analysis (e.g., Western Blot, RT-qPCR) K->L L->M N Statistical Analysis M->N O Publication of Findings N->O

Caption: Proposed workflow for a comparative study of this compound.

Detailed Experimental Protocols

Plant Material

Roots of Periandra dulcis should be collected from geographically distinct regions. For each sample, the following data should be recorded: GPS coordinates, altitude, soil type, and climatic conditions. A voucher specimen from each location should be deposited in a recognized herbarium for botanical authentication.

Extraction and Isolation of this compound
  • Extraction: The dried and powdered roots (100 g) are extracted with 80% ethanol (1 L) at room temperature for 24 hours with constant stirring. The process is repeated three times. The combined extracts are filtered and concentrated under reduced pressure to yield the crude hydroethanolic extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate. The resulting fractions are concentrated. Saponins are expected to be concentrated in the more polar fractions.

  • Purification: The saponin-rich fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol-water. Fractions are monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC).

Analytical Characterization and Quantification
  • Structural Elucidation: The purified compound is subjected to Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS) to confirm its identity as this compound.

  • Quantification using HPLC-ESI-MS/MS: A validated HPLC-Electrospray Ionization-Tandem Mass Spectrometry method should be used for the quantification of this compound in the crude extracts from different geographical sources.[1][3]

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Negative ion mode, monitoring specific precursor and product ion transitions for this compound.

Table 2: Hypothetical Comparative Data for this compound from Different Geographical Sources

Geographical SourceYield of Crude Extract (%)This compound Content (mg/g of dry root)Purity of Isolated this compound (%)
Location A (e.g., Cerrado Biome, Brazil) Data to be collectedData to be collectedData to be collected
Location B (e.g., Atlantic Forest Biome, Brazil) Data to be collectedData to be collectedData to be collected
Location C (e.g., Caatinga Biome, Brazil) Data to be collectedData to be collectedData to be collected

Biological Activity and Signaling Pathway Analysis

The biological activities of purified this compound from different sources should be compared. Based on the ethnobotanical uses of Periandra dulcis, initial investigations could focus on anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed using in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). Key parameters to measure include the inhibition of nitric oxide (NO) production and the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Hypothetical Signaling Pathway: NF-κB Inhibition

A potential mechanism for the anti-inflammatory activity of this compound could be the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

NF-kB Signaling Pathway Hypothetical Inhibition of NF-κB Pathway by this compound cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB Ubiquitination & Degradation Ubiquitination & Degradation IkB->Ubiquitination & Degradation undergoes NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates to IkB_NFkB->NFkB releases PeriandrinV This compound PeriandrinV->IKK inhibits? DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes promotes transcription

Caption: Hypothetical mechanism of this compound's anti-inflammatory action.

Table 3: Hypothetical Comparative Biological Activity of this compound

Geographical SourceAnti-inflammatory Activity (IC₅₀ for NO inhibition in µM)Cytotoxicity (IC₅₀ against a cancer cell line in µM)
Location A Data to be collectedData to be collected
Location B Data to be collectedData to be collected
Location C Data to be collectedData to be collected

Conclusion

This guide provides a systematic approach for a comprehensive comparative study of this compound from different geographical sources. By following the proposed workflow and experimental protocols, researchers can generate valuable data on the variability of this promising natural product. Such a study would be a significant contribution to the fields of phytochemistry, pharmacology, and drug discovery, potentially leading to the identification of superior sources of this compound for therapeutic development. The lack of existing direct comparative studies highlights a significant research gap and an opportunity for novel investigation.

References

Periandrin V: A Comparative Analysis of its Sweetness Profile Against Commercial Sweeteners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sweetness profile of the natural sweetener candidate, Periandrin V, against widely used commercial sweeteners. Due to the limited publicly available quantitative data on this compound, this document focuses on establishing a framework for its evaluation by detailing established experimental protocols and presenting comparative data for leading commercial sweeteners.

Introduction to this compound

This compound is a triterpenoid saponin, a class of compounds known to include several intensely sweet substances. While its potential as a natural, low-calorie sweetener is recognized, detailed sensory and receptor-level data are not yet widely published. This guide aims to provide the necessary context and methodologies for researchers to conduct a thorough comparative analysis of this compound upon availability of the compound.

Comparative Sweetness Profiles

The following table summarizes the sweetness profiles of common commercial sweeteners relative to sucrose, which serves as the standard reference with a sweetness intensity of 1.

Table 1: Sweetness Intensity of Commercial Sweeteners Relative to Sucrose

SweetenerSweetness Intensity (relative to Sucrose)Key Sensory Characteristics
Sucrose 1Clean sweet taste, serves as the benchmark.
Aspartame 180 - 200Clean, sugar-like taste with a slightly lingering sweetness. Not heat stable.[1][2][3][4]
Sucralose ~600Very similar taste profile to sucrose with a rapid onset of sweetness. Heat stable.[5][6][7][8]
Stevia (Rebaudioside A) 200 - 400Sweet taste with a slower onset and potential for a bitter or licorice-like aftertaste at high concentrations. Heat stable.
Acesulfame Potassium (Ace-K) ~200Rapidly perceived sweet taste, often with a slight bitter aftertaste, especially at higher concentrations. Heat stable.[4]
Neotame 7,000 - 13,000Clean, sugar-like taste with a slightly delayed onset and lingering sweetness. Heat stable.[4]

Note: The sweetness intensity of high-potency sweeteners can vary depending on the concentration, temperature, and food matrix.

Experimental Protocols for Sweetness Evaluation

To objectively benchmark this compound, a combination of sensory and in-vitro experiments is essential.

Sensory Panel Evaluation

Objective: To determine the perceived sweetness intensity and qualitative taste profile of this compound in comparison to other sweeteners.

Methodology:

  • Panelist Selection and Training: A panel of 8-15 trained individuals is selected based on their sensory acuity and ability to discriminate between different taste modalities. Training involves familiarization with the sensory attributes of various sweeteners and the use of a standardized intensity scale.

  • Sample Preparation: Solutions of this compound and commercial sweeteners are prepared at various concentrations in purified water. The concentrations are chosen to elicit a range of sweetness intensities.

  • Evaluation Procedure: A randomized, double-blind protocol is employed. Panelists are presented with coded samples and asked to rate the intensity of sweetness, bitterness, aftertaste, and any other perceived flavor attributes on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

  • Data Analysis: The data is statistically analyzed to determine the dose-response relationship for sweetness and to identify any significant differences in the sensory profiles of the tested compounds.

In-Vitro Sweet Taste Receptor Activation Assay

Objective: To quantify the potency and efficacy of this compound in activating the human sweet taste receptor (T1R2/T1R3).

Methodology:

  • Cell Line: A stable cell line, typically Human Embryonic Kidney (HEK293) cells, co-expressing the human T1R2 and T1R3 receptor subunits and a promiscuous G-protein (e.g., Gα16/gust44) is used.

  • Assay Principle: The activation of the T1R2/T1R3 receptor by a sweetener leads to an increase in intracellular calcium levels. This change is measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a luminescence-based reporter system.

  • Procedure:

    • Cells are plated in a 96-well microplate and incubated.

    • The cells are loaded with the calcium-sensitive dye.

    • Serial dilutions of this compound and control sweeteners are added to the wells.

    • The change in fluorescence or luminescence is measured using a plate reader.

  • Data Analysis: The data is used to generate dose-response curves and calculate the EC50 value (the concentration of a compound that elicits 50% of the maximum response), which is a measure of the sweetener's potency.

Signaling Pathway of Sweet Taste Perception

The sensation of sweet taste is initiated by the binding of sweet molecules to the T1R2/T1R3 G-protein coupled receptor (GPCR) on the surface of taste receptor cells. This binding event triggers a conformational change in the receptor, activating the associated heterotrimeric G-protein, gustducin. The activated G-protein, in turn, initiates a downstream signaling cascade, leading to the depolarization of the taste cell and the transmission of a signal to the brain, which is perceived as sweetness.

Sweet_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sweetener Sweetener (e.g., this compound) T1R2_T1R3 T1R2/T1R3 Receptor Sweetener->T1R2_T1R3 Binds to G_protein G-protein (Gustducin) (GDP-bound) T1R2_T1R3->G_protein Activates G_protein_active Activated G-protein (GTP-bound) G_protein->G_protein_active GDP -> GTP PLC Phospholipase Cβ2 G_protein_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx leads to Signal Signal to Brain Depolarization->Signal

Caption: Sweet taste signal transduction pathway.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound's sweetness profile.

Experimental_Workflow cluster_preparation Phase 1: Preparation & Sourcing cluster_invitro Phase 2: In-Vitro Analysis cluster_sensory Phase 3: Sensory Evaluation cluster_analysis Phase 4: Data Integration & Comparison Source_PV Source/Synthesize This compound Receptor_Assay T1R2/T1R3 Receptor Activation Assay Source_PV->Receptor_Assay Sensory_Panel Trained Sensory Panel Evaluation Source_PV->Sensory_Panel Source_CS Source Commercial Sweeteners Source_CS->Receptor_Assay Source_CS->Sensory_Panel Dose_Response Generate Dose-Response Curves & Calculate EC50 Receptor_Assay->Dose_Response Data_Integration Integrate Receptor & Sensory Data Dose_Response->Data_Integration Profile_Analysis Quantitative Descriptive Analysis (QDA) Sensory_Panel->Profile_Analysis Profile_Analysis->Data_Integration Comparison Comparative Analysis vs. Commercial Sweeteners Data_Integration->Comparison Report Generate Comparison Guide Comparison->Report

Caption: Experimental workflow for sweetener comparison.

Conclusion

While direct experimental data on the sweetness profile of this compound remains to be published, the established methodologies for sensory and in-vitro evaluation provide a clear path for its characterization. Based on its classification as a triterpenoid saponin, it is anticipated that this compound will exhibit high-potency sweetness. A comprehensive evaluation following the protocols outlined in this guide will be crucial in determining its potential as a novel commercial sweetener and its specific advantages or disadvantages compared to existing products. Further research is warranted to fully elucidate the sensory and physiological properties of this compound.

References

Validating In Silico Predictions of Periandrin V Activity with In Vitro Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

In silico drug discovery methods are increasingly utilized to predict the biological activities of novel compounds, thereby accelerating the identification of promising therapeutic candidates.[1] Triterpenoid saponins, a diverse group of plant secondary metabolites, have garnered significant attention for their wide range of pharmacological properties, including anti-inflammatory, cytotoxic, and immunomodulatory effects.[2][3] Computational studies on triterpenoid saponins consistently predict their potential as anti-inflammatory and anti-cancer agents.[4][5] This guide focuses on the validation of such in silico predictions with robust in vitro data, using representative triterpenoid saponins as surrogates for the lesser-known Periandrin V.

In Silico Predictions of Triterpenoid Saponin Activity

Computational models predict that triterpenoid saponins possess a high probability of exhibiting anti-inflammatory and cytotoxic (pro-tumor) activities.[4][5] These predictions are based on the structural features of the saponin molecule, including the triterpenoid backbone and the attached sugar moieties, which are known to interact with various biological targets.

In Vitro Validation and Comparative Analysis

To validate these in silico predictions, a variety of in vitro assays are employed. This section compares the predicted activities with experimental data from two well-studied triterpenoid saponins: Saikosaponin D and Platycodin D.

Table 1: Comparison of Predicted and In Vitro Activities of Triterpenoid Saponins
Activity In Silico Prediction for Triterpenoid Saponins Saikosaponin D (In Vitro Data) Platycodin D (In Vitro Data)
Cytotoxicity High ProbabilityIC50: 1.8 - 4.3 µM (various cancer cell lines)[6]IC50: 20 µg/ml (5637 bladder cancer cells)[7]
Anti-inflammatory High ProbabilitySignificant reduction of TNF-α and IL-6 in LPS-stimulated RAW264.7 cells[6]Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages[8]
Apoptosis Induction Implied by CytotoxicityInduction of apoptosis in lymphocytes[9]Induction of apoptosis in human prostatic cells[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., H520 lung cancer, 5637 bladder cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., Platycodin D) for a specified duration (e.g., 24-72 hours).[7]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Stimulation and Treatment: Cells are pre-treated with various concentrations of the triterpenoid saponin for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[8]

  • Nitrite Measurement: After 24 hours, the concentration of nitric oxide (NO) in the culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

  • Data Analysis: The inhibitory effect of the compound on NO production is calculated by comparing the nitrite concentrations in treated versus untreated, LPS-stimulated cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Culture and Treatment: Cells are treated with the test compound for a specified time.

  • Cell Staining: Cells are harvested and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) in a binding buffer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflow

Triterpenoid saponins exert their biological effects by modulating various signaling pathways. The following diagrams illustrate these pathways and a general workflow for validating in silico predictions.

experimental_workflow in_silico In Silico Prediction (e.g., PASS, Molecular Docking) activity_prediction Predicted Activities: - Cytotoxicity - Anti-inflammatory in_silico->activity_prediction in_vitro_validation In Vitro Validation activity_prediction->in_vitro_validation cytotoxicity_assay Cytotoxicity Assays (MTT, SRB) in_vitro_validation->cytotoxicity_assay apoptosis_assay Apoptosis Assays (Annexin V, Caspase Activity) in_vitro_validation->apoptosis_assay anti_inflammatory_assay Anti-inflammatory Assays (NO, Cytokine Production) in_vitro_validation->anti_inflammatory_assay mechanism_study Mechanism of Action Studies cytotoxicity_assay->mechanism_study apoptosis_assay->mechanism_study anti_inflammatory_assay->mechanism_study pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) mechanism_study->pathway_analysis data_correlation Correlate In Silico and In Vitro Data pathway_analysis->data_correlation conclusion Conclusion on Compound's Activity data_correlation->conclusion

Caption: Experimental workflow for validating in silico predictions.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Saponins Saponins IKK IKK Saponins->IKK inhibits IkB IκB IKK->IkB phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB IκB-NF-κB (Inactive complex) IkB_NFkB->NFkB releases p_IkB->IkB_NFkB degradation Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression induces LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK activates

Caption: Triterpenoid saponins inhibit the NF-κB signaling pathway.

mapk_pathway Saponins Saponins ROS ROS Saponins->ROS induces ASK1 ASK1 ROS->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 activates JNK JNK MKK4_7->JNK activates AP1 AP-1 JNK->AP1 activates Apoptosis Apoptosis AP1->Apoptosis promotes

Caption: Saponins can induce apoptosis via the MAPK signaling pathway.

pi3k_akt_pathway Saponins Saponins Akt Akt Saponins->Akt inhibits Growth_Factors Growth_Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Triterpenoid saponins can inhibit the PI3K/Akt survival pathway.

Conclusion

While direct experimental data for this compound remains elusive, the wealth of information available for the broader class of triterpenoid saponins provides a strong foundation for predicting its biological activities. In silico models consistently point towards anti-inflammatory and cytotoxic potential, which is well-supported by in vitro studies on analogous compounds like Saikosaponin D and Platycodin D. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive toolkit for researchers to initiate and advance the investigation of this compound and other novel triterpenoid saponins. Future studies should focus on isolating and characterizing this compound to directly validate these inferred properties and unlock its full therapeutic potential.

References

A Proposed Framework for Comparative Metabolomics of Periandra dulcis with High and Low Periandrin V Content

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, publicly accessible research conducting a direct comparative metabolomic analysis of Periandra dulcis varieties with differential Periandrin V content is unavailable. This guide, therefore, presents a proposed framework and hypothetical data to steer future research in this area. It is intended for researchers, scientists, and professionals in drug development.

This guide outlines a comprehensive approach to compare the metabolic profiles of Periandra dulcis plants exhibiting high and low levels of this compound, a triterpenoid saponin of significant interest. The objective is to identify key metabolites and biosynthetic pathways associated with high this compound accumulation, which could inform breeding programs and biotechnological production strategies.

Hypothesized Triterpenoid Saponin Biosynthesis Pathway Leading to this compound

The biosynthesis of triterpenoid saponins, such as this compound, is a complex process that begins with the cyclization of 2,3-oxidosqualene.[1][2][3][4] This initial step is a critical branch point from the sterol biosynthesis pathway.[4] The resulting triterpene backbone then undergoes a series of modifications, including oxidation and glycosylation, catalyzed by enzymes like cytochrome P450 monooxygenases and UDP-dependent glycosyltransferases, to produce the final saponin structure.[4][5]

Hypothesized this compound Biosynthesis Pathway cluster_0 Mevalonate (MVA) Pathway (Cytosol) cluster_1 Triterpenoid Backbone Biosynthesis cluster_2 This compound Formation Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) IPP_Cytosol Isopentenyl Pyrophosphate (IPP) Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) IPP_Cytosol->Geranyl Pyrophosphate (GPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Geranyl Pyrophosphate (GPP)->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene 2,3-Oxidosqualene_2 2,3-Oxidosqualene β-amyrin β-amyrin 2,3-Oxidosqualene_2->β-amyrin β-amyrin synthase (OSC) Oleanolic Acid Precursors Oleanolic Acid Precursors β-amyrin->Oleanolic Acid Precursors Cytochrome P450s (Oxidation) This compound Aglycone This compound Aglycone Oleanolic Acid Precursors->this compound Aglycone Further Modifications This compound This compound This compound Aglycone->this compound Glycosyltransferases (UGTs)

Hypothesized biosynthetic pathway of this compound.
Proposed Experimental Workflow for Comparative Metabolomics

A robust experimental design is crucial for a successful comparative metabolomics study. The following workflow outlines the key steps from sample collection to data analysis.

Experimental Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Plant Material Collection (High & Low this compound Varieties) B Quenching in Liquid Nitrogen A->B C Lyophilization (Freeze-Drying) B->C D Grinding to a Fine Powder C->D E Metabolite Extraction (e.g., 80% Methanol) D->E F Sample Filtration E->F G UPLC-Q-TOF-MS/MS Analysis F->G H Data Preprocessing (Peak Picking, Alignment) G->H I Multivariate Statistical Analysis (PCA, OPLS-DA) H->I J Differential Metabolite Identification I->J K Pathway Analysis J->K

Proposed workflow for comparative metabolomics.

Detailed Experimental Protocols

Plant Material and Sample Preparation
  • Plant Material: Roots of Periandra dulcis from high and low this compound-producing lines would be harvested.

  • Harvesting and Quenching: Immediately after harvesting, the plant material should be flash-frozen in liquid nitrogen to halt metabolic activity.[6]

  • Drying: Samples should be lyophilized (freeze-dried) to remove water without significant degradation of metabolites.[7][8]

  • Grinding: The dried plant material is then ground to a fine, homogeneous powder.[9]

  • Extraction: Metabolites are extracted from the powdered samples using a suitable solvent system, such as 80% methanol in water, followed by sonication and centrifugation to separate the extract from solid plant material.[8]

LC-MS/MS Analysis
  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer is recommended for comprehensive metabolite profiling.

  • Chromatographic Separation: A reverse-phase C18 column would be used for separation of the metabolites. The mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), with a gradient elution.

  • Mass Spectrometry: Data would be acquired in both positive and negative ionization modes to cover a wider range of metabolites. MS/MS fragmentation data should be collected for metabolite identification.

Data Analysis
  • Data Preprocessing: The raw LC-MS data would be processed using software such as XCMS or MZmine for peak detection, alignment, and integration.

  • Statistical Analysis: Multivariate statistical analyses, including Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), would be employed to identify metabolites that are significantly different between the high and low this compound groups.

  • Metabolite Identification: Differentially expressed metabolites would be putatively identified by comparing their accurate mass and MS/MS fragmentation patterns with online databases (e.g., METLIN, MassBank) and literature data. Confirmation would require comparison with authentic standards where possible.[10]

  • Pathway Analysis: Identified metabolites would be mapped to metabolic pathways using databases like KEGG to understand the biochemical differences between the two groups.

Hypothetical Comparative Metabolomics Data

The following table represents a hypothetical outcome of the comparative metabolomics study, showcasing potential differentially expressed metabolites between high and low this compound-producing Periandra dulcis plants.

Metabolite ClassMetabolite NameFold Change (High/Low)p-valuePutative Identification
Triterpenoid Saponins This compound15.2< 0.001Confirmed with standard
Periandrin IV8.5< 0.001Database Match
Soyasaponin I3.1< 0.01Database Match
Triterpenoid Precursors β-amyrin5.7< 0.001Database Match
2,3-Oxidosqualene4.2< 0.01Database Match
Flavonoids Kaempferol-3-O-glucoside0.4< 0.05Database Match
Quercetin0.6< 0.05Database Match
Amino Acids Arginine2.5< 0.01Confirmed with standard

Interpretation of Hypothetical Data:

This hypothetical data suggests that in high this compound-producing plants, there is a significant upregulation of the triterpenoid saponin biosynthesis pathway, evidenced by the increased abundance of this compound and its precursors like β-amyrin and 2,3-oxidosqualene. Conversely, a downregulation of the flavonoid pathway might indicate a metabolic trade-off, where the plant allocates more resources to saponin production. The increase in certain amino acids like arginine could be linked to nitrogen metabolism supporting the increased enzymatic activity required for saponin biosynthesis.

Conclusion

This guide provides a comprehensive framework for conducting a comparative metabolomics study on Periandra dulcis with varying this compound content. By following the proposed experimental protocols and data analysis strategies, researchers can gain valuable insights into the metabolic landscape of this medicinally important plant. The identification of key metabolites and pathways associated with high this compound accumulation will be instrumental for future breeding programs and the development of biotechnological approaches for enhanced production of this valuable compound.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Periandrin V

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory and Drug Development Professionals

The proper disposal of Periandrin V, a potent cytotoxic agent, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a hazardous substance, this compound and all associated waste must be managed following stringent protocols in compliance with local, state, and federal regulations. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste.

I. Waste Identification and Segregation

Proper identification and segregation of this compound waste at the point of generation are the foundational steps for safe disposal. All materials that have come into contact with this compound are considered hazardous waste.

Types of this compound Waste:

  • Solid Waste: Contaminated personal protective equipment (PPE) such as gloves, gowns, and masks, as well as lab supplies like pipette tips, tubes, and flasks.

  • Liquid Waste: Unused or expired solutions containing this compound, cell culture media, and any aqueous or solvent solutions used for cleaning and decontamination.

  • Sharps Waste: Needles, syringes, scalpels, and broken glass contaminated with this compound.

All waste must be segregated into clearly labeled, dedicated containers.[1][2] It is crucial to prevent the mixing of hazardous waste with general laboratory trash.

II. Personal Protective Equipment (PPE)

When handling this compound waste, personnel must wear appropriate PPE to minimize exposure risk. This includes:

  • Gloves: Two pairs of chemotherapy-grade gloves.

  • Gown: A disposable, solid-front gown with long sleeves.

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the procedure and potential for aerosolization.

Contaminated PPE should be disposed of as solid this compound waste immediately after use.

III. Step-by-Step Disposal Procedures

A. Solid Waste Disposal

  • Collection: Place all contaminated solid waste, including gloves, gowns, and lab supplies, into a designated, leak-proof, and puncture-resistant container lined with a yellow chemotherapy waste bag.[3]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and "Cytotoxic Waste".[4][5] The label should also include the name of the chemical (this compound) and the accumulation start date.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6] This area must be at or near the point of generation and under the control of the laboratory personnel.[7]

  • Pickup: Once the container is full or the accumulation time limit is reached (typically 12 months, but institutional policies may vary), arrange for pickup by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6]

B. Liquid Waste Disposal

  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container material must be compatible with the solvents used.

  • Labeling: Clearly label the container with "Hazardous Waste," "Cytotoxic Waste," and the chemical name (this compound). Indicate the components of the liquid waste, including solvents and estimated concentration of this compound.

  • Storage: Keep the liquid waste container securely closed and stored in a secondary containment bin within the SAA to prevent spills.[8]

  • Disposal: Do not discharge liquid this compound waste down the drain.[5] All liquid hazardous waste must be collected by EHS or a certified hazardous waste vendor for proper treatment and disposal, which is typically high-temperature incineration.[2][9]

C. Sharps Waste Disposal

  • Collection: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.[1] These containers are often color-coded yellow or have a purple lid to indicate cytotoxic contamination.[1]

  • Labeling: The sharps container must be labeled with "Chemo Sharps" or "Cytotoxic Sharps Waste".[3]

  • Handling: Never recap, bend, or break contaminated needles. Do not overfill the sharps container.

  • Disposal: Once the sharps container is three-quarters full, seal it and place it in the designated solid cytotoxic waste container for pickup and incineration.[3]

IV. Spill Management

In the event of a this compound spill, immediate and proper cleanup is essential to prevent exposure and contamination.

  • Alert Personnel: Immediately alert others in the area of the spill.

  • Evacuate: If the spill is large or involves a significant amount of airborne powder, evacuate the immediate area.

  • Don PPE: Before cleaning, put on the appropriate PPE, including double gloves, a gown, eye protection, and a respirator if necessary.

  • Containment: For liquid spills, use absorbent pads from a chemotherapy spill kit to contain the spill. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.

  • Cleanup: Carefully clean the area, working from the outside in. All cleanup materials must be disposed of as this compound solid waste.

  • Decontamination: Decontaminate the spill area with an appropriate cleaning agent, followed by a rinse with water.

  • Report: Report the spill to the laboratory supervisor and EHS department, as required by institutional policy.

V. Data Presentation: this compound Disposal Summary

Waste TypeContainer RequirementsLabelingDisposal Method
Solid Waste Leak-proof, puncture-resistant container with a yellow chemotherapy waste bag.[3]"Hazardous Waste," "Cytotoxic Waste," Chemical NameCollection by EHS/certified vendor for incineration.[2][9]
Liquid Waste Leak-proof, shatter-resistant, compatible container with secondary containment.[8]"Hazardous Waste," "Cytotoxic Waste," Chemical Name, and ComponentsCollection by EHS/certified vendor for incineration.[2][9]
Sharps Waste Puncture-resistant sharps container (yellow or with a purple lid).[1]"Chemo Sharps" or "Cytotoxic Sharps Waste"Seal and place in solid cytotoxic waste for incineration.[3]

VI. Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found in the search results, the procedures outlined above are based on general best practices for the disposal of cytotoxic and hazardous laboratory chemicals. It is imperative to consult and adhere to your institution's specific chemical hygiene plan and hazardous waste management program.

VII. Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Periandrin_V_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Segregation & Collection cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal Solid_Waste Solid Waste (PPE, etc.) Solid_Container Labeled Solid Waste Container (Yellow Bag) Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions) Liquid_Container Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Sharps Waste Sharps_Container Labeled Sharps Container (Yellow/Purple) Sharps_Waste->Sharps_Container SAA Secure Storage in SAA Solid_Container->SAA Liquid_Container->SAA Sharps_Container->SAA EHS_Pickup EHS/Vendor Pickup SAA->EHS_Pickup Incineration High-Temperature Incineration EHS_Pickup->Incineration

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.